Barium selenate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
barium(2+);selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGAPMSTBOKWRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSeO4, BaO4Se | |
| Record name | BARIUM SELENATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | barium selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884432 | |
| Record name | Selenic acid, barium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-41-9 | |
| Record name | BARIUM SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2563 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium selenate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, barium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, barium salt (1:1) | |
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| Record name | Barium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.194 | |
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| Record name | BARIUM SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW84XNI9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Barium Selenate: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium selenate (BaSeO₄) is an inorganic compound of significant interest due to its unique physicochemical properties and applications, particularly as a slow-release selenium supplement in veterinary medicine. This technical guide provides a comprehensive overview of its chemical formula, crystal structure, and key properties. It also details experimental protocols for its synthesis and outlines the metabolic pathway of the selenate ion, offering valuable insights for researchers in chemistry, materials science, and pharmacology.
Chemical Formula and Structure
The chemical formula for this compound is BaSeO₄ . It is an ionic compound consisting of a barium cation (Ba²⁺) and a selenate anion (SeO₄²⁻).
This compound is isomorphous with barium sulfate (BaSO₄), meaning it possesses the same crystal structure. It crystallizes in the orthorhombic system and belongs to the Pnma space group . This structure is characterized by a three-dimensional network of alternating Ba²⁺ and SeO₄²⁻ ions. The selenate anion has a tetrahedral geometry, with the selenium atom at the center and four oxygen atoms at the vertices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | BaSeO₄ | [1][2] |
| Molar Mass | 280.29 g/mol | [2] |
| Appearance | White crystalline powder or colorless crystals | [2][3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pnma | [4] |
| Solubility in Water | 0.0118 g/100 mL at 20 °C | [2] |
| 0.0138 g/100 mL at 100 °C | [2] | |
| Decomposition Temperature | > 425 °C | [2] |
| Density | 4.75 g/cm³ | [5] |
| Heat of Formation (ΔHf°) | -1041.8 kJ/mol | [6] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are described in the literature: a precipitation reaction and a method starting from selenium dioxide.
1. Precipitation Reaction from Soluble Salts
This is a common laboratory-scale method for preparing this compound.
-
Principle: A soluble barium salt (e.g., barium chloride, BaCl₂) is reacted with a soluble selenate salt (e.g., sodium selenate, Na₂SeO₄) in an aqueous solution. The low solubility of this compound causes it to precipitate out of the solution.[2] BaCl₂ (aq) + Na₂SeO₄ (aq) → BaSeO₄ (s)↓ + 2 NaCl (aq)
-
Detailed Protocol:
-
Prepare a solution of barium chloride by dissolving a specific molar amount in deionized water.
-
Separately, prepare an equimolar solution of sodium selenate in deionized water.
-
Slowly add the sodium selenate solution to the barium chloride solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.
-
Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and purity.
-
2. Synthesis from Selenium Dioxide (Industrial Method)
A patented industrial method describes the synthesis of this compound starting from selenium dioxide.[7] This method involves the oxidation of a selenium compound in the presence of a barium salt.
-
Principle: Selenium dioxide (SeO₂) is dissolved in water to form selenious acid (H₂SeO₃). This is then neutralized with a base (e.g., sodium hydroxide) and oxidized in the presence of a barium salt (e.g., barium chloride) to form this compound.
-
Exemplary Protocol Steps (based on patent information):
-
Dissolve selenium dioxide in water with stirring.
-
Add sodium hydroxide to the solution.
-
Introduce barium chloride and an oxidizing agent (e.g., sodium perchlorate, potassium permanganate, or hydrogen peroxide).[7]
-
Allow the reaction to proceed to form a precipitate of this compound.
-
The precipitate is then subjected to an acid wash.
-
The final product is obtained after filtering, drying, and crushing the precipitate.[7]
-
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound from Selenium Dioxide
The following diagram illustrates the key steps in the industrial synthesis of this compound.
Metabolic Pathway of Selenate
This compound's low solubility allows for the slow release of selenate ions (SeO₄²⁻) when used as a supplement. The following diagram depicts the metabolic fate of these selenate ions in mammalian cells.
Conclusion
This compound is a well-characterized inorganic compound with defined physicochemical properties. Its orthorhombic crystal structure, isomorphous with barite, and its low aqueous solubility are key characteristics. The synthesis of this compound can be achieved through straightforward precipitation reactions or more complex industrial processes. Understanding the metabolic pathway of the selenate ion is crucial for its application in drug development and as a nutritional supplement, where it serves as a precursor for the biosynthesis of essential selenoproteins. This guide provides foundational technical information to support further research and development involving this compound.
References
- 1. This compound | BaSeO4 | CID 134655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7787-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Barium selenite | 13718-59-7 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Barium selenide - Wikipedia [en.wikipedia.org]
- 6. This compound | 7787-41-9 [amp.chemicalbook.com]
- 7. CN101177250A - Production method of this compound - Google Patents [patents.google.com]
Barium Selenate: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium selenate (BaSeO₄) is an inorganic compound with notable physical and chemical characteristics. This technical guide provides an in-depth overview of its core properties, experimental protocols for its synthesis, and a summary of its current applications, with a focus on data relevant to researchers and professionals in the scientific and pharmaceutical fields. While its primary use is currently in veterinary medicine as a slow-release selenium supplement, its properties merit consideration in broader research contexts.
Physical and Chemical Properties
This compound is a white, crystalline solid.[1][2] Key quantitative data regarding its physical and chemical properties are summarized in the tables below for ease of reference and comparison.
General Properties
| Property | Value | Reference |
| Chemical Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | White rhombic crystals | [2][3] |
| Density | 4.75 g/cm³ | [2] |
Solubility Data
| Solvent | Solubility | Temperature | Reference |
| Water | 0.0152 g/100 mL | 20°C | [3] |
| Water | 0.0118 g/100 mL | 20°C | [1] |
| Water | 0.0138 g/100 mL | 100°C | [1] |
| Hydrochloric Acid (HCl) | Soluble | Not Specified | [2] |
| Nitric Acid (HNO₃) | Insoluble | Not Specified | [2] |
Structural and Thermal Properties
| Property | Value | Reference |
| Crystal Structure | Orthorhombic, baryte-type | [1] |
| Space Group | Pnma (No. 62) | [1] |
| Lattice Constants | a = 8.993 Å, b = 5.675 Å, c = 7.349 Å | [1] |
| Melting Point | Decomposes above 350-425°C | [1][2][3] |
| Thermal Decomposition | Decomposes upon heating to produce corrosive and/or toxic fumes. | [3][4][5] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the precipitation reaction between a soluble barium salt and a soluble selenate salt.[1]
Method 1: Precipitation Reaction
-
Reactants:
-
Soluble barium salt (e.g., Barium Chloride, BaCl₂)
-
Soluble selenate salt (e.g., Sodium Selenate, Na₂SeO₄)
-
-
Procedure:
-
Prepare aqueous solutions of both reactants.
-
Slowly add the sodium selenate solution to the barium chloride solution with constant stirring.
-
A white precipitate of this compound will form immediately according to the following reaction: BaCl₂ (aq) + Na₂SeO₄ (aq) → BaSeO₄ (s)↓ + 2 NaCl (aq)[1]
-
The precipitate is then collected by filtration, washed with deionized water to remove soluble impurities (like NaCl), and dried.
-
Method 2: Synthesis from Selenium Dioxide
A multi-step synthesis starting from selenium dioxide has also been described.[6][7]
-
Reactants:
-
Procedure:
-
Dissolve selenium dioxide in water.[7]
-
Add sodium hydroxide to the selenium dioxide solution and stir.[7]
-
Add barium chloride and an oxidizing agent to the solution, stirring to ensure complete reaction and precipitation.[7]
-
The resulting precipitate is then treated with hydrochloric acid (pickling).[6]
-
The final product is obtained after filtering, drying, and crushing the acid-washed precipitate.[7]
-
The workflow for the synthesis of this compound via the precipitation reaction is illustrated in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 7787-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 7787-41-9 [chemicalbook.com]
- 4. This compound | BaSeO4 | CID 134655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CN100577559C - Production method of this compound - Google Patents [patents.google.com]
- 7. CN101177250A - Production method of this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Barium Selenate: Identifiers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of barium selenate (BaSeO₄), a compound of interest in various scientific disciplines. This document consolidates key identifiers, physicochemical properties, and a standard synthesis protocol to support research and development activities.
Chemical Identifiers and Properties
This compound is an inorganic salt that is structurally similar to barium sulfate.[1] A comprehensive list of its chemical identifiers is crucial for accurate documentation and regulatory compliance in a research and development setting. The primary identifiers and key properties have been compiled and are presented in the table below for ease of reference.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Identifier Type | Value |
| CAS Number | 7787-41-9[1][2][3][4][5] |
| PubChem CID | 134655[1][5] |
| EC Number | 232-113-8[3][5] |
| UNII | XEW84XNI9U[1][5] |
| InChI | InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2[5] |
| InChIKey | ZIGAPMSTBOKWRT-UHFFFAOYSA-L[5] |
| Molecular Formula | BaSeO₄[1][2] |
| Molecular Weight | 280.28 g/mol [2] |
| Appearance | White solid[1] |
| Solubility in Water | Slightly soluble[1][3][4] |
| Decomposition Temperature | Above 425 °C[1][4] |
Experimental Protocol: Synthesis of this compound
The following protocol outlines a standard laboratory procedure for the synthesis of this compound via a precipitation reaction.[1] This method is widely applicable and relies on the reaction between a soluble barium salt and a soluble selenate salt.
2.1. Materials and Reagents
-
Barium chloride (BaCl₂)
-
Sodium selenate (Na₂SeO₄)
-
Deionized water
-
Filter paper
-
Beakers
-
Stirring rod
-
Drying oven
2.2. Procedure
-
Solution Preparation: Prepare aqueous solutions of barium chloride and sodium selenate. The concentrations should be calculated to ensure a stoichiometric reaction.
-
Precipitation: Slowly add the sodium selenate solution to the barium chloride solution while continuously stirring. A white precipitate of this compound will form immediately.
-
Digestion: Gently heat the mixture and allow it to cool slowly. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Filtration: Separate the this compound precipitate from the supernatant by vacuum filtration using an appropriate grade of filter paper.
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.
-
Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 110 °C) until a constant weight is achieved.
Visualizing the Synthesis Workflow
The logical flow of the synthesis protocol can be represented as a workflow diagram. The following Graphviz diagram illustrates the key steps from reactants to the final product.
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Signaling Pathways and Logical Relationships
While this compound itself is not typically associated with specific signaling pathways in the context of drug development, its constituent ions, barium (Ba²⁺) and selenate (SeO₄²⁻), can have biological effects. For instance, selenium is an essential trace element and a component of selenoproteins, which are involved in antioxidant defense and thyroid hormone metabolism. The logical relationship between this compound and its potential biological relevance can be visualized as follows.
Caption: A diagram showing the conceptual pathway from this compound to potential biological activity.
References
An In-depth Technical Guide to the Solubility of Barium Selenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Barium Selenate (BaSeO₄) in water and other solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this inorganic compound.
Introduction
This compound (BaSeO₄) is an inorganic salt with limited solubility in aqueous solutions. Understanding its solubility characteristics is crucial in various scientific and industrial applications, including its potential use in drug delivery systems, as a component in specialized materials, and for environmental considerations. This guide details the quantitative solubility data, experimental protocols for its determination, and the fundamental chemical equilibria governing its dissolution.
Quantitative Solubility Data
The solubility of this compound is most commonly quantified by its solubility product constant (Ksp) and its concentration in a saturated solution. The available data for its solubility in water and other solvents is summarized below.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Molar Solubility (mol/L) | Solubility Product (Ksp) |
| 20 | 0.0118[1][2] | 0.118 | 4.21 x 10⁻⁴ | 1.77 x 10⁻⁷[3] |
| 25 | - | 0.081[4][5][6] | 2.89 x 10⁻⁴ | 3.40 x 10⁻⁸[4] |
| 100 | 0.0138[1][2] | 0.138 | 4.92 x 10⁻⁴ | - |
Note: There appears to be a discrepancy in the reported Ksp values. The value of 1.77 x 10⁻⁷ is calculated from the solubility data at 20°C, while the value of 3.40 x 10⁻⁸ is directly cited. Researchers should consider these variations in their work.
Table 2: Qualitative Solubility of this compound in Other Solvents
| Solvent | Solubility |
| Hydrochloric Acid (HCl) | Soluble[4][5][6] |
| Nitric Acid (HNO₃) | Insoluble[4][5][6] |
| Organic Solvents | No quantitative data available. Generally considered sparingly soluble. |
Dissolution Equilibrium and Signaling Pathway
The dissolution of this compound in water is an equilibrium process where the solid salt dissociates into its constituent ions, Barium (Ba²⁺) and Selenate (SeO₄²⁻).
Caption: Dissolution equilibrium of this compound in water.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. Below are detailed methodologies for two common and effective methods.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Experimental Workflow:
Caption: Workflow for gravimetric determination of solubility.
Detailed Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Measurement:
-
Carefully filter the saturated solution to remove all undissolved solid. A syringe filter with a pore size of 0.22 µm is recommended.
-
Accurately pipette a specific volume of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish containing the filtrate.
-
-
Evaporation and Weighing:
-
Gently heat the evaporating dish to evaporate the solvent completely. Avoid boiling to prevent spattering of the solute.
-
Dry the residue in an oven at an appropriate temperature (e.g., 105-110°C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish and filtrate minus the final weight of the dish and residue.
-
Solubility can then be expressed in various units (e.g., g/100 g solvent, g/L solution).
-
Conductometric Method
This technique is suitable for determining the solubility of sparingly soluble salts in water by measuring the electrical conductivity of a saturated solution.
Experimental Workflow:
Caption: Workflow for conductometric determination of Ksp.
Detailed Steps:
-
Preparation and Measurement:
-
Prepare a saturated solution of this compound in deionized water as described in the gravimetric method.
-
Calibrate the conductivity meter with standard KCl solutions.
-
Measure the specific conductance of the deionized water being used (κ_solvent).
-
Measure the specific conductance of the filtered, saturated this compound solution (κ_solution).
-
-
Calculation:
-
Calculate the specific conductance of the dissolved this compound: κ_salt = κ_solution - κ_solvent.
-
Obtain the limiting molar ionic conductances (λ°) for Ba²⁺ and SeO₄²⁻ ions at the experimental temperature from reliable literature sources.
-
Calculate the molar conductance at infinite dilution (Λ°) for BaSeO₄: Λ° = λ°(Ba²⁺) + λ°(SeO₄²⁻).
-
Calculate the molar solubility (S) of this compound using the formula: S = (1000 × κ_salt) / Λ°.
-
Calculate the solubility product constant (Ksp) from the molar solubility: Ksp = S².
-
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The provided diagrams illustrate the fundamental dissolution process and the workflows for its experimental determination. Further research is warranted to expand the solubility data of this compound in a wider range of organic and inorganic solvents.
References
thermodynamic properties of Barium selenate
An In-depth Technical Guide to the Thermodynamic Properties of Barium Selenate
This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (BaSeO₄), intended for researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, details experimental methodologies for their determination, and presents a visual workflow for a key experimental protocol.
Core Thermodynamic Properties
This compound is an inorganic compound with the chemical formula BaSeO₄.[1] It is a white, crystalline solid that is slightly soluble in water.[1] An understanding of its thermodynamic properties is crucial for various applications, including its use as a source of selenium in agricultural contexts.
Data Presentation
The fundamental thermodynamic parameters for this compound are summarized in the tables below. These values are essential for predicting the compound's stability, reactivity, and behavior in different environments.
Table 1: Standard Thermodynamic Properties of this compound (at 298.15 K)
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -1135 | kJ/mol |
| Standard Molar Entropy | S° | 134 | J/(mol·K) |
| Gibbs Free Energy of Formation (calculated) | ΔGf° | -1029.6 | kJ/mol |
Note: The Gibbs Free Energy of Formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, with T = 298.15 K and assuming ΔSf° is approximated by S° of the compound minus the sum of the S° of its constituent elements in their standard states (Ba(s), Se(s), 2O₂(g)). This is an estimation and may not represent the experimental value.
Table 2: Solubility and Thermal Properties of this compound
| Property | Symbol | Value | Units | Conditions |
| Solubility Product Constant | Ksp | 3.40 x 10-8 | mol²/L² | 20°C |
| Solubility in water | - | 0.0118 g / 100 mL | - | 20°C |
| Solubility in water | - | 0.0138 g / 100 mL | - | 100°C |
| Decomposition Temperature | Tdecomp | > 425 | °C | - |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves various experimental techniques. Below are detailed methodologies for key experiments.
Determination of the Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of this compound can be determined using high-temperature oxide melt solution calorimetry. This method is particularly suited for refractory materials and involves measuring the heat of solution of the compound and its constituent elements in a molten oxide solvent.
Methodology:
-
Sample Preparation: High-purity this compound (BaSeO₄) is synthesized, and its crystal structure is confirmed by X-ray diffraction. The constituent elements, Barium (Ba) and Selenium (Se), and Barium Oxide (BaO) and Selenium Trioxide (SeO₃) are obtained in their pure forms.
-
Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is heated to a stable temperature, typically 700-800 °C. A molten oxide solvent, commonly lead borate (2PbO·B₂O₃), is placed in the reaction crucible.
-
Calibration: The calorimeter is calibrated by dropping a known mass of a standard substance (e.g., α-Al₂O₃) into the molten solvent and measuring the heat effect.
-
Enthalpy of Solution Measurement:
-
A pellet of BaSeO₄ of known mass is dropped into the molten solvent, and the heat of solution (ΔHsoln, BaSeO₄) is measured.
-
Stoichiometric amounts of BaO and SeO₃ are dropped into the solvent, and their combined heat of solution (ΔHsoln, BaO + SeO₃) is measured.
-
-
Hess's Law Calculation: The enthalpy of formation from the oxides (ΔHf,ox) is calculated using Hess's law: ΔHf,ox = ΔHsoln, BaO + SeO₃ - ΔHsoln, BaSeO₄
-
Calculation of ΔHf°: The standard enthalpy of formation from the elements is then calculated by combining the enthalpy of formation from the oxides with the known standard enthalpies of formation of BaO and SeO₃.
Determination of the Solubility Product Constant (Ksp)
The solubility product constant of a sparingly soluble salt like this compound can be determined using a conductometric method. This technique relies on the principle that the conductivity of a solution is proportional to the concentration of ions.
Methodology:
-
Preparation of Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of the salt to deionized water. The solution is stirred for an extended period to ensure equilibrium is reached. The solution is then filtered to remove any undissolved solid, yielding a saturated solution.
-
Conductivity Measurement:
-
The conductivity of the pure deionized water (solvent) is measured using a calibrated conductivity meter.
-
The conductivity of the saturated this compound solution is then measured under the same temperature conditions.
-
-
Calculation of Molar Conductivity: The molar conductivity of the this compound solution is determined by subtracting the conductivity of the solvent from that of the solution.
-
Determination of Solubility: The solubility of this compound is calculated using the relationship between molar conductivity and concentration, and the limiting molar conductivities of the constituent ions (Ba²⁺ and SeO₄²⁻).
-
Calculation of Ksp: The solubility product constant is calculated from the solubility of the salt. For BaSeO₄, Ksp = [Ba²⁺][SeO₄²⁻] = s², where 's' is the molar solubility.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility product constant (Ksp) of this compound using the conductometric method.
Caption: Experimental workflow for Ksp determination of BaSeO₄.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Space Group of Barium Selenate
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and space group of Barium selenate (BaSeO₄) for researchers, scientists, and professionals in drug development. This document outlines the precise atomic arrangement of BaSeO₄, presenting key crystallographic data, a detailed experimental protocol for its determination, and a visual representation of the analytical workflow.
Crystal Structure and Properties of this compound
This compound (BaSeO₄) is an inorganic compound that presents as a white solid or colorless crystals.[1][2] It is isomorphous with barium sulfate (BaSO₄), meaning they share a similar crystal structure.[1] The compound is slightly soluble in water and undergoes decomposition at temperatures exceeding 425 °C.[1][2]
The crystal structure of this compound is an orthorhombic baryte-type.[1] This classification places it in the Pnma space group, which is designated as space group number 62.[1] The baryte structure is characterized by a network of corner-sharing SeO₄ tetrahedra linked by Ba²⁺ ions.
Crystallographic Data
The precise dimensions and arrangement of the atoms within the this compound crystal are defined by its lattice parameters. These parameters, which describe the size and shape of the unit cell, have been determined through experimental analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Space Group Number | 62 |
| Lattice Parameter (a) | 8.993 Å |
| Lattice Parameter (b) | 5.675 Å |
| Lattice Parameter (c) | 7.349 Å |
| Data sourced from experimental studies.[1] |
Experimental Determination of Crystal Structure
The determination of the crystal structure of a compound like this compound is primarily accomplished through X-ray diffraction (XRD) analysis. This powerful technique allows for the precise measurement of the arrangement of atoms within a crystalline solid.
Synthesis of this compound Crystals
High-quality single crystals are essential for accurate single-crystal XRD analysis. This compound can be synthesized via a precipitation reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble selenate salt, like sodium selenate (Na₂SeO₄), in an aqueous solution.[1]
Reaction: BaCl₂(aq) + Na₂SeO₄(aq) → BaSeO₄(s)↓ + 2NaCl(aq)
Slow crystallization, for instance, through controlled evaporation of the solvent or gel diffusion methods, can yield single crystals of sufficient size and quality for XRD analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated through a series of angles. As the X-rays interact with the crystal lattice, they are diffracted, and the intensities and positions of the diffracted beams are recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. For a relatively simple structure like BaSeO₄, direct methods are typically employed to determine the initial atomic positions.
-
Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The final refined structure provides highly accurate information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
Powder X-ray Diffraction (PXRD) for Phase Identification
Powder X-ray diffraction is a complementary technique used to confirm the phase purity of the bulk material.
-
Sample Preparation: A finely ground powder of the synthesized this compound is prepared and placed on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The detector records the intensity of the diffracted X-rays at each angle.
-
Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern is compared with standard diffraction patterns from databases, such as the Crystallography Open Database (COD), to confirm the identity and purity of the this compound sample.
Workflow for Crystal Structure Determination
The logical flow from sample preparation to final structure validation is a critical aspect of crystallography. The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of this compound.
Caption: Workflow for this compound Crystal Structure Determination.
References
Synthesis of Barium Selenate from Soluble Barium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of barium selenate (BaSeO₄) from soluble barium salts. It includes detailed experimental protocols, quantitative data, characterization methods, and safety precautions. The primary method detailed is the precipitation reaction between a soluble barium salt and a soluble selenate salt in an aqueous solution.
Introduction
This compound is an inorganic compound with the chemical formula BaSeO₄. It is a white, crystalline solid that is sparingly soluble in water.[1] Its properties make it a compound of interest in various fields, including as a slow-release source of selenium in veterinary applications and in the manufacturing of specialty glass.[1][2] The synthesis of this compound is typically achieved through a precipitation reaction, which is valued for its simplicity and efficiency. This guide will focus on the synthesis of this compound from soluble barium salts, providing detailed methodologies and relevant data for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | Colorless crystals or white powder | [1][2] |
| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |
| Thermal Decomposition | Decomposes above 425 °C | [1] |
| Crystal Structure | Orthorhombic | [2] |
| Purity (Technical Grade) | Typically around 98% for analogous compounds like Barium Selenite | [3] |
Synthesis of this compound
The most common method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This involves mixing a solution of a soluble barium salt with a solution of a soluble selenate salt. The general reaction is:
Ba²⁺(aq) + SeO₄²⁻(aq) → BaSeO₄(s)
Experimental Protocols
Two primary protocols are presented below. The first is a general method adaptable for various soluble barium salts. The second is a more detailed industrial method derived from patent literature, which starts from selenium dioxide.
Protocol 1: General Laboratory Synthesis from Soluble Salts
This protocol can be adapted for various soluble barium salts such as barium chloride (BaCl₂), barium nitrate (Ba(NO₃)₂), or barium acetate (Ba(CH₃COO)₂).
Materials:
-
Soluble Barium Salt (e.g., Barium Chloride, BaCl₂)
-
Soluble Selenate Salt (e.g., Sodium Selenate, Na₂SeO₄)
-
Deionized Water
-
Beakers
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the soluble barium salt (e.g., 0.1 M BaCl₂) by dissolving the appropriate amount in deionized water.
-
Prepare a stoichiometric equivalent solution of the soluble selenate salt (e.g., 0.1 M Na₂SeO₄) in a separate beaker.
-
-
Precipitation:
-
While stirring the barium salt solution, slowly add the selenate salt solution.
-
A white precipitate of this compound will form immediately.[1]
-
Continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion and to influence particle size.
-
-
Isolation and Purification:
-
Isolate the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.
-
Protocol 2: Industrial Synthesis Method from Selenium Dioxide
This protocol is based on a method described in Chinese patents and is suitable for larger-scale production.[2][4] It involves the in-situ formation of sodium selenate from selenium dioxide, followed by precipitation with barium chloride.
Reactant Quantities for a Specific Batch Size:
| Reactant | Quantity Range | Specific Example | Reference(s) |
| Selenium Dioxide (SeO₂) | 200-250 g | 220 g | [2][4] |
| Deionized Water | 1.5-2.0 L | 1.8 L | [2][4] |
| Sodium Hydroxide (NaOH) | 150-180 g | 160 g | [2][4] |
| Barium Chloride (BaCl₂) | 400-600 g | 500 g | [2][4] |
| Oxidizing Agent* | 100-200 g | 150 g | [2][4] |
| Acid for Washing** | 15-25 g | 19 g | [2][4] |
* Examples of oxidizing agents include hydrogen peroxide, sodium perchlorate, or potassium permanganate.[4] ** Examples of acids for washing include hydrochloric acid or nitric acid.[4]
Procedure:
-
Preparation of Selenate Solution:
-
In a suitable reaction vessel, dissolve 200-250 g of selenium dioxide in 1.5-2.0 L of deionized water with stirring.[2][4]
-
Once dissolved, add 150-180 g of sodium hydroxide to the solution and stir until uniform.[2][4] This reaction forms sodium selenite.
-
Introduce 100-200 g of an oxidizing agent (e.g., hydrogen peroxide) to oxidize the selenite to selenate.[2][4]
-
-
Precipitation of this compound:
-
Post-Precipitation Treatment:
This method is reported to have a high utilization rate of the selenium raw material, potentially exceeding 99%.[4]
Reaction Pathways and Mechanisms
The synthesis of this compound via precipitation from aqueous solution can be broken down into several key stages. The following diagram illustrates the logical workflow from initial reactants to the final product.
Caption: Workflow for the precipitation synthesis of this compound.
The kinetics of the precipitation are analogous to that of barium sulfate, which is isomorphous with this compound. The process is governed by the level of supersaturation of the solution. Initially, at high supersaturation, nucleation occurs, forming a large number of small crystal seeds. This is followed by a crystal growth phase, where ions from the solution deposit onto the existing nuclei, causing them to grow in size.
Characterization of Synthesized this compound
To confirm the identity, purity, and morphology of the synthesized this compound, several analytical techniques are recommended:
-
X-ray Diffraction (XRD): This is the primary technique for confirming the crystalline structure of the product and identifying any crystalline impurities.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the particle morphology, giving insight into the size and shape of the this compound crystals.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX confirms the elemental composition of the product, verifying the presence of barium, selenium, and oxygen in the correct ratios.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of the selenate functional group and to detect potential anionic impurities, such as carbonates.
Safety and Handling
Both barium and selenium compounds are toxic and should be handled with care. The following safety precautions are mandatory:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: When handling the powdered product, use a respirator or work in a well-ventilated fume hood to avoid inhalation of dust.
-
-
Handling:
-
Avoid creating dust.
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
-
-
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Conclusion
The synthesis of this compound from soluble barium salts is a straightforward and efficient process that can be readily implemented in a laboratory or industrial setting. The precipitation method allows for good control over the reaction and, as indicated by patent literature, can achieve high yields. Proper characterization is essential to confirm the quality of the final product, and stringent safety measures must be followed due to the toxicity of the reactants and product. This guide provides the necessary information for researchers to successfully synthesize and handle this compound for their specific applications.
References
An In-depth Technical Guide to the Health and Safety Hazards of Barium Selenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium selenate (BaSeO₄) is an inorganic compound with limited but specific industrial and agricultural applications. Due to its composition of barium and selenium, both of which exhibit significant toxicity, a thorough understanding of its health and safety hazards is paramount for professionals handling this substance. This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available data on the compound itself and the well-established toxicology of its constituent elements. This document summarizes key toxicological data, outlines relevant experimental protocols for hazard assessment, and visualizes the toxicological mechanisms of action for barium and selenium.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for assessing its toxicological profile and environmental fate.
| Property | Value | Reference |
| Chemical Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | Colorless crystals or white solid | [1] |
| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |
| Decomposition Temperature | > 425 °C | [1] |
| Synonyms | Selenic acid, barium salt (1:1) | [2] |
Toxicological Data
Table 2.1: Acute Toxicity Data
| Compound | Route of Exposure | Test Species | Value | Classification | Reference |
| Barium Selenite | Inhalation (dust/mist) | Rat | LC50: >0.052 – ≤0.51 mg/L/4h | Fatal if inhaled (Acute Tox. 2) | [5] |
| This compound | Oral | - | Data not available | Toxic if swallowed (Acute Tox. 3) | [2] |
| This compound | Inhalation | - | Data not available | Toxic if inhaled (Acute Tox. 3) | [2] |
Table 2.2: Other Toxicological Endpoints
| Endpoint | Effect | Target Organs | Reference |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | Liver | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | Skin | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eyes | [6][7] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for this compound. However, limits for soluble barium compounds and selenium compounds are applicable and should be strictly adhered to when handling this compound.
Table 3.1: Occupational Exposure Limits
| Substance | Agency | Limit | Reference |
| Barium (soluble compounds, as Ba) | OSHA | 0.5 mg/m³ (TWA) | [8] |
| Selenium compounds (as Se) | OSHA | 0.2 mg/m³ (TWA) | [8] |
| Selenium compounds (as Se) | NIOSH | 0.2 mg/m³ (TWA) | [8] |
| Selenium compounds (as Se) | ACGIH | 0.2 mg/m³ (TWA) | [8] |
TWA: Time-Weighted Average
Experimental Protocols for Toxicological Assessment
The following sections outline generalized experimental protocols that can be adapted for the toxicological assessment of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound. Due to its low water solubility, a suitable solvent such as DMSO may be required, with appropriate vehicle controls included in the experiment. Perform serial dilutions to obtain a range of test concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This method allows for the estimation of the LD50 with a reduced number of animals.
Protocol:
-
Animal Selection: Use a single sex of a standard laboratory rodent species (e.g., female rats).
-
Dose Selection: Start with a dose estimated to be just below the expected LD50.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation: Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).
-
LD50 Estimation: Calculate the LD50 and its confidence interval using appropriate statistical methods.
Genotoxicity Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[10]
Protocol:
-
Cell Treatment: Expose cultured cells to various concentrations of this compound for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Cell Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is a composite of the individual toxicities of barium and selenium.
Barium Toxicity
The primary mechanism of barium toxicity involves its ability to block potassium channels.[11][12] This disrupts normal cellular function, particularly in excitable tissues like muscle and nerve cells.
-
Potassium Channel Blockade: Barium ions (Ba²⁺) are potent blockers of inward-rectifier potassium channels (Kᵢᵣ).[12]
-
Hypokalemia: The blockage of potassium efflux from cells leads to a shift of potassium from the extracellular to the intracellular compartment, resulting in profound hypokalemia (low blood potassium).[11]
-
Cellular Effects: The resulting depolarization of the cell membrane and disruption of the electrochemical gradient can lead to muscle weakness, paralysis, and cardiac arrhythmias.[11][13]
Selenium Toxicity
Selenium toxicity, or selenosis, is primarily mediated by oxidative stress.[14] At high concentrations, selenium can act as a pro-oxidant, leading to cellular damage.
-
Generation of Reactive Oxygen Species (ROS): Excess selenium can lead to the formation of superoxide radicals and other ROS.[14]
-
Glutathione Depletion: Selenium can react with glutathione (GSH), a key intracellular antioxidant, leading to its depletion.[14]
-
Oxidative Damage: The increase in ROS and depletion of antioxidants result in oxidative damage to lipids, proteins, and DNA, which can trigger apoptosis (programmed cell death).[15]
Safety and Handling
Given the acute toxicity of this compound, strict safety protocols must be followed.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[2]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life with long-lasting effects and should not be released into the environment.[7]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Conclusion
This compound presents significant health and safety risks due to its acute toxicity upon inhalation and ingestion, as well as its potential for organ damage with repeated exposure. The toxic effects are a result of the combined actions of barium, which disrupts potassium channel function, and selenium, which can induce oxidative stress at high concentrations. Professionals handling this compound must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further research is warranted to determine specific quantitative toxicity values (LD50, IC50) for this compound and to elucidate the precise signaling pathways affected by the compound as a whole.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Barium selenite | BaSeO3 | CID 166893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. Critical care management of patients with barium poisoning: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selenium Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Natural Occurrence and Sources of Barium Selenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium selenate (BaSeO₄) is an inorganic compound of interest due to its application as a slow-release selenium supplement in agriculture. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, sources, and the underlying geochemical principles that govern its formation and stability. While this compound is not recognized as a common naturally occurring mineral, this guide delves into the geochemistry of its constituent elements, barium and selenium, to elucidate the conditions that would be necessary for its natural formation. Furthermore, this document details the primary anthropogenic sources of this compound, including detailed experimental protocols for its synthesis. Quantitative data on the environmental concentrations of barium and selenium are presented to provide context for their environmental prevalence. Finally, this guide includes visualizations of synthetic pathways to aid in the understanding of its production.
Natural Occurrence: A Geochemical Perspective
Current mineralogical and geochemical data do not indicate that this compound is a common or widespread naturally occurring mineral. Its formation in nature is constrained by the specific and often mutually exclusive geochemical conditions required to mobilize and concentrate both barium (Ba²⁺) and selenate (SeO₄²⁻) ions in the same location.
Barium is a naturally occurring alkaline earth metal that is widely distributed in the Earth's crust.[1] However, due to its high reactivity, it is not found in its elemental form in nature.[2] The most significant natural source of barium is the mineral barite (BaSO₄).[2] Barite is characterized by its very low solubility, which controls the concentration of barium in most natural waters. The geochemistry of barium in the ocean, for instance, is largely controlled by the precipitation of barite.[3]
Selenium, on the other hand, is a metalloid whose speciation and mobility are highly dependent on the redox potential (Eh) and pH of the environment.[4][5] In oxidizing environments, selenium exists predominantly as the highly soluble and mobile selenate anion (SeO₄²⁻).[4] In reducing, acidic, and organic-rich environments, selenium is more likely to be found as the less mobile selenite (SeO₃²⁻), elemental selenium (Se⁰), or selenide (Se²⁻) minerals.[4]
The formation of this compound is therefore limited by the low solubility of barite. For this compound to precipitate, a sufficiently high concentration of both barium and selenate ions would need to be present in an aqueous solution. However, the presence of sulfate ions (SO₄²⁻), which are generally much more abundant in natural waters than selenate ions, would lead to the preferential precipitation of the less soluble barium sulfate (barite). This compound is noted to be isomorphous with barium sulfate but has a higher solubility.[6]
While not a common rock-forming mineral, the formation of selenite minerals, including the related barium selenite (BaSeO₃), can occur in specific geochemical environments where selenium is mobilized in aqueous solutions and encounters cations with which it can form insoluble precipitates.[7]
Sources of this compound
The primary sources of this compound are anthropogenic, stemming from its synthesis for specific industrial and agricultural applications.
Anthropogenic Sources
The main application of synthesized this compound is in agriculture, where it is used as a "slow-release" source of selenium in fertilizers for animal feed crops.[6][8] This application aims to ensure a steady supply of this essential micronutrient to grazing animals, preventing selenium deficiency-related diseases.[9]
Industrial Synthesis
This compound is typically synthesized through precipitation reactions involving a soluble barium salt and a soluble selenate salt. The general reaction is:
Ba²⁺(aq) + SeO₄²⁻(aq) → BaSeO₄(s)
Several specific laboratory and industrial scale protocols have been developed.
Quantitative Data
Due to the absence of naturally occurring this compound minerals, there is a lack of quantitative data on its abundance in the environment. However, data on the concentrations of its constituent elements, barium and selenium, in soils provide a useful reference.
| Element | Soil Type | Location | Concentration Range | Reference |
| Barium (Total) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Exceeded national prevention levels in some areas | [10] |
| Selenium (Total) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Considered safe | [10] |
| Selenium (Available) | Oxisols and Ultisols | Brazilian Amazon Rainforest | Average of 4.5% of total selenium | [10] |
| Selenium (Organically-bound) | Topsoil (0-20 cm) | Brazilian Amazon Rainforest | >50% of total selenium | [10] |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes the synthesis of this compound from a soluble barium salt and sodium selenate.[6]
Materials:
-
Soluble barium salt (e.g., Barium Chloride, BaCl₂)
-
Sodium Selenate (Na₂SeO₄)
-
Deionized water
-
Beakers
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare separate aqueous solutions of the soluble barium salt and sodium selenate.
-
Slowly add the sodium selenate solution to the barium salt solution while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a sufficient time to ensure complete precipitation.
-
Filter the precipitate using a filtration apparatus.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the purified this compound precipitate in a drying oven at an appropriate temperature.
Synthesis of this compound from Selenium Dioxide
This protocol outlines a method for producing this compound using selenium dioxide as a starting material.[11][12]
Materials:
-
Selenium Dioxide (SeO₂)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Oxidizing agent (e.g., sodium perchlorate, potassium permanganate, hydrogen peroxide)
-
Acid for washing (e.g., hydrochloric acid, nitric acid)
-
Deionized water
-
Reaction vessel with stirring capability
-
Filtration and drying equipment
Procedure:
-
Dissolve a measured amount of selenium dioxide in water with stirring.
-
Add sodium hydroxide to the selenium dioxide solution and stir.
-
Add barium chloride and an oxidizing agent to the solution and stir to allow the reaction to go to completion, forming a precipitate.
-
Wash the precipitate with a dilute acid solution.
-
Filter, dry, and crush the precipitate to obtain the final this compound product.
Mandatory Visualizations
Diagrams of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for this compound synthesis from soluble salts.
Caption: Workflow for this compound synthesis from Selenium Dioxide.
Conclusion
References
- 1. Geochemistry, Distribution and Toxicity of Barium in Terrestrial Ecosystem [zenodo.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geochemistry and occurrence of selenium: An overview [pubs.usgs.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Barium Selenite | High-Purity Reagent | RUO [benchchem.com]
- 8. lidarmax.altervista.org [lidarmax.altervista.org]
- 9. This compound supplementation and its effect on intramammary infection in pasture-based dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geochemistry of selenium, barium, and iodine in representative soils of the Brazilian Amazon rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100577559C - Production method of this compound - Google Patents [patents.google.com]
- 12. CN101177250A - Production method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Barium Selenate
These notes provide detailed protocols for the synthesis of Barium Selenate (BaSeO₄) for use by researchers, scientists, and drug development professionals. The primary method outlined is a precipitation reaction, a common and reliable method for producing insoluble salts.
Physicochemical Properties of this compound
This compound is an inorganic compound that is structurally similar to barium sulfate. It presents as a white solid or colorless crystals and is characterized by its low solubility in water.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | 0.0118 g/100 mL at 20 °C | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Decomposition Temp. | > 425 °C | [1] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are provided below. The first is a direct precipitation method using sodium selenate. The second is an alternative method starting from selenium dioxide.
Protocol 1: Synthesis of this compound via Precipitation from Sodium Selenate
This protocol describes the synthesis of this compound by the reaction of a soluble barium salt (barium chloride) with sodium selenate.[1]
Materials:
-
Barium Chloride (BaCl₂)
-
Sodium Selenate (Na₂SeO₄)
-
Deionized Water
-
Beakers
-
Stirring Rod or Magnetic Stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of Barium Chloride by dissolving the appropriate amount in deionized water.
-
Prepare a 0.5 M solution of Sodium Selenate by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
In a beaker, slowly add the Sodium Selenate solution to the Barium Chloride solution while continuously stirring.
-
A white precipitate of this compound will form immediately according to the reaction: BaCl₂ + Na₂SeO₄ → BaSeO₄↓ + 2NaCl[1]
-
-
Isolation and Washing:
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the collected precipitate with deionized water several times to remove any remaining soluble impurities (e.g., NaCl).
-
-
Drying:
-
Dry the purified this compound precipitate in an oven at a temperature below 100 °C to avoid any potential decomposition.
-
Once completely dry, the final product can be weighed to determine the yield.
-
Protocol 2: Synthesis of this compound from Selenium Dioxide
This protocol is adapted from a patented production method and involves the initial formation of a selenate precursor from selenium dioxide, followed by precipitation with barium chloride in the presence of an oxidizing agent.[2][3]
Materials:
-
Selenium Dioxide (SeO₂)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
An oxidizing agent (e.g., Hydrogen Peroxide - H₂O₂)
-
Dilute Hydrochloric Acid (HCl) for washing
-
Deionized Water
-
Beakers
-
Magnetic Stirrer
-
Filtration apparatus
-
Filter paper
-
Drying oven
Methodology:
-
Prepare Selenate Precursor Solution:
-
Dissolve Selenium Dioxide in deionized water with stirring.
-
Slowly add Sodium Hydroxide to the selenium dioxide solution and continue to stir.
-
-
Precipitation Reaction:
-
To the solution from the previous step, add Barium Chloride.
-
Subsequently, add the oxidizing agent (e.g., Hydrogen Peroxide) to facilitate the formation of the selenate. Stir thoroughly to ensure the reaction goes to completion, resulting in the precipitation of this compound.[2]
-
-
Purification and Isolation:
-
The resulting precipitate is then subjected to an acid wash with dilute Hydrochloric Acid.[2]
-
Filter the precipitate from the solution.
-
Wash the filtered solid with deionized water to remove residual acid and other soluble byproducts.
-
-
Drying and Final Product Preparation:
-
Dry the washed precipitate in an oven.
-
After drying, the solid can be crushed to obtain the final this compound product.[3]
-
The following table provides an example of reactant quantities based on the patent literature, scaled down for laboratory use.
| Reactant | Example Quantity |
| Selenium Dioxide | 22.0 g |
| Deionized Water | 180 mL |
| Sodium Hydroxide | 16.0 g |
| Barium Chloride | 50.0 g |
| Hydrogen Peroxide (30%) | 15.0 mL |
| Dilute HCl | As needed for wash |
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for Protocol 1: this compound Synthesis via Direct Precipitation.
Caption: Workflow for Protocol 2: this compound Synthesis from Selenium Dioxide.
References
Synthesis of Barium Selenide from Barium Selenate: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of barium selenide (BaSe) using barium selenate (BaSeO₄) as a precursor. It also explores the relevance of selenium-containing compounds in the field of drug development.
Barium selenide is an inorganic compound that has applications in the electronics industry as a semiconductor and in photo-optic technologies.[1][2] While direct applications of barium selenide in drug development are not established, the synthesis of this compound provides a gateway to understanding the chemistry of selenium. Organoselenium compounds and selenium nanoparticles are emerging as significant areas of interest in medicinal chemistry, particularly in the development of novel anticancer and antioxidant therapies.[3][4][5][6][7][8][9][10][11][12][13][14][15]
Physicochemical Properties
A summary of the key physicochemical properties of the precursor, this compound, and the product, barium selenide, is provided below for reference.
| Property | This compound (BaSeO₄) | Barium Selenide (BaSe) |
| Molecular Formula | BaSeO₄ | BaSe[16][17] |
| Molar Mass | 280.29 g/mol [18] | 216.298 g/mol [16][17] |
| Appearance | Colorless crystals or white solid[18] | White solid, often colored by air oxidation[16] |
| Solubility in Water | Slightly soluble | Reacts with water |
| Decomposition Temperature | > 425 °C[18] | Decomposes before melting |
Experimental Protocol: Synthesis of Barium Selenide via Reduction of this compound
This protocol details the chemical reduction of this compound to barium selenide using hydrogen gas.[1][16][18]
Materials:
-
This compound (BaSeO₄)
-
Hydrogen gas (H₂)
-
Tube furnace
-
Porcelain or quartz boat
-
Gas flow control system
Procedure:
-
Place a known quantity of finely ground this compound into a porcelain or quartz boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove any air.
-
Initiate a steady flow of hydrogen gas through the tube.
-
Gradually heat the furnace to the desired reaction temperature. The reduction of alkaline earth selenates typically requires elevated temperatures.
-
Maintain the temperature and hydrogen flow for a sufficient duration to ensure complete reduction. The reaction is as follows: BaSeO₄ + 4H₂ → BaSe + 4H₂O[1][16][18]
-
After the reaction is complete, cool the furnace to room temperature under a continued flow of hydrogen or an inert gas to prevent re-oxidation of the barium selenide product.
-
Once cooled, carefully remove the boat containing the barium selenide product.
Characterization:
The resulting barium selenide can be characterized using various analytical techniques to confirm its identity and purity, such as:
-
X-ray Diffraction (XRD): To verify the crystal structure.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the product.
Experimental Workflow
Caption: Workflow for the synthesis of Barium Selenide.
Relevance to Drug Development
While barium selenide is not directly employed in pharmaceuticals, the broader field of selenium-containing compounds holds significant promise for drug development.
Organoselenium Compounds:
-
Anticancer Agents: A substantial body of research focuses on the synthesis and evaluation of organoselenium compounds for their anticancer properties.[4][7][9][10][13] These compounds can induce apoptosis in cancer cells and some have shown the ability to reduce oxidative damage.[10] The incorporation of selenium into existing drug scaffolds is a strategy being explored to enhance therapeutic efficacy.
-
Antioxidant Properties: Many organoselenium compounds exhibit antioxidant activities, which can be beneficial in mitigating cellular damage caused by reactive oxygen species.[4]
Selenium Nanoparticles (SeNPs):
-
Drug Delivery Vehicles: SeNPs are being investigated as carriers for targeted drug delivery.[3][5][6][8][19] Their biocompatibility and low toxicity make them attractive candidates for delivering therapeutic agents to specific sites in the body, potentially reducing side effects and improving treatment outcomes.
-
Therapeutic Potential: SeNPs themselves have demonstrated intrinsic therapeutic properties, including anticancer and antimicrobial activities.[3][6][8][19]
The study and synthesis of simple inorganic selenides like barium selenide can provide a foundational understanding for researchers venturing into the more complex chemistry of organoselenium compounds and selenium-based nanomaterials for therapeutic applications.
Signaling Pathway of Selenium Compounds in Cancer Therapy
Caption: Anticancer mechanism of Selenium Compounds.
Safety Precautions
Both barium and selenium compounds can be toxic and should be handled with care.[20][21][22]
-
Handling: Always handle barium selenide and its precursors in a well-ventilated area, preferably within a fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of dust and direct contact with skin and eyes.[20][21]
-
Storage: Store barium selenide in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.
References
- 1. Barium selenide - Wikiwand [wikiwand.com]
- 2. americanelements.com [americanelements.com]
- 3. Selenium nanoparticles: potential in cancer gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoselenium compounds as potential therapeutic and chemopreventive agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00639H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Nano-selenium and its nanomedicine applications: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic applications of selenium-derived compounds [degruyterbrill.com]
- 12. Therapeutic applications of selenium-derived compounds: Ingenta Connect [ingentaconnect.com]
- 13. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic applications of selenium-derived compounds [degruyterbrill.com]
- 15. mdpi.com [mdpi.com]
- 16. Barium selenide - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. aksci.com [aksci.com]
- 22. carlroth.com [carlroth.com]
Application of Barium Selenate in Glass and Ceramics Manufacturing: A Review of Available Data
A comprehensive review of scientific literature and patents reveals a notable scarcity of specific applications and detailed protocols for the use of barium selenate (BaSeO₄) in glass and ceramics manufacturing. The available information predominantly focuses on the application of a related compound, barium selenite (BaSeO₃) , particularly within the glass industry. This document summarizes the known applications of selenium compounds in these fields, with a focus on barium selenite due to the lack of specific data for this compound, and addresses the current knowledge gap regarding this compound's role in ceramic production.
Barium Selenite in Glass Manufacturing: Application Notes
Barium selenite is primarily utilized in the glass industry for two main purposes: as a decolorizing agent to produce clear, transparent glass and as a colorant to create red-hued specialty glasses.[1] Its effectiveness stems from the introduction of selenium into the glass melt.
1. Decolorization of Glass:
Iron impurities are a common component of the raw materials used in glass production, and they impart an undesirable greenish tint to the final product. To counteract this, decolorizing agents are introduced. Barium selenite serves as a source of selenium, which imparts a complementary pink or reddish color to the glass. This pink hue neutralizes the green from the iron, resulting in a glass that appears colorless to the human eye.
2. Production of Red Glass:
When used in larger quantities, barium selenite acts as a colorant, producing a distinct red color in the glass. This is often utilized in the manufacturing of decorative glassware and other specialty glass products.
3. Enhancement of Refractive Index:
The addition of barium compounds to glass formulations is known to increase the refractive index of the material.[2] While specific quantitative data for this compound is unavailable, the use of barium selenite in larger amounts can contribute to a higher refractive index, which is a desirable property for optical lenses and high-quality glassware.[1]
Quantitative Data on Selenium Additives in Glass Manufacturing
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes general data for selenium-based additives, primarily focusing on barium selenite.
| Parameter | Value/Range | Source(s) |
| Function of Barium Selenite | Decolorizing Agent, Red Colorant, High Refractive Index Component | [1] |
| Typical Selenium Concentration for Decolorization | Parts-per-million range | [3] |
| Selenium Retention in Glass (Compared to other sources) | Barium selenite shows improved selenium retention compared to selenium metal or sodium selenite. | [4] |
| Oxidation of Barium Selenite to this compound | Occurs when heated above 510°C in the presence of air. | [1] |
| Decomposition of Barium Selenite | Decomposes to barium oxide (BaO) at temperatures exceeding 1285°C. | [1] |
Experimental Protocols
Detailed experimental protocols for the specific use of this compound in glass manufacturing are not publicly available. However, a general protocol for the introduction of a selenium-based additive like barium selenite can be outlined as follows.
Protocol 1: General Procedure for Introducing a Barium Selenite Additive to a Glass Batch
1. Materials and Equipment:
- Barium selenite (BaSeO₃) powder
- Standard glass raw materials (e.g., sand, soda ash, limestone)
- Precision weighing balance
- Mechanical mixer
- Glass melting furnace
2. Procedure:
- Batch Calculation: Determine the required amount of barium selenite based on the total weight of the glass batch and the desired final concentration of selenium. This calculation should account for the iron content in the raw materials for decolorization purposes.
- Premixing: Thoroughly mix the barium selenite powder with a small portion of the sand or another raw material to ensure a more uniform distribution in the main batch.
- Batch Mixing: Add the premixed barium selenite to the main batch of glass raw materials in a mechanical mixer. Mix until a homogeneous mixture is achieved.
- Melting: Transfer the homogenized batch to the glass melting furnace. The melting temperature will depend on the specific glass formulation but is typically in the range of 1450-1550°C for soda-lime glass.
- Fining and Homogenization: Allow the molten glass to fine (remove gas bubbles) and homogenize completely.
- Forming: The molten glass is then ready for forming processes such as blowing, pressing, or drawing.
Logical Workflow for Glass Decolorization using Barium Selenite
Caption: Workflow illustrating the use of barium selenite for glass decolorization.
This compound in Ceramics Manufacturing: A Knowledge Gap
Despite extensive searches of scientific databases and patent libraries, no significant information was found regarding the application of this compound as an additive in the manufacturing of ceramics. The literature on ceramic additives focuses on other barium compounds, such as:
-
Barium Carbonate (BaCO₃): Used as a flux to lower the melting point of glazes and to prevent scumming on the surface of clay bodies.
-
Barium Titanate (BaTiO₃): A key material in the production of electronic components like capacitors and thermistors due to its ferroelectric properties.
While selenium has been investigated for doping certain types of functional ceramics to modify their electronic properties, these studies do not typically involve the use of this compound as the selenium source. The lack of available data suggests that this compound is not a commonly used or well-researched additive in the ceramics industry. Further research would be necessary to determine any potential effects of this compound on ceramic properties such as sintering temperature, microstructure, and dielectric or mechanical characteristics.
Experimental Workflow for Investigating this compound in Ceramics
For researchers interested in exploring the potential applications of this compound in ceramics, a general experimental workflow could be proposed.
Caption: A proposed experimental workflow for investigating the effects of this compound as a ceramic additive.
References
Application Notes & Protocols for the Quantification of Barium Selenate
Introduction
Barium selenate (BaSeO₄) is an inorganic compound with very low solubility in water, a property that influences the analytical strategies for its quantification.[1][2] It is utilized in various applications, including as a slow-release selenium supplement for livestock to treat and prevent selenium deficiency.[1][3][4] Due to its particulate nature and low solubility, quantitative analysis typically requires sample preparation to bring the analyte into a measurable form. The quantification of this compound can be approached by measuring either its barium (Ba) or its selenate (SeO₄²⁻) component, or by determining the total selenium content after dissolution.
This document provides detailed application notes and protocols for several key analytical techniques suitable for the quantification of barium, selenate, or total selenium, which can be used to infer the concentration of the parent compound, this compound. The methods covered are applicable to researchers, scientists, and professionals in drug development and environmental monitoring.
Logical Approach to this compound Quantification
The analytical strategy for this compound is dictated by its chemical properties. As an insoluble salt, it must first be dissolved to allow for analysis by most sensitive instrumental techniques. The choice of technique then depends on which component of the salt, barium or selenate, is the target analyte.
Ion Chromatography with Mass Spectrometry (IC-MS) for Selenate Quantification
Principle
Ion chromatography is a powerful technique for separating and quantifying ionic species. For this compound analysis, the selenate (SeO₄²⁻) anion is separated from other anions on an anion-exchange column. The separated selenate is then detected with high sensitivity and selectivity using a mass spectrometer.[5][6] This method is particularly useful for determining selenium speciation in environmental and biological samples.[5][7]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Perform a dissolution procedure appropriate for the sample matrix. For aqueous suspensions, a simple dilution with deionized water may suffice. For complex matrices like soil or tissue, an extraction or digestion may be necessary.
-
Filter the resulting solution through a 0.2 µm filter to remove particulates before injection.[5]
-
Spike the sample with a known concentration of an internal standard if required for improved accuracy.[5]
-
-
Instrumentation & Conditions:
-
IC System: Thermo Scientific™ Dionex™ Integrion™ HPIC system or equivalent.[6]
-
Separation Column: A high-capacity anion-exchange column such as the Dionex IonPac AS11-HC is recommended to resolve selenate from common interfering anions like sulfate.[5][6]
-
Eluent: Potassium hydroxide (KOH) gradient, generated by an Eluent Generator Cartridge (EGC).[6]
-
Suppressor: Anion dynamically regenerated suppressor (e.g., ADRS 600) to reduce background conductivity before MS detection.[6]
-
MS Detector: A single quadrupole mass spectrometer (e.g., ISQ-EC MS) with an electrospray ionization (ESI) source.[5][6]
-
Detection Mode: Selected Ion Monitoring (SIM) for the m/z corresponding to selenate.[5]
-
-
Calibration:
-
Data Analysis:
-
Identify the selenate peak in the chromatogram based on its retention time.
-
Quantify the concentration using the peak area and the calibration curve.
-
Calculate the original this compound concentration based on the measured selenate concentration and the initial sample weight/volume.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2 µg/L | Environmental Water | [5] |
| Limit of Quantification (LOQ) | Not specified, typically 3x LOD | Environmental Water | [5] |
| Linearity Range | 10 - 250 µg/L | Deionized Water | [5][6] |
| Recovery | 90 - 105% | Spiked Environmental Water | [5] |
| Relative Standard Deviation | 1.46% | N/A | [8] |
Workflow Diagram
Atomic Absorption Spectrometry (AAS) for Barium Quantification
Principle
Atomic Absorption Spectrometry (AAS) is a technique for determining the concentration of a specific metal element in a sample.[9] For this compound, the sample is first digested to bring barium into solution. The solution is then introduced into a high-temperature flame (nitrous oxide-acetylene) where it is atomized. A light beam from a barium-specific hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed is proportional to the barium concentration.[10]
Experimental Protocol
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a sample containing this compound.
-
Place the sample in a suitable digestion vessel.
-
Add a strong acid, typically nitric acid (HNO₃), and heat to digest the sample and dissolve the barium.[9]
-
After digestion, cool the sample and dilute it to a known volume with deionized water. The final solution should be clear.
-
-
Instrumentation & Conditions:
-
AAS System: An atomic absorption spectrometer equipped with a nitrous oxide burner head.[10]
-
Light Source: Barium hollow-cathode lamp.[10]
-
Wavelength: 553.6 nm.[10]
-
Flame: Nitrous oxide-acetylene (required to overcome chemical interferences and achieve sufficient sensitivity for barium).[10]
-
Ionization Suppressant: Add a sodium chloride (NaCl) solution (e.g., 25.4 g/L) to all samples and standards to control the ionization of barium in the hot flame.[10]
-
-
Calibration:
-
Prepare a stock solution of barium (e.g., 100 µg/mL) by dissolving a known amount of dried BaCl₂·2H₂O in deionized water.[10]
-
Prepare a series of working standards (e.g., 100 to 5,000 µg/L) by diluting the stock solution.[10]
-
Add the ionization suppressant to each standard in the same proportion as for the samples.[10]
-
Aspirate the standards and generate a calibration curve of absorbance versus concentration.
-
-
Data Analysis:
-
Aspirate the prepared sample solutions into the flame and record the absorbance.
-
Determine the concentration of barium in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample using the measured barium concentration and stoichiometric ratios.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Application Range | 100 - 5,000 µg/L | Water & Suspended Sediment | [10] |
| Detection Limit (Air) | 20 ppb | Air | [11] |
Workflow Diagram
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Barium and Total Selenium
Principle
ICP-MS is a highly sensitive multi-elemental analysis technique capable of detecting metals and non-metals at ultra-trace levels.[9][12] A digested sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification of both barium and selenium. For selenium, a collision/reaction cell is often used to remove polyatomic interferences (e.g., Ar₂⁺) that can affect accuracy.[13][14]
Experimental Protocol
-
Sample Preparation (Alkali Fusion for Refractory Samples):
-
Since this compound can be resistant to acid digestion, alkali fusion provides a more robust dissolution method.[12]
-
Mix the finely ground sample with a flux like lithium metaborate or potassium bisulfate (KHSO₄) in a crucible.[12]
-
Heat the mixture in a furnace until a molten bead is formed.
-
Cool the bead and dissolve it in dilute nitric acid.
-
Dilute the final solution to a known volume, ensuring the final acid concentration is compatible with the ICP-MS system (typically 1-2% HNO₃).[12]
-
-
Instrumentation & Conditions:
-
ICP-MS System: Any modern ICP-MS system (e.g., Analytik Jena PlasmaQuant MS).[14]
-
Plasma: Argon plasma.
-
Collision/Reaction Cell: Use of helium (collision mode) or hydrogen (reaction mode) is recommended to mitigate interferences, especially for selenium isotopes (e.g., ⁷⁷Se, ⁷⁸Se, ⁸²Se).[13][14]
-
Isotopes Monitored: ¹³⁷Ba or ¹³⁸Ba for Barium; ⁷⁸Se or ⁸²Se for Selenium.
-
Internal Standards: Add an internal standard solution (e.g., containing Rh, Ge, Sc) online to correct for matrix effects and instrument drift.[14]
-
-
Calibration:
-
Prepare multi-element calibration standards containing both barium and selenium in a matrix matching the diluted samples (e.g., 1-2% HNO₃).
-
Typical calibration ranges are in the low µg/L to sub-µg/L level.
-
-
Data Analysis:
-
Analyze samples and standards.
-
The instrument software calculates the concentration of Ba and Se based on the intensity of their respective isotopes relative to the internal standard and the calibration curve.
-
Calculate the original this compound concentration from the results.
-
Quantitative Data Summary
| Parameter | Analyte | Value | Matrix | Reference |
| Method Detection Limit (MDL) | Barium | 0.153 µg/L | Blood Serum | [14] |
| Method Detection Limit (MDL) | Selenium | 0.012 µg/L | N/A | [15] |
| Limit of Detection (LOD) | Selenate (SeO₄²⁻) | 0.8 µg/L | Water | [7] |
Workflow Diagram
Gravimetric Analysis for Barium Quantification
Principle
Gravimetric analysis is a classical analytical method that relies on the measurement of mass. To quantify barium, a solution containing the dissolved sample is treated with an excess of sulfate ions (e.g., from sulfuric acid), causing the quantitative precipitation of highly insoluble barium sulfate (BaSO₄).[16][17] The precipitate is then filtered, washed, dried, and weighed. The mass of barium in the original sample is calculated from the mass of the BaSO₄ precipitate.[18]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it using an appropriate method (e.g., acid digestion).
-
Dilute the sample with distilled water and acidify slightly with hydrochloric acid (HCl).
-
-
Precipitation:
-
Heat the solution to near boiling.
-
Slowly add a slight excess of dilute sulfuric acid (H₂SO₄) to the hot solution while stirring continuously. This promotes the formation of larger, more easily filterable crystals.
-
Allow the precipitate to "digest" by keeping the solution hot for about an hour. This process, known as Ostwald ripening, further improves the filterability of the precipitate.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed, ashless filter paper (e.g., Whatman No. 42).[18]
-
Wash the precipitate several times with small portions of hot deionized water to remove any co-precipitated impurities.
-
Test the filtrate for the absence of chloride ions (using silver nitrate) to ensure complete washing.
-
-
Drying and Weighing:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Char the filter paper slowly over a low flame, then ignite at a high temperature (e.g., 800 °C) in a muffle furnace until the residue (BaSO₄) is white and the mass is constant.
-
Cool the crucible in a desiccator to prevent moisture absorption and weigh it accurately.
-
-
Calculation:
-
Calculate the mass of the BaSO₄ precipitate by difference.
-
Calculate the mass of barium using the gravimetric factor: Mass of Ba = Mass of BaSO₄ × (Atomic Mass of Ba / Molar Mass of BaSO₄)[18]
-
Quantitative Data Summary
Gravimetric analysis is an absolute method and does not have a defined LOD or linearity range in the same way as instrumental methods. Its accuracy depends on the analyst's skill and the precision of the balance. It is best suited for macro-level analysis where the analyte constitutes a significant portion of the sample.
Workflow Diagram
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lidarmax.altervista.org [lidarmax.altervista.org]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of selenate by single-column ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. nemi.gov [nemi.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ingeniatrics.com [ingeniatrics.com]
- 13. Quantitative analysis of selenium and mercury in biological samples using LA-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. analytik-jena.com [analytik-jena.com]
- 15. Full quantification of selenium species by RP and AF-ICP-qMS with on-line isotope dilution in serum samples from mercury-exposed people supplemented with selenium-enriched yeast - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
Application Notes: Barium Selenate Precipitation from Aqueous Solution
Introduction
Barium selenate (BaSeO₄) is an inorganic compound notable for its low solubility in aqueous solutions. This characteristic makes its formation via precipitation a highly effective method for the removal and sequestration of selenate (SeO₄²⁻) ions from water. This is particularly relevant in industrial wastewater treatment, where selenium contamination can be a significant environmental concern. The precipitation of this compound can be achieved through direct synthesis or by co-precipitation with isomorphous compounds like barium sulfate (barite).
Principle of Precipitation
The formation of this compound precipitate is governed by its solubility product constant (Ksp). When a solution containing barium ions (Ba²⁺) is mixed with a solution containing selenate ions (SeO₄²⁻), the sparingly soluble salt this compound will precipitate out of the solution if the product of the ion concentrations exceeds the Ksp. The net ionic equation for this precipitation reaction is:
Ba²⁺(aq) + SeO₄²⁻(aq) → BaSeO₄(s)
This direct precipitation is a common laboratory synthesis method.[1]
Applications in Selenate Sequestration
A significant application of this precipitation chemistry is in the environmental remediation of selenium-contaminated water. Selenate can be efficiently removed from aqueous solutions through co-precipitation with barium sulfate (barite).[2] In this process, selenate ions are incorporated into the crystal lattice of the forming barite, effectively sequestering them within a stable solid matrix.[2] Studies have demonstrated that this co-precipitation method can remove over 99% of dissolved selenate from test solutions.[2][3] The presence of high concentrations of sulfate can influence the efficiency of selenate removal, making the management of solution chemistry crucial for optimal performance.[4]
Factors Influencing Precipitation
Several factors can influence the efficiency and characteristics of this compound precipitation:
-
pH: The solubility of barium salts can be pH-dependent. While specific quantitative data on the effect of pH on this compound solubility is not extensively detailed in the provided search results, the behavior of analogous compounds like barium sulfate shows that pH can affect nucleation and growth rates.[5]
-
Temperature: Temperature affects the solubility of this compound. As temperature increases, its solubility in water also slightly increases.[1]
-
Concentration of Reactants: The initial concentrations of barium and selenate ions directly impact the degree of supersaturation, which in turn affects the nucleation and growth of the precipitate crystals.
-
Presence of Other Ions: In complex aqueous matrices like industrial effluent, the presence of other ions can interfere with or enhance the precipitation process. For instance, high sulfate concentrations are integral to the co-precipitation strategy.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data related to this compound and its precipitation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | White solid / Colorless crystals | [1] |
| Solubility in Water | 0.0118 g / 100 mL (at 20 °C) | [1] |
| 0.0138 g / 100 mL (at 100 °C) | [1] | |
| Solubility Product (Ksp) | 3.40 x 10⁻⁸ | No direct citation |
| Decomposition Temp. | > 425 °C | [1] |
Table 2: Selenate Removal Efficiency via Co-precipitation
| Method | Initial Selenate Conc. | Removal Efficiency | pH Conditions | Reference(s) |
| Co-precipitation with Barite | 0 - ~8650 mg/L | > 99% | ~5.5 - 6.5 | [2][3] |
| BaCl₂ Precipitation (Sulfate present) | 1 mg/L | 100% | Not specified | [4][6] |
Experimental Protocols
Two detailed protocols for the precipitation of this compound are provided below. The first is a typical laboratory-scale synthesis via metathesis, and the second is an industrial production method adapted from patent literature.
Protocol 1: Laboratory-Scale Aqueous Precipitation via Metathesis
This protocol describes the synthesis of this compound by reacting aqueous solutions of barium chloride and sodium selenate.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Sodium selenate (Na₂SeO₄)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Wash bottle
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.
-
Prepare a 0.5 M solution of sodium selenate by dissolving the appropriate amount of Na₂SeO₄ in deionized water.
-
-
Precipitation:
-
Place a beaker containing the sodium selenate solution on a magnetic stirrer.
-
While stirring, slowly add the barium chloride solution dropwise to the sodium selenate solution.
-
A white precipitate of this compound will form immediately.[7]
-
Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion and to allow for crystal growth.
-
-
Isolation of Precipitate:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Pour the suspension into the funnel and apply a vacuum to separate the precipitate from the supernatant.
-
-
Washing:
-
Wash the precipitate in the funnel with several portions of deionized water to remove soluble byproducts, such as sodium chloride.
-
Continue washing until a test of the filtrate with silver nitrate solution shows no precipitate, indicating the absence of chloride ions.
-
-
Drying:
-
Carefully transfer the filtered and washed precipitate to a watch glass or evaporating dish.
-
Dry the this compound in a drying oven at 100-110 °C until a constant weight is achieved.
-
-
Characterization:
-
The final product can be characterized by methods such as X-ray Diffraction (XRD) to confirm its crystalline structure.
-
Protocol 2: Industrial Production Method from Selenium Dioxide
This protocol is adapted from a patented production method and is suitable for larger-scale synthesis.[8]
Materials:
-
Selenium dioxide (SeO₂)
-
Sodium hydroxide (NaOH)
-
Barium chloride (BaCl₂)
-
Oxidizing agent (e.g., sodium perchlorate, hydrogen peroxide)
-
Hydrochloric acid (HCl) or other suitable acid for washing
-
Water
-
Reaction vessel with stirring capability
-
Filtration equipment (e.g., filter press)
-
Drying and crushing equipment
Procedure:
-
Preparation of Sodium Selenate Solution:
-
Oxidation and Precipitation:
-
Acid Washing:
-
Isolate the precipitate from the reaction mixture.
-
Wash the precipitate with a dilute acid solution. For example, use a solution containing 15-25 g of hydrochloric acid to remove impurities.[8]
-
-
Final Processing:
Visualizations (Graphviz)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and environmental implications of selenate co-precipitation with barite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenate removal from sulfate containing aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ugr.es [ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. CN100577559C - Production method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Selenium Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the use of barium selenate as a precursor for the synthesis of nanoparticles is not documented in the available scientific literature, this guide provides detailed application notes and protocols for the synthesis of selenium nanoparticles (SeNPs) using commonly employed and well-established precursors such as sodium selenite and sodium selenate. SeNPs are of significant interest in the biomedical field, serving as potential chemotherapeutic agents and vehicles for targeted drug delivery.[1] Their unique properties, including high bioavailability and low toxicity compared to other selenium forms, make them a promising area of research.[2]
Application Notes
Background on Selenium Nanoparticles (SeNPs)
Selenium is an essential trace element crucial for various biological processes, including antioxidant defense and immune function.[3] Selenium nanoparticles (SeNPs) have garnered attention due to their unique physicochemical properties, biocompatibility, and intrinsic bioactivity.[4] In the field of drug delivery, SeNPs are being explored for their potential to carry and deliver therapeutic agents to specific targets, such as cancer cells.[1][5] The anticancer activity of SeNPs is often attributed to their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1]
Overview of Synthesis Methods
The synthesis of SeNPs can be broadly categorized into three main approaches:
-
Chemical Synthesis: This method involves the reduction of a selenium salt (e.g., sodium selenite) using a chemical reducing agent, such as ascorbic acid.[6][7] This approach offers good control over the size and morphology of the nanoparticles.[7]
-
Green Synthesis: An environmentally friendly approach that utilizes natural reducing and capping agents found in plant extracts.[3][8][9] Bioactive compounds like polyphenols and flavonoids in plant extracts facilitate the reduction of selenium ions to form nanoparticles.[9]
-
Biological Synthesis: This method employs microorganisms, such as bacteria, to synthesize SeNPs either intracellularly or extracellularly.[10][11] Bacterial enzymes play a key role in the reduction of selenite or selenate to elemental selenium.[12]
Data Presentation
Table 1: Comparison of Selenium Nanoparticle Synthesis Methods
| Parameter | Chemical Synthesis | Green Synthesis | Biological Synthesis |
| Selenium Precursor | Sodium Selenite, Sodium Selenate | Sodium Selenite, Sodium Selenate | Sodium Selenite, Sodium Selenate |
| Reducing Agent | Ascorbic Acid, Sodium Borohydride | Plant extracts (polyphenols, flavonoids) | Bacterial enzymes |
| Stabilizing/Capping Agent | Polymers, Surfactants | Phytochemicals from plant extracts | Proteins, enzymes from microorganisms |
| Typical Particle Size | 5 nm - 200 nm[2] | 20 nm - 250 nm[3] | 100 nm - 250 nm[13] |
| Advantages | Good control over size and morphology, Scalable[7] | Eco-friendly, Cost-effective, Simple one-step process[3][8] | Environmentally friendly, Produces biocompatible nanoparticles |
| Disadvantages | Use of potentially toxic chemicals, May require post-synthesis purification[7] | Variability in plant extract composition can affect reproducibility[9] | Can be a slower process, Requires sterile conditions and microbial culture maintenance |
Table 2: Common Characterization Techniques for Selenium Nanoparticles
| Technique | Information Provided | Typical Results for SeNPs |
| UV-Visible Spectroscopy | Confirmation of nanoparticle formation, Surface plasmon resonance | Characteristic absorption peak between 200-600 nm, often around 266 nm[14] |
| Dynamic Light Scattering (DLS) | Particle size distribution and polydispersity index (PDI) | Provides average hydrodynamic diameter and an indication of size uniformity |
| Transmission Electron Microscopy (TEM) | Morphology (shape), size, and dispersion of nanoparticles | Spherical or rod-shaped nanoparticles, size can be accurately measured[13] |
| Scanning Electron Microscopy (SEM) | Surface morphology and size of nanoparticles | Provides topographical information about the nanoparticles |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition | Confirms the presence of elemental selenium[14] |
| X-ray Diffraction (XRD) | Crystalline structure | Can determine if the SeNPs are amorphous or crystalline[15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups, confirmation of capping agents | Identifies the biomolecules from plant extracts or microorganisms responsible for capping and stabilization |
Experimental Protocols
Protocol 1: Chemical Synthesis of Selenium Nanoparticles
This protocol describes the synthesis of SeNPs by the chemical reduction of sodium selenite using ascorbic acid.[6]
Materials:
-
Sodium selenite (Na₂SeO₃)
-
Ascorbic acid (C₆H₈O₆)
-
Tween-20 (as a stabilizer)
-
Milli-Q water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 5 mM solution of sodium selenite by dissolving the appropriate amount in Milli-Q water.
-
Prepare a 56.7 mM solution of ascorbic acid in Milli-Q water.
-
In a beaker, take 90 mL of the sodium selenite solution and place it on a magnetic stirrer with vigorous stirring.
-
Slowly add 10 mL of the ascorbic acid solution dropwise to the sodium selenite solution.
-
After every 2 mL of added ascorbic acid, add 10 µL of Tween-20 to stabilize the forming nanoparticles.
-
Continue stirring for a designated period (e.g., 30 minutes to 24 hours) at room temperature. The formation of SeNPs is indicated by a color change to a clear red or reddish-orange.[6]
-
Collect the synthesized SeNPs by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with Milli-Q water to remove any unreacted precursors or byproducts. Repeat the washing step at least twice.
-
Resuspend the final purified SeNP pellet in Milli-Q water for storage and characterization.
Protocol 2: Green Synthesis of Selenium Nanoparticles using Plant Extract
This protocol provides a general method for the green synthesis of SeNPs using a plant leaf extract as a reducing and capping agent.[8][16]
Materials:
-
Plant leaves (e.g., Cleistocalyx operculatus)[16]
-
Sodium selenite (Na₂SeO₃)
-
Milli-Q water
-
Magnetic stirrer
-
Centrifuge
-
Whatman No. 1 filter paper
Procedure:
-
Preparation of Plant Extract:
-
Thoroughly wash fresh plant leaves with distilled water.
-
Dry the leaves in the shade and then grind them into a fine powder.
-
Boil a specific amount of the leaf powder (e.g., 10 g) in a specific volume of Milli-Q water (e.g., 100 mL) for a set time (e.g., 15-20 minutes).
-
Allow the mixture to cool and then filter it through Whatman No. 1 filter paper to obtain the aqueous plant extract.
-
-
Synthesis of SeNPs:
-
Prepare a 10 mM solution of sodium selenite in Milli-Q water.[8]
-
In a beaker, mix the plant extract with the sodium selenite solution in a specific volume ratio (e.g., 1:2 v/v).[16]
-
Place the reaction mixture on a magnetic stirrer at room temperature.
-
Observe the color change of the solution, which indicates the formation of SeNPs. The reaction time can vary from a few hours to 24 hours.
-
-
Purification of SeNPs:
-
Centrifuge the reaction mixture at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 20 minutes) to pellet the SeNPs.
-
Wash the pellet with Milli-Q water and re-centrifuge. Repeat this step multiple times to ensure the removal of impurities.
-
Dry the purified SeNPs or resuspend them in a suitable solvent for further use.
-
Protocol 3: Biosynthesis of Selenium Nanoparticles using Bacteria
This protocol outlines the extracellular synthesis of SeNPs using a bacterial culture.[11]
Materials:
-
Bacterial strain (e.g., Bacillus paramycoides)[17]
-
Nutrient broth medium (e.g., Luria-Bertani broth)
-
Sodium selenite (Na₂SeO₃)
-
Shaker incubator
-
Centrifuge
-
0.22-micron filter
Procedure:
-
Bacterial Culture Preparation:
-
Extracellular Synthesis of SeNPs:
-
Centrifuge the bacterial culture (e.g., 4,000 rpm for 20 minutes) to separate the bacterial cells from the supernatant.[11]
-
Filter the supernatant through a 0.22-micron filter to remove any remaining bacterial cells.
-
Add a filter-sterilized solution of sodium selenite to the cell-free supernatant to a final concentration of, for example, 3 mM.[11]
-
Incubate the mixture under specific conditions (e.g., autoclaving at 121°C for 20 minutes or incubation at a specific temperature for a set time) to facilitate the formation of SeNPs.[11]
-
-
Purification of SeNPs:
-
Monitor the formation of SeNPs by observing a color change (typically to red) and by using UV-Vis spectroscopy.
-
Harvest the SeNPs from the supernatant by high-speed centrifugation.
-
Wash the nanoparticle pellet with sterile distilled water multiple times to remove media components and other impurities.
-
Visualizations
Caption: Workflow for the chemical synthesis of selenium nanoparticles.
Caption: Simplified pathway of SeNP-induced apoptosis in cancer cells.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent advances in the therapeutic applications of selenium nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Extracts for Production of Functionalized Selenium Nanoparticles [mdpi.com]
- 4. Selenium Nanoparticles as Versatile Delivery Tools | Scilit [scilit.com]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijbiotech.com [ijbiotech.com]
- 9. The Synthesis of Selenium Nanoparticles and Their Applications in Enhancing Plant Stress Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteriogenic synthesis of selenium nanoparticles by Escherichia coli ATCC 35218 and its structural characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Biosynthesis of Selenium Nanoparticles (via Bacillus subtilis BSN313), and Their Isolation, Characterization, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selenium Nanoparticles: A Comprehensive Examination of Synthesis Techniques and Their Diverse Applications in Medical Research and Toxicology Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PREPARATION AND CHARACTERIZATION OF SELENIUM NANOPARTICLES - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Highly-efficient synthesis of biogenic selenium nanoparticles by Bacillus paramycoides and their antibacterial and antioxidant activities [frontiersin.org]
Barium Selenate: A Long-Acting Injectable Formulation for Sustained Selenium Supplementation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Selenium is an essential trace element crucial for numerous physiological processes, including antioxidant defense, immune function, and thyroid hormone metabolism. Its biological functions are primarily mediated through its incorporation into selenoproteins, such as glutathione peroxidases (GPXs). Inadequate selenium intake can lead to various health issues. Barium selenate, an inorganic selenium compound with low solubility, serves as an effective slow-release depot when administered via subcutaneous injection. This characteristic allows for long-term, stable supplementation of selenium, making it a valuable tool in both veterinary and research applications to prevent and treat selenium deficiency. These application notes provide detailed protocols for the experimental use of this compound as a slow-release source of selenium, methods for evaluating its efficacy, and an overview of the relevant biochemical pathways.
Mechanism of Action
Following subcutaneous injection, the insoluble this compound forms a depot in the tissue. From this depot, selenium is slowly released into the bloodstream over an extended period. This slow-release profile prevents the sharp peaks in blood selenium concentration that can be associated with more soluble selenium salts, thereby reducing the risk of toxicity. Once in circulation, the selenate is taken up by cells and metabolically reduced to selenide. Selenide is the central precursor for the synthesis of selenocysteine, the 21st proteinogenic amino acid, which is then incorporated into functional selenoproteins like glutathione peroxidase.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound as a slow-release selenium source in livestock.
Table 1: Effect of this compound Injection on Blood Selenium Concentration in Ewes
| Time Point | Control Group (μg/L) | This compound Group (μg/L) |
| Day 0 (3rd month of pregnancy) | Similar to experimental group | Similar to control group |
| Day 28 of lactation | 46.52 | 63.58 |
| Day 100 of lactation | Not specified | Significantly higher than control |
Source: Adapted from a study on the effects of a long-acting selenium preparation in sheep.[1]
Table 2: Effect of this compound Injection on Serum Selenium Levels in Ewes
| Time Point | Control Group (μg/L) | This compound Group (μg/L) |
| Day 0 (3rd month of pregnancy) | Not specified | Not specified |
| Day 28 of lactation | Not specified | Higher by 16.89 μg/L (p ≤ 0.01) |
| Day 70 of lactation | Not specified | Higher by 12.31 μg/L (p ≤ 0.01) |
| Day 100 of lactation | Not specified | Higher by 7.41 μg/L (p ≤ 0.01) |
Source: Adapted from a study on a long-acting injectable selenium preparation administered to pregnant ewes.[2]
Table 3: Blood Selenium and Glutathione Peroxidase (GSH-Px) Activity in Pigs Treated with this compound
| Treatment Group | Blood Selenium Levels | GSH-Px Activity |
| Control (Se-deficient diet) | Rapid decline | Rapid decline |
| Subcutaneous this compound (2.5 mg Se/kg b.w.) | Maintained | Maintained |
| Intramuscular this compound (2.5 mg Se/kg b.w.) | Started to decline after 4 weeks | Maintained |
Source: Adapted from a study on this compound as a slow-release selenium preparation in pigs.[3][4]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Sheep
This protocol describes the procedure for administering a long-acting this compound injection to sheep.
Materials:
-
This compound injectable suspension (e.g., 50 mg/mL Selenium as this compound)
-
Sterile syringes and needles (18-20 gauge, 1-1.5 inch)
-
70% ethanol or other suitable skin disinfectant
-
Animal restraints as needed
-
Personal protective equipment (gloves)
Procedure:
-
Animal Preparation: Restrain the sheep to minimize movement. Locate the injection site, which is typically high on the neck, behind the ear.
-
Site Disinfection: Clean the injection site with a swab soaked in 70% ethanol.
-
Dose Calculation: The recommended dosage is typically 1 mg of selenium per kg of body weight.[2] For a 50 mg/mL suspension, a 50 kg ewe would require a 1 mL injection.
-
Injection Technique:
-
Shake the this compound suspension well to ensure uniform distribution.
-
Draw the calculated dose into a sterile syringe.
-
Create a "tent" of skin at the injection site by pinching the skin.
-
Insert the needle into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and not in the muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the suspension slowly.
-
Withdraw the needle and gently massage the injection site for a few seconds.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. A small, firm nodule may form at the injection site, which should gradually diminish over time.[5]
Protocol 2: Determination of Selenium Concentration in Blood Serum
This protocol outlines the measurement of selenium levels in serum samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for trace element analysis.[6][7]
Materials:
-
Blood collection tubes (trace metal-free)
-
Centrifuge
-
ICP-MS instrument
-
Argon gas supply
-
Reagents: Nitric acid (trace metal grade), Triton X-100, Butan-1-ol, Palladium modifier
-
Selenium standard solutions
-
Micropipettes and tips
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into trace metal-free tubes.
-
Allow the blood to clot at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Carefully transfer the serum to a clean, labeled tube.
-
-
Sample Dilution:
-
ICP-MS Analysis:
-
Prepare a series of selenium standard solutions of known concentrations to generate a calibration curve.
-
Set up the ICP-MS instrument according to the manufacturer's instructions.
-
Introduce the blank, standards, and diluted samples into the instrument.
-
Measure the intensity of the selenium isotope (e.g., ⁷⁸Se).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the signal intensity versus the concentration of the selenium standards.
-
Determine the selenium concentration in the samples by interpolating their signal intensities from the calibration curve.
-
Account for the dilution factor to calculate the final selenium concentration in the original serum sample.
-
Protocol 3: Glutathione Peroxidase (GPX) Activity Assay
This protocol describes a common indirect method for measuring GPX activity in biological samples, such as whole blood lysate or tissue homogenates. The assay is based on the principle that GPX catalyzes the reduction of an organic peroxide by reduced glutathione (GSH), which is then regenerated by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[8]
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Reagents:
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide)
-
-
Micropipettes and tips
-
Cuvettes or 96-well microplate
Procedure:
-
Sample Preparation:
-
Whole Blood: Collect blood with an anticoagulant (e.g., EDTA). Lyse the red blood cells by diluting the whole blood 1:9 with deionized water. Further dilute the lysate 1:9 with Assay Buffer.[8]
-
Tissue Homogenate: Homogenize the tissue in a cold buffer (e.g., Tris buffer with EDTA and a reducing agent like DTT). Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the prepared sample (or standard) to a cuvette or microplate well.
-
Add the reaction mixture to the sample.
-
Initiate the reaction by adding the peroxide substrate.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.
-
GPX activity is typically expressed as units per gram of protein or per milliliter of sample. One unit of GPX is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Visualizations
References
- 1. Effect of Long-Acting Selenium Preparation on Health and Productivity of Sheep [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a slow-release selenium preparation to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Slow-Release Selenium Preparation to Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pestgenie.com.au [pestgenie.com.au]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. Determination of total selenium in serum, whole blood and erythrocytes by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for Barium Selenate (BaSeO4) Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium selenate (BaSeO4) is an inorganic compound with potential applications in various scientific fields. It is isomorphous with barium sulfate (BaSO4), a well-known material with applications in medical imaging and as a filler for polymers. The controlled growth of high-quality single crystals of this compound is crucial for fundamental studies of its physical and chemical properties, which may unlock new applications.
This document provides detailed application notes and experimental protocols for the synthesis of this compound crystals. Due to a scarcity of published literature on the single-crystal growth of BaSeO4, the following protocols are adapted from established methods for analogous compounds, such as barium sulfate, barium carbonate, and other selenate compounds. These protocols serve as a robust starting point for researchers to develop and optimize their own crystal growth procedures. Three primary methods are detailed: solution-gel growth, flux growth, and hydrothermal synthesis.
Solution-Gel Growth Method
The solution-gel growth method is a technique that allows for the slow and controlled crystallization of sparingly soluble compounds at or near room temperature. In this method, two soluble reactants diffuse towards each other through a gel medium, where they react to form the desired crystalline product. The gel matrix suppresses convective currents and limits the number of nucleation sites, promoting the growth of larger, more perfect crystals.
Experimental Protocol
This protocol is adapted from the gel growth of barium carbonate.
-
Gel Preparation:
-
Prepare a sodium silicate solution with a density of 1.05 g/cm³.
-
Adjust the pH of the sodium silicate solution to 7.0 using a suitable acid (e.g., 1M acetic acid).
-
Pour 20 mL of the pH-adjusted sodium silicate solution into a clean test tube or U-tube.
-
Allow the gel to set for approximately 48 hours in a vibration-free environment.
-
-
Reactant Solutions:
-
Prepare a 0.1 M solution of a soluble barium salt (e.g., barium chloride, BaCl2).
-
Prepare a 0.1 M solution of a soluble selenate salt (e.g., sodium selenate, Na2SeO4).
-
-
Crystal Growth (Single Diffusion):
-
Once the gel has set, carefully pour 10 mL of the 0.1 M barium chloride solution on top of the gel in the test tube.
-
The Ba²⁺ ions will diffuse into the gel.
-
If one of the reactants was incorporated into the gel before setting, the other reactant is poured on top.
-
-
Crystal Growth (Double Diffusion in U-tube):
-
Fill the U-tube with the prepared gel.
-
After the gel has set, add 10 mL of the 0.1 M barium chloride solution to one arm of the U-tube and 10 mL of the 0.1 M sodium selenate solution to the other arm.
-
Seal the ends of the U-tube to prevent evaporation.
-
-
Incubation and Observation:
-
Place the experimental setup in a location with a stable temperature, away from direct sunlight and vibrations.
-
Nucleation is expected to occur within a few days to a week.
-
Allow the crystals to grow for several weeks. The growth process can be monitored visually through the transparent gel.
-
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully excavate them from the gel.
-
Wash the crystals with deionized water to remove any adhering gel and soluble byproducts.
-
Dry the crystals at room temperature.
-
Workflow Diagram
Caption: Workflow for this compound crystal growth by the solution-gel method.
Flux Growth Method
The flux growth method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the constituent components of the desired crystal. The crystal is then grown by slowly cooling the saturated solution, leading to precipitation. This method is particularly useful for materials that decompose at their melting point or have very high melting points.
Experimental Protocol
This protocol is adapted from the flux growth of other barium-containing oxide and halide crystals. Sodium chloride (NaCl) is proposed as a suitable flux due to its relatively low melting point and ability to dissolve many inorganic compounds.
-
Mixture Preparation:
-
Combine this compound powder with the flux material (e.g., NaCl) in a high-purity alumina or platinum crucible.
-
A typical starting molar ratio of BaSeO4 to flux is in the range of 1:10 to 1:50.
-
-
Heating and Homogenization:
-
Place the crucible in a programmable furnace.
-
Heat the furnace to a temperature above the melting point of the flux and where the BaSeO4 has appreciable solubility (e.g., 900-1100°C).
-
Hold the temperature at this peak for several hours (e.g., 5-10 hours) to ensure complete dissolution and homogenization of the melt.
-
-
Controlled Cooling:
-
Slowly cool the furnace to a temperature just above the solidification point of the flux. A slow cooling rate is critical for the growth of large, high-quality crystals. A typical cooling rate is 1-5°C per hour.
-
-
Flux Separation:
-
Once the cooling program is complete, the crystals need to be separated from the solidified flux. This can be achieved by:
-
Decanting: If the flux has a significantly lower melting point than the grown crystals, the furnace can be reheated to melt the flux, which can then be carefully poured off.
-
Leaching: The crucible and its contents can be immersed in a solvent that dissolves the flux but not the BaSeO4 crystals (e.g., hot deionized water for a NaCl flux).
-
-
-
Crystal Cleaning and Drying:
-
Wash the harvested crystals thoroughly with the appropriate solvent (e.g., deionized water).
-
Dry the crystals at a moderate temperature (e.g., 100°C) to remove any residual solvent.
-
Workflow Diagram
Caption: Workflow for this compound crystal growth by the flux method.
Hydrothermal Synthesis
Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This method is suitable for the synthesis of materials that are insoluble in water at ambient conditions but show increased solubility at elevated temperatures and pressures.
Experimental Protocol
This protocol is adapted from the hydrothermal synthesis of barium sulfate and selenium nanoparticles.
-
Precursor Preparation:
-
Prepare an aqueous solution of a soluble barium salt (e.g., 0.1 M BaCl2).
-
Prepare an aqueous solution of a soluble selenate salt (e.g., 0.1 M Na2SeO4).
-
-
Reaction Setup:
-
Place the precursor solutions into a Teflon-lined stainless-steel autoclave. The solutions can be mixed beforehand or added separately.
-
The fill volume of the autoclave should typically not exceed 80% of its total capacity to allow for thermal expansion and pressure buildup.
-
Optionally, a mineralizer (e.g., a small amount of a base or acid) can be added to control the pH and influence crystal morphology.
-
-
Heating and Reaction:
-
Seal the autoclave and place it inside a furnace or oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 150-250°C).
-
Maintain the temperature for a set duration (e.g., 12-48 hours) to allow for crystal growth.
-
-
Cooling and Product Recovery:
-
Turn off the furnace and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave as this can lead to a dangerous pressure release.
-
Once cooled, carefully open the autoclave in a fume hood.
-
Collect the crystalline product by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the collected crystals several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
-
Workflow Diagram
Caption: Workflow for this compound crystal growth by hydrothermal synthesis.
Summary of Experimental Parameters
The following table summarizes the key experimental parameters for the different crystal growth methods. These values are suggested starting points and may require optimization for the specific experimental setup and desired crystal characteristics.
| Parameter | Solution-Gel Growth | Flux Growth | Hydrothermal Synthesis |
| Precursors | Soluble Ba²⁺ salt (e.g., BaCl₂), Soluble SeO₄²⁻ salt (e.g., Na₂SeO₄) | BaSeO₄ powder | Soluble Ba²⁺ salt (e.g., BaCl₂), Soluble SeO₄²⁻ salt (e.g., Na₂SeO₄) |
| Solvent/Medium | Sodium Silicate Gel | Molten Salt (e.g., NaCl) | Deionized Water |
| Temperature | Ambient (Room Temp.) | 900 - 1100°C | 150 - 250°C |
| Pressure | Atmospheric | Atmospheric | Autogenous (High) |
| Reactant Conc. | 0.1 M | 1:10 - 1:50 (BaSeO₄:Flux) | 0.1 M |
| Growth Time | Several Weeks | Dependent on cooling rate | 12 - 48 hours |
| Cooling Rate | N/A | 1 - 5°C / hour | Natural cooling |
| Typical Crystal Size | Up to a few mm | Up to several mm | Nanometers to micrometers |
Characterization of this compound Crystals
Once the crystals are grown, a variety of analytical techniques can be employed to confirm their identity, purity, and quality:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size distribution.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition and stoichiometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the selenate group.
-
Raman Spectroscopy: To further probe the vibrational properties of the crystal lattice.
Conclusion
The successful growth of high-quality this compound single crystals is a critical step towards understanding its fundamental properties and exploring its potential applications. The protocols provided herein, adapted from established methods for analogous materials, offer a comprehensive starting point for researchers. Careful control over experimental parameters such as temperature, concentration, and cooling rate will be essential for optimizing crystal size and quality. Further investigation and refinement of these methods will undoubtedly advance the state of knowledge for this interesting material.
handling and storage procedures for Barium selenate in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of Barium Selenate (BaSeO₄) in a laboratory setting. Adherence to these protocols is crucial to minimize risks associated with this toxic compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
-
H301: Toxic if swallowed[2]
-
H331: Toxic if inhaled[2]
-
H373: May cause damage to organs through prolonged or repeated exposure[2]
-
H410: Very toxic to aquatic life with long lasting effects[2]
| Hazard Classification | Category | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Acute Toxicity, Inhalation | Category 3 | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound.
| PPE Category | Specification | Standard Reference |
| Eye and Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulates filter conforming to EN 143 is recommended.[1] | EN 149[1] |
Handling and Storage Protocols
3.1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use only under a chemical fume hood.[3]
-
Ensure eyewash stations and safety showers are readily accessible.
3.2. Safe Handling Procedures:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Use non-sparking tools.[4]
3.3. Storage Conditions:
-
Keep containers tightly closed.[1]
-
Store locked up.[1]
-
Incompatible Materials: this compound is a weak oxidizing agent and can react with reducing agents.[2][6] It may also react violently with active metals, cyanides, esters, and thiocyanates.[2][6]
Experimental Protocols
4.1. Weighing this compound:
-
Don the required PPE as specified in Section 2.
-
Perform the weighing procedure inside a chemical fume hood.
-
Use a dedicated, labeled weighing vessel.
-
Carefully transfer the desired amount of this compound, avoiding the creation of dust.
-
Clean any spills immediately following the spill response protocol.
-
Securely close the stock container and return it to the designated storage area.
-
Wipe down the weighing area with a damp cloth and dispose of the cloth as hazardous waste.[5]
-
Wash hands thoroughly after completing the task.
4.2. Preparation of Solutions:
-
Follow all steps for safe weighing of this compound.
-
In a chemical fume hood, slowly add the weighed this compound to the solvent in a suitable container.
-
Stir the mixture gently to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard warnings.
-
Store the solution according to the storage protocols.
Emergency Procedures
5.1. Spill Response:
-
Evacuate personnel from the immediate spill area.[6]
-
Isolate the spill area for at least 25 meters (75 feet) for solids.[6][7]
-
Wear appropriate PPE, including respiratory protection, before entering the spill area.[5]
-
Prevent the spill from entering drains or waterways.[1]
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]
-
Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.[5]
5.2. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[1] |
Waste Disposal
All this compound waste is considered hazardous waste.[3][5]
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | BaSeO4 | CID 134655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Barium selenite | BaSeO3 | CID 166893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Barium Selenate in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium selenate (BaSeO4), an inorganic compound isostructural with barium sulfate, is emerging as a promising host material for the development of novel luminescent materials.[1] Its ability to accommodate various dopant ions, particularly rare-earth elements, allows for the generation of materials with tailored photoluminescent, thermoluminescent, and mechanoluminescent properties. These characteristics make BaSeO4-based phosphors attractive for a range of applications, including solid-state lighting, dosimetry, and advanced bio-imaging. This document provides a comprehensive overview of the synthesis, properties, and characterization of luminescent materials based on this compound, complete with detailed experimental protocols and quantitative data.
Synthesis of Luminescent this compound Nanoparticles
The synthesis of rare-earth-doped this compound nanoparticles is crucial for achieving high luminescence efficiency. A commonly employed method is the microemulsion technique, which allows for the controlled precipitation of nanoparticles with a narrow size distribution.
Experimental Protocol: Synthesis of Eu3+-doped BaSeO4 Nanoparticles via Microemulsion
This protocol details the synthesis of Europium (Eu3+)-doped this compound (BaSeO4) nanoparticles, a process that can be adapted for other rare-earth dopants.
Materials:
-
1-octadecene (ODC)
-
Cetyltrimethylammonium bromide (CTAB)
-
1-hexanol
-
Sodium selenate (Na2SeO4)
-
Barium chloride dihydrate (BaCl2·2H2O)
-
Europium(III) chloride hexahydrate (EuCl3·6H2O)
-
Ethanol
-
Distilled water
Procedure:
-
Microemulsion Preparation: In a flask, prepare the oil phase by mixing 50 ml of 1-octadecene with 3 g of CTAB and 5 ml of 1-hexanol. Stir the mixture until the CTAB is completely dissolved.
-
Aqueous Phase Preparation:
-
Prepare a 0.1 M aqueous solution of sodium selenate.
-
Prepare a separate 0.1 M aqueous solution containing barium chloride and europium chloride. To achieve a 2 mol% doping concentration, the molar ratio of BaCl2 to EuCl3 should be 98:2.
-
-
Precipitation:
-
Add 5 ml of the sodium selenate solution to the microemulsion and stir for 30 minutes to ensure homogeneity.
-
Slowly add 5 ml of the barium-europium chloride solution to the microemulsion while stirring vigorously. A white precipitate of Eu3+-doped BaSeO4 nanoparticles will form.
-
-
High-Temperature Treatment (Optional but Recommended): To enhance crystallinity and luminescence intensity, heat the microemulsion to 120 °C to evaporate volatile components. Subsequently, increase the temperature to 200 °C and stir under reflux for 2 hours.
-
Nanoparticle Recovery:
-
Allow the mixture to cool to below 50 °C.
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticles multiple times with distilled water and ethanol to remove any unreacted precursors and surfactants.
-
-
Drying: Dry the final product in an oven at 80 °C.
Luminescent Properties of Doped this compound
The introduction of rare-earth ions into the BaSeO4 host lattice is the key to inducing luminescence. The choice of dopant and its concentration significantly influences the emission characteristics of the resulting phosphor.
Photoluminescence
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In BaSeO4-based phosphors, the BaSeO4 host lattice absorbs excitation energy and transfers it to the dopant ions, which then emit light at their characteristic wavelengths.
Quantitative Data:
| Host Material | Dopant | Photoluminescence Quantum Yield (PLQY) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| BaSeO4 | 2 mol% Eu3+ | 6% | ~250-400 | ~615 (strongest peak) | [2] |
Energy Transfer in Co-doped Systems
Co-doping with a sensitizer ion can significantly enhance the luminescence of an activator ion. A common example is the co-doping of Tb3+ (sensitizer) and Eu3+ (activator). The Tb3+ ion efficiently absorbs energy and transfers it to the Eu3+ ion, which then emits its characteristic red light. This process is governed by dipole-dipole or dipole-quadrupole interactions.[1][3]
Luminescence Signaling Pathway:
The following diagram illustrates the energy transfer process in a Tb3+, Eu3+ co-doped phosphor.
Caption: Energy transfer mechanism in a Tb3+, Eu3+ co-doped BaSeO4 phosphor.
Thermoluminescence and Mechanoluminescence
While photoluminescence is the most studied aspect of doped BaSeO4, the material may also exhibit thermoluminescence (light emission upon heating after irradiation) and mechanoluminescence (light emission under mechanical stress). These properties are of interest for applications in dosimetry and stress sensing, respectively.
Experimental Protocols for Luminescence Characterization
Accurate characterization of the luminescent properties of BaSeO4-based materials is essential for their development and application.
Photoluminescence Spectroscopy
Objective: To measure the excitation and emission spectra of the phosphor to determine its optimal excitation wavelengths and characteristic emission peaks.
Apparatus:
-
Fluorometer (e.g., HORIBA JOBIN YVON FLUOROLOG-3 FL3-22) equipped with a Xenon arc lamp and a photomultiplier tube detector.
-
Powder sample holder.
Procedure:
-
Sample Preparation: Place a small amount of the powdered BaSeO4 phosphor into the sample holder, ensuring a flat and densely packed surface.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of the strongest emission peak of the dopant (e.g., ~615 nm for Eu3+).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 200-500 nm) to identify the wavelengths at which the phosphor is most efficiently excited.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator over a range of wavelengths that encompasses the expected emission of the dopant (e.g., 550-750 nm for Eu3+).
-
-
Data Analysis: Correct the recorded spectra for the instrument's lamp profile and detector response.
Thermoluminescence (TL) Glow Curve Measurement
Objective: To measure the light emitted from a pre-irradiated sample as a function of temperature.
Apparatus:
-
Thermoluminescence reader (e.g., Harshaw 5500 TLD reader).
-
Irradiation source (e.g., gamma-ray or X-ray source).
Procedure:
-
Sample Preparation: Prepare a thin, uniform layer of the BaSeO4 phosphor on a sample planchet.
-
Irradiation: Expose the sample to a known dose of radiation.
-
Glow Curve Acquisition:
-
Place the irradiated sample in the TL reader.
-
Heat the sample at a constant linear rate (e.g., 5 °C/s).
-
Record the light emitted by the photomultiplier tube as a function of temperature. The resulting plot of TL intensity versus temperature is the glow curve.
-
-
Data Analysis: The glow curve can be analyzed to determine trap depths and other dosimetric properties of the material.
Mechanoluminescence (ML) Measurement
Objective: To measure the light emitted from the sample under the application of mechanical stress.
Apparatus:
-
A device capable of applying a controlled mechanical load (e.g., a universal testing machine or a custom-built drop tower).
-
A sensitive light detector, such as a photomultiplier tube, positioned to collect any emitted light.
-
An oscilloscope or data acquisition system to record the ML signal.
Procedure:
-
Sample Preparation: Prepare a compact pellet of the BaSeO4 phosphor or embed it in a transparent polymer matrix.
-
ML Measurement:
-
Position the sample in the loading apparatus in a light-tight enclosure.
-
Apply a mechanical stimulus (e.g., compression, impact, or friction).
-
Simultaneously record the applied force/stress and the light emission signal from the detector.
-
-
Data Analysis: Correlate the intensity and duration of the ML signal with the applied mechanical parameters.
Experimental Workflow:
The following diagram outlines the general workflow for the synthesis and characterization of luminescent BaSeO4 materials.
Caption: General workflow for the development of luminescent BaSeO4 materials.
Conclusion
This compound is a versatile host material for the creation of luminescent materials with diverse applications. By doping with rare-earth ions, its photoluminescent, thermoluminescent, and mechanoluminescent properties can be tailored. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop novel BaSeO4-based phosphors for advanced technologies. Further research into co-doping strategies and the exploration of a wider range of dopants will undoubtedly unlock the full potential of this promising material.
References
Troubleshooting & Optimization
common impurities in Barium selenate and their removal
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities encountered during the synthesis and use of Barium Selenate (BaSeO₄) and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The common impurities in this compound can originate from starting materials, side reactions during synthesis, and atmospheric contamination. The most prevalent impurities include:
-
Barium Carbonate (BaCO₃): Forms due to the reaction of barium ions with atmospheric carbon dioxide.[1]
-
Barium Selenite (BaSeO₃): An incomplete oxidation or reduction byproduct, the formation of which is highly dependent on the pH of the reaction medium.[1]
-
Soluble Salts: Residual precursor salts such as sodium chloride (from the reaction of BaCl₂ and Na₂SeO₄) if the precipitate is not washed thoroughly.[2]
-
Co-precipitated Anions: Sulfate (SO₄²⁻) is a significant impurity due to its chemical similarity to selenate (SeO₄²⁻), leading to the formation of Barium Sulfate (BaSO₄).[3][4]
-
Trace Elemental Impurities: These can be introduced from the precursor materials.[1]
Q2: How can I detect the presence of Barium Carbonate in my this compound sample?
A2: Fourier-Transform Infrared Spectroscopy (FTIR) is an effective method for detecting barium carbonate contamination. Barium carbonate exhibits a characteristic sharp absorption peak around 1450 cm⁻¹. The absence of this peak is a good indicator of the purity of the this compound with respect to carbonate impurities.[1]
Q3: What is the role of pH during the synthesis of this compound?
A3: The pH of the reaction medium is a critical parameter. For the precipitation of barium selenite, a pH range of 4 to 6 is typically maintained to prevent the formation of this compound.[1] Conversely, to favor the formation of this compound, reaction conditions must be controlled to ensure complete oxidation of selenite or to start from a selenate salt.
Troubleshooting Guides
Issue 1: My final this compound product is contaminated with Barium Carbonate.
-
Cause: Exposure of the alkaline reaction mixture to atmospheric carbon dioxide. An excess of barium ions (Ba²⁺) can react with dissolved CO₂ to form insoluble BaCO₃.[1]
-
Solution:
-
Inert Atmosphere: Conduct the synthesis and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.
-
Acid Washing: A dilute acid wash (pickling) can be employed to remove carbonate impurities, as barium carbonate is soluble in acids while this compound is sparingly soluble. A patent suggests using hydrochloric or nitric acid for this purpose.[5][6] Care must be taken to avoid dissolution of the desired product.
-
Issue 2: The yield of this compound is low, and I suspect the presence of Barium Selenite.
-
Cause: Incomplete oxidation of the selenium source or unfavorable pH conditions.
-
Solution:
-
Control of Oxidation State: Ensure the selenium precursor is in the +6 oxidation state (selenate). If starting from selenium dioxide or a selenite, an oxidizing agent such as hydrogen peroxide or potassium permanganate can be used during the synthesis.[5][6]
-
pH Adjustment: Maintain the pH in a range that favors the precipitation of this compound over barium selenite. The solubility of barium selenite is pH-dependent, with a minimum barium concentration in solution at a pH of approximately 9.8.[1][7]
-
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is based on the reaction of a soluble barium salt with a soluble selenate salt.[2]
-
Preparation of Reactant Solutions:
-
Prepare a solution of a soluble barium salt, such as Barium Chloride (BaCl₂), in deionized water.
-
Prepare a stoichiometric equivalent solution of a soluble selenate salt, such as Sodium Selenate (Na₂SeO₄), in deionized water.
-
-
Precipitation:
-
Slowly add the sodium selenate solution to the barium chloride solution with constant stirring. A white precipitate of this compound (BaSeO₄) will form immediately.
-
The reaction is: BaCl₂ + Na₂SeO₄ → BaSeO₄↓ + 2 NaCl.[2]
-
-
Digestion of Precipitate:
-
Heat the mixture gently (e.g., on a steam bath) for a period to encourage the growth of larger crystals, which are easier to filter and wash. This process is analogous to the digestion of barium sulfate precipitates.[8]
-
-
Filtration and Washing:
-
Filter the precipitate using a fine-porosity filter paper.
-
Wash the precipitate several times with hot deionized water to remove soluble impurities like sodium chloride. Continue washing until the filtrate shows no chloride ions when tested with silver nitrate solution.
-
-
Drying:
-
Dry the purified precipitate in an oven at a temperature below 425 °C, as this compound decomposes above this temperature.[2]
-
Protocol 2: Removal of Sulfate Impurities via Co-precipitation Control
This protocol is adapted from studies on selenate removal from sulfate-containing water, highlighting the principle of selective precipitation.[4][9][10]
-
Principle: Barium chloride is used to precipitate both sulfate and selenate. Due to the lower solubility of barium sulfate, it will precipitate preferentially. By carefully controlling the stoichiometry of the barium chloride addition, it is possible to remove the majority of the sulfate before precipitating the selenate.
-
Procedure for Selenate Recovery from a Mixed Anion Solution:
-
Determine the concentration of sulfate and selenate in the solution.
-
Add a stoichiometric amount of Barium Chloride (BaCl₂) solution required to precipitate the sulfate. This will form a precipitate of primarily BaSO₄, with some co-precipitated BaSeO₄.
-
Filter off the barium sulfate precipitate.
-
To the filtrate, add an excess of Barium Chloride to precipitate the remaining selenate as BaSeO₄.
-
Filter, wash, and dry the BaSeO₄ precipitate as described in Protocol 1.
-
Quantitative Data
Table 1: Efficiency of Selenate Removal from Aqueous Solutions Using Barium Chloride
| Initial Selenate Conc. (mg/L) | Initial Sulfate Conc. (g/L) | BaCl₂ Loading (g/L) | Selenate Removal (%) | Reference |
| 1 | 4 | 15 | 100 | [4][9][10] |
| 1 | 4 | 10 | Not specified, but part of a two-stage process that achieved 100% removal | [4][9][10] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between common impurities in this compound and their respective removal methods.
References
- 1. Barium Selenite | High-Purity Reagent | RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selenate removal from sulfate containing aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN100577559C - Production method of this compound - Google Patents [patents.google.com]
- 6. CN101177250A - Production method of this compound - Google Patents [patents.google.com]
- 7. Chemistry of the M (M=Fe, Ca, Ba)-Se-H2O Systems at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purity of the Precipitate: Co-precipitation & Post precipitation and Estimation of Barium Sulphate | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up Barium Selenate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Barium Selenate (BaSeO₄). The information provided addresses common challenges encountered when scaling up the synthesis from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis?
A1: Scaling up this compound (BaSeO₄) synthesis from a laboratory to an industrial scale introduces several challenges that can affect product quality, yield, and process safety. Key challenges include:
-
Maintaining consistent particle size and morphology: What works in a small flask may not translate to a large reactor, where mixing and temperature gradients can be significant.
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Ensuring product purity: The risk of impurities from raw materials or side reactions can increase with scale.
-
Controlling reaction kinetics and thermodynamics: Heat generation and transfer become critical factors in large reactors, potentially leading to localized overheating and affecting the precipitation process.
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Achieving uniform mixing: Inadequate mixing can lead to variations in supersaturation, resulting in a broad particle size distribution and inconsistent product quality.
-
Handling and safety: Larger quantities of reactants, particularly selenium compounds which are toxic, require stringent safety protocols.
Q2: Why is particle size control important for this compound?
A2: The particle size of this compound is a critical quality attribute, especially in pharmaceutical applications where it can be used as a radio-opaque agent or in drug delivery systems. Particle size influences:
-
Bioavailability and dissolution rate: For therapeutic applications, smaller particles generally have a higher surface area, leading to faster dissolution and absorption.
-
Injectability: In the case of injectable formulations, a controlled and narrow particle size distribution is essential to prevent needle clogging and ensure consistent dosing.
-
Stability of suspensions: Uniform particle size helps in preventing sedimentation or aggregation in liquid formulations.
-
Downstream processing: Consistent particle size facilitates filtration and drying processes.
Q3: What are the main synthesis routes for this compound?
A3: The most common method for synthesizing this compound is through a precipitation reaction involving a soluble barium salt and a soluble selenate salt. A typical reaction involves the mixing of aqueous solutions of Barium Chloride (BaCl₂) and Sodium Selenate (Na₂SeO₄). Another method described in the literature involves the reaction of selenium dioxide with sodium hydroxide to form sodium selenite, which is then oxidized to sodium selenate in the presence of an oxidizing agent, followed by precipitation with Barium Chloride.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent Particle Size and Broad Distribution
Question: During scale-up, we are observing a wide particle size distribution and batch-to-batch inconsistency in our this compound product. What could be the cause, and how can we troubleshoot it?
Answer: Inconsistent particle size is a common issue in scaling up precipitation processes. It is often related to non-uniform supersaturation and nucleation rates within the reactor.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | - Optimize Agitation: Increase the stirring speed to improve homogeneity. For large reactors, consider using multiple impellers or a different impeller design (e.g., axial flow) to ensure top-to-bottom mixing. - Reactor Geometry: Ensure the reactor has baffles to prevent vortex formation and improve mixing efficiency. The feed points for the reactants should be located in a region of high turbulence to ensure rapid dispersion. |
| Temperature Gradients | - Improve Heat Transfer: Ensure the reactor's heating/cooling system can handle the heat of reaction and maintain a uniform temperature. Monitor the temperature at multiple points within the reactor to identify any hot or cold spots. - Controlled Addition Rate: Add the reactants at a controlled rate to manage the heat generated during the reaction. |
| High Supersaturation | - Lower Reactant Concentrations: Reducing the concentration of the barium and selenate solutions can lower the level of supersaturation, favoring crystal growth over nucleation and leading to larger, more uniform particles. - Control Addition Point: Introduce the reactants at a point of high agitation to quickly disperse them and avoid localized high supersaturation. |
| pH Fluctuations | - Monitor and Control pH: The pH of the reaction mixture can influence the solubility of this compound and the surface charge of the particles, affecting aggregation. Monitor the pH continuously and adjust as necessary. For this compound, a neutral to slightly alkaline pH is generally preferred. |
Problem 2: Low Yield of this compound
Question: Our this compound yield has decreased significantly after scaling up the process. What are the likely reasons, and how can we improve it?
Answer: A decrease in yield during scale-up can be attributed to several factors, including incomplete reaction, losses during downstream processing, or the formation of soluble byproducts.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Check Stoichiometry: Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. - Increase Reaction Time: Allow sufficient time for the precipitation to complete. Monitor the concentration of ions in the supernatant over time to determine the reaction endpoint. |
| Losses During Filtration and Washing | - Optimize Filtration: Select a filter medium with an appropriate pore size to minimize the loss of fine particles. - Washing Procedure: Use a minimal amount of a suitable washing liquid (e.g., deionized water) to remove impurities without dissolving a significant amount of the product. This compound has low but non-zero solubility in water. |
| Incorrect pH | - Optimize pH for Minimum Solubility: The solubility of this compound is pH-dependent. Conduct small-scale experiments to determine the optimal pH for minimum solubility and adjust the process accordingly. |
| Formation of Soluble Complexes | - Analyze Supernatant: Analyze the mother liquor for the presence of soluble barium or selenium complexes that may have formed due to the presence of certain ions or additives. |
Problem 3: Product Impurity
Question: The purity of our scaled-up this compound product is lower than that of the lab-scale batches. What are the potential sources of contamination, and how can we address them?
Answer: Impurities in the final product can originate from the raw materials, side reactions, or co-precipitation of other ions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Impure Raw Materials | - Use High-Purity Reactants: Ensure the Barium Chloride, Sodium Selenate, and any other reagents are of a suitable grade and meet the required purity specifications. |
| Co-precipitation of Other Ions | - Control of Reactant Purity: If the reactants contain other ions (e.g., sulfate in the selenate source), these can co-precipitate with the this compound. Use purified reactants to minimize this. - Purification of Intermediate: If synthesizing Sodium Selenate in situ, ensure the intermediate product is free from unreacted starting materials or byproducts before the precipitation step. |
| Incomplete Washing | - Optimize Washing: Ensure the filter cake is washed thoroughly to remove any soluble impurities. Re-slurrying the cake in fresh washing liquid can be more effective than simply washing on the filter. |
| Side Reactions | - Control Reaction Conditions: Unwanted side reactions can be minimized by controlling the temperature, pH, and addition rate of the reactants. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a method described in the literature for the production of this compound.[1][2]
Materials:
-
Selenium Dioxide (SeO₂)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Hydrogen Peroxide (H₂O₂) (or another suitable oxidizing agent)
-
Hydrochloric Acid (HCl) (for washing)
-
Deionized Water
Procedure:
-
Preparation of Sodium Selenate Solution:
-
Dissolve 220 g of Selenium Dioxide in 1.8 L of deionized water with stirring until fully dissolved.
-
To this solution, add 160 g of Sodium Hydroxide and stir until dissolved.
-
Slowly add 150 g of Hydrogen Peroxide to the solution to oxidize the selenite to selenate. The reaction is exothermic, so control the addition rate to maintain a safe temperature.
-
-
Precipitation of this compound:
-
To the Sodium Selenate solution, slowly add a solution of 500 g of Barium Chloride in an appropriate amount of deionized water with vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.
-
-
Washing and Isolation:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate by re-slurrying in deionized water and allowing it to settle again. Repeat this process several times.
-
Perform a final wash with a dilute solution of Hydrochloric Acid (e.g., 19 g in a suitable volume of water) to remove any carbonate impurities.
-
Filter the precipitate using a Buchner funnel and wash the filter cake with deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
-
Drying:
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 100-110 °C) until a constant weight is achieved.
-
-
Crushing:
-
If necessary, gently crush the dried product to obtain a fine powder.
-
Quantitative Data from Synthesis Protocol
The following table summarizes the quantities of reactants used in the described lab-scale synthesis.
| Reactant | Quantity | Moles (approx.) |
| Selenium Dioxide (SeO₂) | 220 g | 1.98 mol |
| Sodium Hydroxide (NaOH) | 160 g | 4.00 mol |
| Barium Chloride (BaCl₂) | 500 g | 2.40 mol |
| Hydrogen Peroxide (H₂O₂) | 150 g | 4.41 mol |
Note: The molar ratios can be adjusted to optimize the reaction based on purity and yield requirements.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Particle Size Control
Caption: Troubleshooting logic for particle size control.
References
Technical Support Center: Controlling Particle Size in Barium Selenate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of barium selenate (BaSeO₄) during precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound precipitation, focusing on achieving desired particle size and product quality.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Particles are too large and/or aggregated | Low Nucleation Rate, High Crystal Growth Rate: Conditions favor the growth of existing crystals over the formation of new nuclei. | Increase Supersaturation: Carefully increase the concentration of barium and selenate precursor solutions. A higher degree of supersaturation promotes rapid nucleation, leading to a larger number of smaller particles.[1][2] Increase Stirring/Agitation Speed: Vigorous stirring enhances the mixing of reactants, promoting uniform supersaturation and leading to the formation of smaller, more uniform particles.[3][4] Optimize Temperature: Lowering the reaction temperature can sometimes favor nucleation over crystal growth, resulting in smaller particles. However, the effect of temperature can be complex and should be optimized for the specific system.[5][6] |
| Ostwald Ripening: Over time, larger particles grow at the expense of smaller, more soluble particles. | Reduce Reaction/Aging Time: Minimize the time the precipitate is left in the mother liquor after initial formation to prevent the growth of larger particles. | |
| Particles are too small (nanoparticles) and difficult to filter | High Nucleation Rate, Low Crystal Growth Rate: Conditions strongly favor the formation of a large number of very small nuclei. | Decrease Supersaturation: Use more dilute reactant solutions to slow down the nucleation rate, allowing for more controlled crystal growth.[1][2] Decrease Stirring/Agitation Speed: Slower, more controlled stirring can reduce the rate of nucleation and allow for the growth of larger particles.[3][4] Increase Reaction Temperature: Higher temperatures can increase the rate of crystal growth, leading to larger particles.[5][6] Controlled Addition of Reactants: Add one reactant solution slowly to the other to maintain a lower level of supersaturation and promote crystal growth over nucleation. |
| Wide Particle Size Distribution (Polydispersity) | Inhomogeneous Mixing/Supersaturation: Non-uniform conditions in the reaction vessel lead to simultaneous nucleation and growth at different rates. | Improve Mixing Efficiency: Ensure rapid and thorough mixing of the reactant solutions. Use an appropriate stirrer and vessel geometry to achieve homogeneity.[3][4] Optimize Reactant Addition: A slower, controlled addition of one reactant to the other can help maintain a more uniform level of supersaturation throughout the reaction. |
| Secondary Nucleation: New nuclei form on the surface of existing crystals. | Control Supersaturation Levels: Avoid excessively high levels of supersaturation which can induce secondary nucleation. | |
| Precipitate is discolored or contains impurities | Co-precipitation of Unwanted Ions: Presence of other ions in the reactant solutions that can be incorporated into the this compound crystal lattice. | Use High-Purity Reagents: Ensure the barium salt and selenate source are of high purity. Control pH: The pH of the solution can influence the solubility of potential impurities. Adjusting the pH can help to minimize their co-precipitation.[5][7][8] |
| Occlusion of Mother Liquor: Impurities from the solution are trapped within the growing crystals. | Optimize Precipitation Rate: A slower precipitation rate allows for more ordered crystal growth and reduces the likelihood of trapping impurities. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the particle size of this compound during precipitation?
The primary factors that control the particle size of this compound are:
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Supersaturation (Reactant Concentration): Higher supersaturation generally leads to a higher nucleation rate and smaller particles.[1][2]
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Temperature: Temperature affects both nucleation and crystal growth rates. The specific effect can vary, but higher temperatures often favor crystal growth, leading to larger particles.[5][6]
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pH: The pH of the solution can influence the solubility of this compound and the surface charge of the particles, thereby affecting nucleation, growth, and aggregation.[5][7][8]
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Stirring/Agitation Rate: Higher stirring speeds lead to better mixing, more uniform supersaturation, and typically smaller particles.[3][4]
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Presence of Additives/Impurities: Additives such as surfactants or polymers can act as stabilizing agents to control particle growth or as templates to direct crystal morphology.[5][9]
2. How can I achieve a narrow particle size distribution?
To achieve a monodisperse population of this compound particles, it is crucial to separate the nucleation and growth phases of precipitation. This can be achieved by:
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Rapid Nucleation: Creating a short burst of high supersaturation to form a large number of nuclei simultaneously.
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Controlled Growth: Quickly reducing the supersaturation to a level that favors the growth of existing nuclei rather than the formation of new ones.
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Homogeneous Reaction Conditions: Ensuring uniform temperature, concentration, and mixing throughout the reaction vessel.
3. Can I use additives to control the particle size of this compound?
Yes, various additives can be used to influence particle size and morphology. These can include:
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Surfactants: Molecules that adsorb to the surface of the growing particles, preventing aggregation and controlling the growth rate.
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Polymers: Long-chain molecules that can act as protective colloids or templates for crystal growth.
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Chelating Agents: Molecules that can complex with barium ions, controlling their availability for precipitation.[5]
4. What is the general relationship between supersaturation and particle size?
The relationship between supersaturation and particle size is governed by the principles of nucleation and crystal growth. As illustrated in the diagram below, at low supersaturation, crystal growth dominates, leading to larger particles. As supersaturation increases, the rate of nucleation increases significantly, resulting in the formation of a larger number of smaller particles.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the available literature, the following tables summarize the general effects of key parameters on particle size, based on studies of analogous systems like barium sulfate precipitation.[2][5][10][11] These should be used as a starting point for process optimization.
Table 1: Effect of Reactant Concentration on Particle Size (Analogous Barium Sulfate System)
| Reactant Concentration (mol/L) | Resulting Particle Size (nm) |
| 0.001 | 381.9 |
| 0.005 | 218.8 |
| 0.025 | 250.1 |
| 0.05 | 289.5 |
| 0.1 | 325.6 |
| Data adapted from studies on barium sulfate precipitation and may vary for this compound.[2] |
Table 2: Effect of pH on Particle Size (Analogous Barium Sulfate System)
| pH | Resulting Particle Size (nm) |
| 3 | ~550 |
| 7 | ~220 |
| 9 | ~250 |
| 12 | ~280 |
| Data adapted from studies on barium sulfate precipitation and may vary for this compound.[5] |
Table 3: Effect of Stirring Speed on Particle Size (General Trend)
| Stirring Speed (rpm) | Resulting Particle Size |
| Low (~200) | Larger particles, wider distribution |
| Medium (~700) | Smaller particles, narrower distribution |
| High (>1000) | Very fine particles, potential for aggregation |
| General trend observed in precipitation processes; optimal speed is system-dependent.[3][4] |
Experimental Protocols
The following are generalized protocols for the precipitation of this compound, which can be adapted to control particle size based on the principles outlined above.
Protocol 1: Basic Precipitation of this compound
This protocol describes a standard method for precipitating this compound.
-
Prepare Reactant Solutions:
-
Prepare a solution of a soluble barium salt (e.g., 0.1 M Barium Chloride, BaCl₂).
-
Prepare a solution of a soluble selenate salt (e.g., 0.1 M Sodium Selenate, Na₂SeO₄).
-
-
Precipitation:
-
Place the barium chloride solution in a reaction vessel equipped with a magnetic stirrer.
-
While stirring at a constant rate (e.g., 500 rpm), rapidly add the sodium selenate solution.
-
Continue stirring for a set period (e.g., 30 minutes) to allow the reaction to complete.
-
-
Isolation and Purification:
-
Separate the this compound precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C).
-
Protocol 2: Controlled Precipitation for Smaller Particle Size
This protocol is designed to produce smaller this compound particles by promoting rapid nucleation.
-
Prepare Reactant Solutions:
-
Prepare more concentrated solutions of the barium and selenate salts (e.g., 0.5 M BaCl₂ and 0.5 M Na₂SeO₄).
-
-
Precipitation:
-
Cool the reactant solutions in an ice bath to the desired temperature (e.g., 4 °C).
-
In a reaction vessel, rapidly mix the two solutions under vigorous stirring (e.g., 1000 rpm).
-
-
Isolation and Purification:
-
Immediately after mixing, proceed with filtration or centrifugation to isolate the nanoparticles and prevent further growth.
-
Wash the precipitate with cold deionized water.
-
Dry the product under vacuum or by freeze-drying.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound particles with a focus on controlling particle size.
References
- 1. researchgate.net [researchgate.net]
- 2. Manipulation of Morphology, Particle Size of Barium Sulfate and the Interacting Mechanism of Methyl Glycine Diacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. netl.doe.gov [netl.doe.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biokinetics and effects of barium sulfate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ugr.es [ugr.es]
stability of Barium selenate in acidic or alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Barium Selenate (BaSeO₄) in acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a white solid that is slightly soluble in water.[1][2] Its stability in aqueous solutions is significantly influenced by the pH of the medium. It is generally more stable in neutral conditions and its solubility increases in acidic environments.
Q2: How does this compound behave in acidic conditions?
A2: this compound is known to be soluble in hydrochloric acid (HCl).[3][4] In the presence of a strong acid, the selenate ion (SeO₄²⁻) can be protonated to form biselenate (HSeO₄⁻) or selenic acid (H₂SeO₄). This equilibrium shift increases the dissolution of this compound. The general reaction can be represented as:
BaSeO₄(s) ⇌ Ba²⁺(aq) + SeO₄²⁻(aq) SeO₄²⁻(aq) + H⁺(aq) ⇌ HSeO₄⁻(aq)
Q3: What is the expected behavior of this compound in alkaline conditions?
A3: The solubility of this compound is also affected by alkaline conditions. In the Ba-Se(VI)-H₂O system, the concentration of barium in a solution in equilibrium with this compound has been observed to increase with a rise in pH, remain constant between pH 5.4 and 10.9, and then increase again at higher pH values. At a very high pH (pH 13.7), this compound can coexist with barium hydroxide (Ba(OH)₂).
Q4: My this compound sample appears to be dissolving in my acidic experimental buffer. What is happening?
A4: The dissolution of this compound in acidic buffers is an expected behavior due to the protonation of the selenate ion, as explained in Q2. This leads to an increase in the overall solubility of the barium salt. To minimize this effect, consider using a buffer with a pH closer to neutral, if your experimental design allows.
Q5: I am observing unexpected precipitation when working with this compound in a complex mixture. What could be the cause?
A5: Unexpected precipitation could be due to the common ion effect or the presence of other ions that can form insoluble salts with either barium (Ba²⁺) or selenate (SeO₄²⁻). For instance, if your solution contains sulfate ions (SO₄²⁻), the formation of highly insoluble barium sulfate (BaSO₄) can occur, leading to precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent solubility results | Fluctuation in temperature or pH of the solution. Incomplete equilibration. | 1. Ensure precise control over the temperature and pH of your experimental setup. 2. Allow sufficient time for the solution to reach equilibrium. For sparingly soluble salts, this may take several hours. |
| This compound appears unstable or degrades during the experiment | The temperature of the solution may be too high. This compound decomposes at temperatures above 425 °C.[2] | 1. Verify the operating temperature of your experiment. 2. If high temperatures are necessary, consider the potential for decomposition and its impact on your results. |
| Difficulty in accurately measuring the concentration of dissolved this compound | Low concentration of dissolved ions. Interference from other components in the matrix. | 1. Utilize sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for accurate quantification of barium and selenium. 2. Prepare matrix-matched calibration standards to account for potential interferences. |
Quantitative Data Summary
The solubility of this compound is dependent on the pH of the solution. The following table summarizes the expected qualitative and quantitative behavior in acidic, neutral, and alkaline conditions.
| Condition | pH Range | Solubility Behavior | Quantitative Solubility Data (at 25 °C) |
| Acidic | < 7 | Increased solubility due to protonation of the selenate ion. | Soluble in HCl.[3][4] Specific quantitative data is dependent on the acid concentration. |
| Neutral | ~ 7 | Slightly soluble in water. | 0.081 g/L in water at 25 °C.[3] |
| Alkaline | > 7 | Solubility is pH-dependent, with a region of constant solubility between pH 5.4 and 10.9, followed by an increase at higher pH. | The barium concentration in equilibrium with BaSeO₄ is constant at 2 x 10⁻³ mol/L in the pH range of 5.4 to 10.9. |
Solubility Product Constant (Ksp):
| Parameter | Value |
| pKsp | 7.47[3] |
| Ksp | 3.40 x 10⁻⁸[5] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Acidic and Alkaline Solutions
This protocol outlines a general procedure to determine the solubility of this compound at different pH values.
1. Materials:
-
This compound (BaSeO₄) powder
-
Deionized water
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
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Constant temperature water bath or shaker
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pH meter
-
Syringe filters (0.22 µm pore size)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for Ba²⁺ and SeO₄²⁻ analysis.
2. Procedure:
-
Prepare a series of acidic and alkaline solutions with known concentrations of HCl and NaOH.
-
Add an excess amount of this compound powder to each solution to create a saturated solution.
-
Place the solutions in a constant temperature water bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, measure and record the final pH of each solution.
-
Filter an aliquot of each solution using a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered samples as necessary for analysis.
-
Determine the concentration of dissolved Barium (Ba²⁺) and/or Selenium (as SeO₄²⁻) in each sample using ICP-MS or AAS.
-
Calculate the molar solubility of this compound at each pH value.
Protocol 2: Synthesis of this compound
This compound can be synthesized via a precipitation reaction.[2]
1. Materials:
-
A soluble barium salt (e.g., Barium Chloride, BaCl₂)
-
A soluble selenate salt (e.g., Sodium Selenate, Na₂SeO₄)
-
Deionized water
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Beakers and stirring equipment
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
2. Procedure:
-
Prepare aqueous solutions of the soluble barium salt and the soluble selenate salt of known concentrations.
-
Slowly add the sodium selenate solution to the barium chloride solution while stirring continuously.
-
A white precipitate of this compound will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the precipitate using a filtration apparatus.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected this compound precipitate in a drying oven at a suitable temperature (e.g., 100-120 °C).
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Dissolution and protonation of this compound in acidic conditions.
References
issues with Barium selenate decomposition during thermal analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal decomposition of barium selenate (BaSeO₄) during analysis.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: this compound is thermally less stable than its sulfate analog and begins to decompose at temperatures above 425 °C[1]. The exact onset temperature can be influenced by experimental conditions such as heating rate and atmospheric environment.
Q2: What are the expected decomposition products of this compound?
-
BaSeO₄(s) → BaSeO₃(s) + ½ O₂(g)
-
BaSeO₃(s) → BaO(s) + SeO₂(g)
Another potential decomposition reaction at very high temperatures, analogous to one proposed for barium sulfate, could be[4][5]:
-
2BaSeO₄(s) → 2BaO(s) + 2SeO₂(g) + O₂(g)
Q3: Can the crucible material react with this compound during thermal analysis?
A3: Yes, interactions with crucible materials at high temperatures are possible.
-
Alumina (Al₂O₃): Alumina is a common crucible material for TGA. However, reactive species formed during the decomposition of selenates could potentially interact with alumina at elevated temperatures. Studies on similar systems have shown that aluminosilicate melts can absorb alumina from the crucible [cite: 26 from previous step].
-
Platinum (Pt): Platinum is generally more inert than alumina[6]. However, it can form alloys with some metals at high temperatures. While less likely to react with the initial this compound, the potential for interaction with the final barium oxide product or any reduced selenium species should be considered, especially under reducing atmospheres.
Q4: My TGA curve for this compound shows multiple weight loss steps. What could be the reason?
A4: Multiple weight loss steps in the TGA curve of this compound can be attributed to a multi-step decomposition process. A plausible sequence is the initial decomposition of this compound to barium selenite with the release of oxygen, followed by the decomposition of barium selenite to barium oxide and selenium dioxide at a higher temperature. Overlapping decomposition events or reactions with the crucible material could also contribute to a complex TGA profile.
Q5: The onset of decomposition in my experiment is not sharp. How can I improve the resolution?
A5: A broad or indistinct decomposition onset can be due to several factors. To improve resolution:
-
Optimize the heating rate: A slower heating rate can often provide better separation of thermal events.
-
Ensure sample homogeneity: Use a small, uniform sample size (typically 10-30 mg) for consistent heat transfer[7].
-
Use an appropriate purge gas: The type and flow rate of the purge gas (e.g., nitrogen, air) can influence the decomposition pathway and the sharpness of the thermal events.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected weight gain observed in the TGA curve. | 1. Reaction with the purge gas (e.g., oxidation).2. Buoyancy effects. | 1. Analyze the sample under an inert atmosphere (e.g., nitrogen or argon) to check for oxidative reactions.2. Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy. |
| The final residual mass is higher than the theoretical mass of BaO. | 1. Incomplete decomposition.2. Formation of a stable intermediate (e.g., barium selenite).3. Reaction with the crucible material to form a heavier compound. | 1. Increase the final temperature of the TGA run.2. Hold the sample at the final temperature for an extended period (isothermal step) to ensure complete decomposition.3. Analyze the residue using techniques like XRD or SEM-EDS to identify its composition.4. Consider using a more inert crucible material like platinum. |
| The DSC curve shows overlapping endothermic or exothermic peaks. | 1. Multiple decomposition reactions occurring in a narrow temperature range.2. A combination of decomposition (endothermic) and phase transitions or reactions with the atmosphere (exothermic). | 1. Use a slower heating rate to improve the resolution of the peaks.2. If available, use modulated TGA/DSC techniques for better separation of overlapping events.3. Correlate the DSC events with the weight loss steps in the TGA curve to differentiate between decomposition and other thermal events. |
| Damage or discoloration of the crucible after the experiment. | 1. Chemical reaction between the sample and the crucible material.2. Formation of a low-melting eutectic mixture. | 1. Visually inspect the crucible after the experiment. 2. If a reaction is suspected, analyze the crucible surface using SEM-EDS.3. Switch to a different crucible material (e.g., from alumina to platinum or vice-versa) and compare the results. |
Data Presentation
Table 1: Theoretical vs. Expected Experimental Data for this compound Decomposition
| Decomposition Step | Theoretical Weight Loss (%) | Expected Temperature Range (°C) | Gaseous Products |
| BaSeO₄ → BaSeO₃ + ½ O₂ | 5.71% | > 425 | O₂ |
| BaSeO₃ → BaO + SeO₂ | 42.45% (of BaSeO₃ mass) | Higher than step 1 | SeO₂ |
| Overall: BaSeO₄ → BaO + SeO₂ + ½ O₂ | 45.32% | > 425 | SeO₂, O₂ |
Note: The temperature ranges are estimates based on available data and chemical principles. Actual values may vary with experimental conditions.
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA) of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Weigh approximately 10-20 mg of the sample into a clean, pre-tared crucible (alumina or platinum).
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen (or air, depending on the desired atmosphere) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 1000 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the mass loss and temperature continuously.
-
-
Post-Analysis:
-
Cool the furnace to room temperature.
-
Carefully remove the crucible and examine the residue.
-
Analyze the TGA data to determine the onset of decomposition and the percentage weight loss at each step.
-
Protocol 2: Simultaneous TGA-DSC Analysis of this compound
-
Instrument Calibration: Perform temperature and enthalpy calibrations for the DSC signal and mass calibration for the TGA signal as per the instrument's standard operating procedure.
-
Sample and Reference Preparation:
-
Weigh 5-15 mg of the this compound sample into a TGA/DSC crucible.
-
Use an empty, pre-tared crucible of the same material as the reference.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Hold at 30 °C for 5 minutes to stabilize.
-
Heat from 30 °C to 1000 °C at 10 °C/min.
-
-
Data Collection: Record weight change, heat flow, and temperature.
-
-
Data Analysis:
-
Correlate the endothermic/exothermic peaks from the DSC curve with the weight loss steps from the TGA curve to identify decomposition, phase transitions, or other reactions.
-
Visualizations
Caption: Proposed thermal decomposition pathway of this compound.
Caption: General workflow for TGA/DSC analysis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. you-iggy.com [you-iggy.com]
- 5. Solved Barium sulfate decomposes to barium oxide, sulfur | Chegg.com [chegg.com]
- 6. US2735751A - Process of decomposing barium sulfate - Google Patents [patents.google.com]
- 7. Portable Document Format (PDF) [enviro.vgtu.lt]
troubleshooting unexpected results in Barium selenate experiments
Welcome to the technical support center for barium selenate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify common issues encountered during the synthesis, characterization, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (BaSeO₄) is an inorganic compound, appearing as colorless crystals. It is isomorphous with barium sulfate (BaSO₄), meaning they have a similar crystal structure. Key properties are summarized in the table below.
Q2: How is this compound typically synthesized?
A2: The most common laboratory synthesis involves the precipitation reaction between a soluble barium salt (e.g., barium chloride, BaCl₂) and a soluble selenate salt (e.g., sodium selenate, Na₂SeO₄).[1] An alternative industrial method starts with selenium dioxide, which is oxidized to a selenate in the presence of a barium salt.[2][3]
Q3: Why is this compound used in drug development and biological research?
A3: this compound's very low solubility in water allows it to act as a slow-release depot for selenium when administered in vivo.[4] This is useful for long-term studies on the effects of selenium, an essential trace element, and for developing long-acting therapeutic preparations.[4][5][6][7][8] The biological effects observed are primarily due to the released selenium, which is incorporated into vital antioxidant enzymes like glutathione peroxidases and thioredoxin reductases.[9][10][11][12]
Q4: What are the main safety concerns when working with this compound?
A4: Both barium and selenium compounds can be toxic. Soluble barium salts are particularly hazardous upon ingestion, potentially causing gastrointestinal issues, cardiac arrhythmias, and paralysis.[13][14][15][16] While this compound itself has low solubility, any soluble barium precursors or byproducts are a significant risk. Selenium compounds can also be toxic at high doses.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and work should be conducted in a well-ventilated area.
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your experiments.
Synthesis & Purification Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Precipitate Formed | Incorrect stoichiometry of reactants. | Double-check calculations for molar equivalents of barium and selenate salts. |
| pH of the solution is too acidic, increasing the solubility of this compound. | Ensure the reaction is carried out in a neutral or slightly alkaline medium. Check and adjust the pH of your reactant solutions. | |
| One of the reactant salts is not fully dissolved. | Ensure both barium and selenate salts are completely dissolved in their respective solvents before mixing. | |
| Precipitate is not white | Presence of impurities in the reactants. | Use high-purity (e.g., analytical grade) reagents. |
| Contamination with other metal selenates. | Ensure glassware is scrupulously clean. Use deionized water for all solutions. | |
| Low Final Yield After Washing | The precipitate was washed with a solvent in which it has some solubility. | Wash the this compound precipitate with deionized water. Avoid using acidic washing solutions which can dissolve the product. |
| Mechanical loss of product during filtration or transfer. | Use fine filter paper (e.g., Whatman No. 42 or equivalent) to prevent the loss of fine particles. Ensure careful transfer of the precipitate between containers. | |
| Product Contamination | Presence of barium carbonate (BaCO₃) from the reaction of soluble barium ions with atmospheric CO₂. | Perform the reaction under an inert atmosphere (e.g., nitrogen) if high purity is required.[17] A mild acid wash (e.g., with dilute nitric or hydrochloric acid) can remove carbonate impurities, but be cautious as this may also dissolve some this compound.[2][3] |
| Co-precipitation of barium sulfate (BaSO₄) due to sulfate impurities in reagents. | Use sulfate-free reagents. If sulfate contamination is unavoidable, purification methods that exploit differences in solubility may be required, though this is challenging due to the similar properties of BaSO₄ and BaSeO₄.[18] |
Characterization Issues
| Observed Problem | Potential Cause | Recommended Solution |
| XRD: Unexpected Peaks | Presence of crystalline impurities such as BaCO₃, BaSO₄, or unreacted starting materials. | Compare the obtained diffractogram with standard reference patterns for this compound and potential impurities. If impurities are confirmed, revisit the synthesis and purification steps. |
| Incorrect phase of this compound. | This compound is isomorphous with orthorhombic barite.[1] Ensure your experimental conditions are consistent with the formation of the desired crystalline phase. | |
| SEM: Irregular Particle Morphology | The rate of precipitation was too rapid, leading to amorphous or poorly defined particles. | Control the rate of addition of one reactant to the other, for instance, by using a burette for dropwise addition with constant stirring. |
| Presence of contaminants that interfere with crystal growth. | Ensure high purity of reagents and solvents. | |
| SEM/EDX: Incorrect Elemental Composition | Incomplete reaction or presence of impurities. | EDX analysis should confirm the presence of Barium (Ba), Selenium (Se), and Oxygen (O). The presence of other elements like Carbon (C) or Sulfur (S) would indicate contamination with carbonates or sulfates, respectively. |
Biological Experiment Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cytotoxicity | The observed toxicity might be due to the selenium itself, especially at higher concentrations. | Selenium compounds can induce apoptosis and cell cycle arrest.[19][20] Review the literature for the known dose-dependent effects of selenium on your specific cell type. Consider reducing the concentration. |
| Contamination with soluble barium salts from the synthesis process. | Ensure the this compound has been thoroughly washed and purified to remove any residual soluble barium, which is highly toxic.[14][15] | |
| Lack of Expected Biological Effect | The release of selenium from the this compound depot is too slow to reach a therapeutic concentration. | The slow-release profile is an inherent property of this compound.[4] You may need to increase the administered dose or consider a more soluble selenium compound for initial proof-of-concept studies. |
| The biological system under study is not sensitive to the pathways modulated by selenium. | Selenium primarily impacts cellular redox homeostasis through selenoproteins.[10][11] Confirm that your experimental model is appropriate for studying these pathways. |
Data & Properties
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | BaSeO₄ | [1] |
| Molar Mass | 280.29 g/mol | [1] |
| Appearance | Colorless crystals / White solid | [1] |
| Crystal Structure | Orthorhombic (isomorphous with barite) | [1] |
| Solubility in Water | 0.0118 g / 100 mL (at 20 °C) | [1] |
| 0.0138 g / 100 mL (at 100 °C) | [1] | |
| Decomposition Temperature | > 425 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol is adapted from standard precipitation methods.[1]
Materials:
-
Barium Chloride Dihydrate (BaCl₂·2H₂O)
-
Sodium Selenate (Na₂SeO₄)
-
Deionized Water
-
Beakers
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Magnetic Stirrer and Stir Bar
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Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper (fine porosity)
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of BaCl₂·2H₂O by dissolving 24.43 g in 1 L of deionized water.
-
Prepare a 0.1 M solution of Na₂SeO₄ by dissolving 18.89 g in 1 L of deionized water.
-
-
Precipitation:
-
Place a beaker containing the 0.1 M BaCl₂ solution on a magnetic stirrer and begin stirring.
-
Slowly add the 0.1 M Na₂SeO₄ solution dropwise to the BaCl₂ solution. A white precipitate of BaSeO₄ will form immediately.
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Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
-
Purification:
-
Allow the precipitate to settle.
-
Decant the supernatant.
-
Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step at least three times to remove soluble byproducts (NaCl).
-
-
Isolation and Drying:
-
Filter the washed precipitate using a Büchner funnel and fine filter paper.
-
Wash the collected precipitate on the filter paper with a small amount of deionized water.
-
Dry the precipitate in an oven at 100-110 °C until a constant weight is achieved.
-
Protocol 2: Characterization by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
This is a general protocol for the analysis of synthesized this compound powder.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the dry this compound powder onto an SEM stub using double-sided carbon tape.
-
Ensure the powder is thinly and evenly distributed.
-
For non-conductive samples like this compound, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber.
-
Achieve a high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam and acquire images at various magnifications to observe the particle morphology, size, and aggregation state.[21]
-
-
EDX Analysis:
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound synthesis and troubleshooting logic.
Selenium's Role in Cellular Redox Signaling
As this compound acts as a selenium source, its biological effects are mediated by selenium's incorporation into selenoproteins, which are crucial for managing oxidative stress.
Caption: Simplified pathway of selenium's antioxidant function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN100577559C - Production method of this compound - Google Patents [patents.google.com]
- 3. CN101177250A - Production method of this compound - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. This compound as a slow-release selenium preparation to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound injections in cattle: effects on selenium concentrations in plasma and liver and residues at site of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Slow-Release Selenium Preparation to Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depot injection of this compound for long-term prevention of selenium inadequacy in beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Emerging Role of Selenium Metabolic Pathways in cancer: New Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting selenium metabolism and selenoproteins: Novel avenues for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interclinical.com.au [interclinical.com.au]
- 14. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. BARIUM and COMPOUNDS Toxicology [digitalfire.com]
- 17. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Selenate removal from sulfate containing aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selenium as an Essential Micronutrient: Roles in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. materialneutral.info [materialneutral.info]
- 22. SEM X-ray microanalysis of nanoparticles present in tissue or cultured cell thin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-resolution imaging with SEM/T-SEM, EDX and SAM as a combined methodical approach for morphological and elemental analyses of single engineered nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Barium Selenate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of barium selenate (BaSeO₄). Our aim is to facilitate the optimization of reaction conditions to achieve high yield, purity, and desired particle characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble selenate salt, like sodium selenate (Na₂SeO₄). The reaction results in the formation of insoluble this compound, which precipitates out of the solution.[1]
Q2: What are the key reaction parameters to control during this compound synthesis?
A2: To ensure optimal synthesis of this compound, it is crucial to control several key parameters:
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pH of the reaction medium: This is a critical factor influencing the precipitation process.
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Temperature: Temperature affects the solubility of this compound and can influence particle size.
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Reactant Concentrations: The concentrations of the barium and selenate salt solutions will impact the rate of precipitation and particle characteristics.
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Mixing Speed and Order of Reagent Addition: The rate and method of mixing the reactants can affect the homogeneity of the reaction environment and influence nucleation and particle growth.
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Presence of Additives or Impurities: Certain ions or compounds can interfere with the precipitation process or co-precipitate with the this compound.
Q3: What are the common impurities in this compound synthesis and how can they be avoided?
A3: A common impurity in the synthesis of barium compounds is barium carbonate (BaCO₃). This can form if carbon dioxide from the atmosphere dissolves in the alkaline reaction medium. To avoid this, it is recommended to use de-gassed water and to conduct the synthesis under an inert atmosphere if high purity is required. Other potential impurities can arise from the precursor materials, such as chloride residues if barium chloride is used. Washing the final precipitate thoroughly with deionized water is essential to remove soluble impurities.
Q4: What analytical methods are suitable for characterizing the purity of synthesized this compound?
A4: Several analytical techniques can be employed to assess the purity and composition of this compound:
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): These are highly sensitive methods for determining the elemental composition and quantifying trace elemental impurities. They can be used to confirm the stoichiometric ratio of barium to selenium.[2]
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Atomic Absorption Spectroscopy (AAS): This technique is suitable for the quantitative determination of barium.[2]
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Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): This allows for the visualization of particle morphology and the elemental mapping of the sample surface to detect any surface contaminants.[2]
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X-ray Diffraction (XRD): XRD can be used to confirm the crystalline phase of the this compound and to identify any crystalline impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Precipitate Formation | 1. Incorrect pH: The pH of the reaction mixture may be too low (acidic), increasing the solubility of this compound. 2. Low Reactant Concentrations: The concentrations of the barium and/or selenate solutions may be below the solubility product of this compound. 3. Incomplete Dissolution of Reactants: One or both of the reactant salts may not have fully dissolved before mixing. | 1. Adjust pH: Slowly add a dilute base (e.g., NaOH or NH₄OH) to the reaction mixture to raise the pH. Monitor the pH with a calibrated meter. A neutral to slightly alkaline pH is generally favorable for the precipitation of sparingly soluble salts. 2. Increase Concentrations: Prepare more concentrated solutions of the barium and selenate salts. 3. Ensure Complete Dissolution: Gently warm and stir the reactant solutions until the salts are fully dissolved before mixing. |
| Formation of a Gel-like or Amorphous Precipitate | 1. High Supersaturation: Mixing highly concentrated reactant solutions too quickly can lead to rapid nucleation and the formation of a gelatinous precipitate instead of fine crystals. 2. Inadequate Mixing: Poor mixing can create localized areas of high supersaturation. | 1. Control Supersaturation: Add one reactant solution to the other slowly and with vigorous stirring. Diluting the reactant solutions can also help. 2. Improve Mixing: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Product Contamination with Barium Carbonate | 1. Reaction with Atmospheric CO₂: In an alkaline reaction medium, dissolved carbon dioxide can react with barium ions to form insoluble barium carbonate. | 1. Use CO₂-free Water: Boil and cool deionized water to remove dissolved gases before preparing solutions. 2. Inert Atmosphere: Conduct the reaction and filtration steps under an inert atmosphere (e.g., nitrogen or argon). 3. Acid Wash (with caution): A very dilute acid wash (e.g., with dilute HCl) can dissolve carbonate impurities. However, this may also dissolve some of the this compound, so this step must be carefully controlled. |
| Broad Particle Size Distribution | 1. Uncontrolled Nucleation and Growth: Inconsistent mixing or temperature fluctuations can lead to multiple nucleation events and uncontrolled crystal growth. | 1. Controlled Addition of Reactants: Use a syringe pump or a dropping funnel for the slow and controlled addition of one reactant to the other. 2. Maintain Constant Temperature: Use a water bath or a temperature-controlled reaction vessel to maintain a constant temperature throughout the precipitation process. 3. Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor (the solution it was precipitated from) for a period of time can lead to a more uniform particle size through a process called Ostwald ripening. |
Experimental Protocols
General Precipitation Method for this compound
This protocol describes a general method for the synthesis of this compound via precipitation. The quantities can be scaled as needed.
Materials:
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Barium Chloride (BaCl₂)
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Sodium Selenate (Na₂SeO₄)
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Deionized water
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Dilute Sodium Hydroxide (NaOH) solution (for pH adjustment)
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Beakers
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Magnetic stirrer and stir bar
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pH meter
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Filtration apparatus (e.g., Büchner funnel and filter paper)
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Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of barium chloride by dissolving a specific amount in deionized water.
-
Prepare a solution of sodium selenate by dissolving a stoichiometric amount in deionized water.
-
-
Reaction Setup:
-
Place the sodium selenate solution in a beaker on a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
-
Precipitation:
-
Slowly add the barium chloride solution to the stirring sodium selenate solution. A white precipitate of this compound will form.
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The reaction is: BaCl₂ (aq) + Na₂SeO₄ (aq) → BaSeO₄ (s) + 2 NaCl (aq)[1]
-
-
pH Adjustment (Optional but Recommended):
-
Monitor the pH of the reaction mixture. If necessary, add dilute NaOH solution dropwise to maintain a neutral to slightly alkaline pH.
-
-
Digestion/Aging of the Precipitate:
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Continue stirring the mixture at a controlled temperature for a set period (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to become more uniform.
-
-
Isolation and Washing of the Precipitate:
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Turn off the stirrer and allow the precipitate to settle.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the wash water. Repeat this washing step several times to remove soluble byproducts like NaCl.
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Filter the washed precipitate using a Büchner funnel and filter paper.
-
-
Drying:
-
Transfer the filtered this compound to a watch glass or a suitable container and dry it in an oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved. This compound decomposes at temperatures above 425 °C.[1]
-
Synthesis Method from Selenium Dioxide
This method, adapted from patent literature, starts from selenium dioxide.[3][4]
Materials:
-
Selenium Dioxide (SeO₂)
-
Sodium Hydroxide (NaOH)
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Barium Chloride (BaCl₂)
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An oxidizing agent (e.g., sodium perchlorate, hydrogen peroxide)[3]
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Deionized water
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Dilute acid (e.g., HCl) for washing
Procedure:
-
Dissolution of Selenium Dioxide:
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Formation of Sodium Selenite:
-
Oxidation to Sodium Selenate:
-
Add an oxidizing agent to the sodium selenite solution to oxidize it to sodium selenate. The reaction may be exothermic, so cooling may be necessary.
-
-
Precipitation of this compound:
-
Washing and Isolation:
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the properties of the synthesized this compound. It is important to note that direct quantitative data for this compound is limited in the available literature; therefore, some of the information is based on established principles of precipitation chemistry and data from analogous systems like barium sulfate.
Table 1: Effect of pH on this compound Precipitation
| pH Range | Expected Effect on Yield | Rationale |
| Acidic (pH < 6) | Lower | Increased solubility of this compound. |
| Neutral to Slightly Alkaline (pH 7-9) | Higher | Decreased solubility of this compound, promoting more complete precipitation. |
| Strongly Alkaline (pH > 10) | High, but risk of impurity | While precipitation is favored, the risk of co-precipitation of barium carbonate from atmospheric CO₂ increases significantly. |
Table 2: Effect of Temperature on this compound Synthesis
| Temperature | Effect on Solubility | Effect on Particle Size | Rationale |
| Low | Lower | Generally smaller | Lower temperatures decrease the solubility of BaSeO₄, leading to a higher degree of supersaturation and faster nucleation, which can result in smaller particles. |
| High | Higher | Generally larger | Higher temperatures increase the solubility of BaSeO₄, which can lead to slower nucleation and more controlled crystal growth, resulting in larger particles. The solubility of this compound increases from 0.0118 g/100 mL at 20 °C to 0.0138 g/100 mL at 100 °C.[1] |
Table 3: Effect of Reactant Concentration on this compound Synthesis
| Reactant Concentration | Effect on Nucleation Rate | Effect on Particle Size | Rationale |
| Low | Lower | Larger | Lower supersaturation leads to slower nucleation and allows for more controlled crystal growth. |
| High | Higher | Smaller | High supersaturation leads to rapid nucleation, forming a larger number of small particles. |
Visualizations
Caption: Workflow for the synthesis and optimization of this compound.
Caption: Common issues and their potential causes in this compound synthesis.
References
Technical Support Center: Analytical Interference in the Characterization of Barium Selenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical interferences encountered during the characterization of Barium selenate.
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for the characterization of this compound?
The characterization of this compound typically involves techniques that can provide elemental composition, purity, and structural information. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition, including the stoichiometric purity of this compound and any trace elemental impurities.[1] Other relevant techniques include Atomic Absorption Spectrometry (AAS), particularly Graphite Furnace AAS (GFAAS), and ion chromatography coupled with mass spectrometry (IC-MS) for the separation and quantification of selenate.[2] Spectrophotometric methods can also be employed for the determination of selenium.[3]
2. What are the primary sources of analytical interference when characterizing this compound?
Analytical interferences in the characterization of this compound can be broadly categorized as spectral and non-spectral (matrix) interferences.
-
Spectral interferences occur when ions from the sample matrix or the plasma gas have the same mass-to-charge ratio (m/z) as the analyte of interest, leading to artificially elevated signals.[2] For selenium, common spectral interferences in ICP-MS include polyatomic ions from the argon plasma (e.g., ArAr+) and doubly charged ions of other elements.[4]
-
Non-spectral interferences , also known as matrix effects, are caused by the bulk components of the sample matrix affecting the efficiency of sample introduction, ionization, and ion transmission in the analytical instrument.[2][5] The presence of high concentrations of Barium can itself contribute to matrix effects.
3. How does the low solubility of this compound impact its analysis?
This compound has low solubility in water, which presents a challenge for analytical techniques that require the sample to be in solution, such as ICP-MS.[6] Incomplete dissolution can lead to inaccurate and imprecise results. Therefore, appropriate sample preparation methods are crucial. This compound is soluble in hydrochloric acid (HCl), and its dissolution is a critical first step in the analytical workflow.[7][8] The efficiency of dissolution can be influenced by the acid concentration and temperature.
4. What are the specific spectral interferences to consider in the ICP-MS analysis of selenium from this compound?
When analyzing for selenium using ICP-MS, several spectral interferences can occur:
-
Polyatomic Interferences: Argon-based polyatomic ions can interfere with several selenium isotopes. For example, 40Ar38Ar+ can interfere with 78Se+, and 40Ar2+ can interfere with 80Se+.[4][5]
-
Doubly Charged Ion Interferences: Doubly charged ions (M2+) from other elements in the sample can interfere with selenium isotopes. A significant interference is from gadolinium (156Gd2+) on 78Se+.[2] While direct interference from doubly charged Barium (Ba2+) on selenium isotopes is less commonly reported as the primary interference, high concentrations of Barium can contribute to the overall complexity of the spectrum and potentially interfere with analytes in the m/z 65-70 range. For instance, 132Ba2+ has an m/z of 66 and could potentially interfere with 66Zn+, illustrating the potential for such interferences.[1]
5. How does the Barium matrix affect the analysis of selenate?
The high concentration of Barium in a dissolved this compound sample can cause significant matrix effects, which are a type of non-spectral interference. These effects can either suppress or enhance the analyte signal (selenium), leading to inaccurate quantification.[2] Matrix effects are influenced by the mass of both the analyte and the matrix elements.[2] The presence of a heavy matrix element like Barium can disturb the ion beam path in the mass spectrometer, generally leading to signal suppression.
6. What strategies can be employed to minimize analytical interferences?
Several strategies can be used to mitigate analytical interferences:
-
Sample Preparation: Proper and complete dissolution of the this compound sample is critical. Microwave-assisted digestion with appropriate acids can be an effective method.[2][9]
-
Instrumental Techniques:
-
Collision/Reaction Cells (CRC) in ICP-MS: Modern ICP-MS instruments are often equipped with CRCs that use gases like helium or hydrogen to reduce or eliminate polyatomic interferences.[4]
-
Triple Quadrupole ICP-MS (ICP-QQQ): This advanced technique allows for the selective removal of interferences by using a mass-shift reaction in the collision cell, which is particularly effective for removing doubly charged ion interferences.[4][10]
-
-
Methodological Approaches:
-
Mathematical Corrections: For some known interferences, mathematical equations can be applied to correct the measured signal.[1]
-
Internal Standardization: The use of an internal standard can help to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering matrix elements, thereby minimizing their effect.
-
Troubleshooting Guides
Problem: Inaccurate or Irreproducible Results in ICP-MS Analysis of this compound
| Symptom | Possible Cause | Recommended Solution |
| Consistently high selenium readings | Spectral interference from polyatomic ions (e.g., 40Ar2+ on 80Se+) or doubly charged ions (e.g., 156Gd2+ on 78Se+). | - Utilize a collision/reaction cell (CRC) with helium or hydrogen gas. - For persistent interferences, employ a triple quadrupole ICP-MS (ICP-QQQ) with a mass-shift reaction (e.g., reacting Se+ with O2 to form SeO+).[4][10] - Apply mathematical corrections for known interferences if advanced instrumentation is unavailable.[1] |
| Signal suppression or enhancement (low or high recovery) | Non-spectral matrix effects from the high concentration of Barium. | - Dilute the sample to reduce the Barium concentration. - Use an appropriate internal standard with similar mass and ionization potential to selenium. - Optimize ICP-MS parameters such as plasma power and nebulizer gas flow rate. |
| Poor precision and reproducibility | Incomplete dissolution of this compound. | - Ensure complete dissolution by using an appropriate concentration of HCl and applying heat if necessary. - Consider using microwave-assisted digestion for more robust sample preparation.[9] - Filter the sample solution to remove any undissolved particles before analysis. |
| Memory effects (carryover from previous samples) | High concentrations of Barium or selenium adsorbing to the sample introduction system. | - Implement a rigorous washout procedure between samples using a suitable rinse solution (e.g., dilute acid). - Increase the rinse time. |
Problem: Poor Recovery of Selenium During Sample Preparation
| Symptom | Possible Cause | Recommended Solution |
| Low selenium concentration in the final analytical solution | Incomplete dissolution of this compound. | - Increase the concentration of HCl used for dissolution. - Increase the dissolution time and/or temperature. - Use a certified reference material to validate the digestion procedure. |
| Loss of volatile selenium species during digestion. | - Use a closed-vessel microwave digestion system to prevent the loss of volatile compounds.[2] - Avoid excessively high temperatures during open-vessel digestion. | |
| Precipitation of selenium with other matrix components. | - Ensure the sample remains acidic throughout the preparation process to maintain selenium solubility. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound for ICP-MS Analysis
Objective: To prepare a clear and homogeneous solution of this compound for accurate quantification of selenium by ICP-MS.
Materials:
-
This compound sample
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Volumetric flasks
-
Pipettes
-
Hot plate or microwave digestion system
Procedure:
-
Weighing: Accurately weigh a known amount of the this compound sample into a clean digestion vessel.
-
Dissolution:
-
Method A (Hot Plate): Add a sufficient volume of concentrated HCl to the vessel. Gently heat the solution on a hot plate at a low to moderate temperature until the solid is completely dissolved. Avoid boiling to prevent loss of volatile selenium compounds.
-
Method B (Microwave Digestion): Add concentrated HCl to the sample in a microwave digestion vessel. Follow a validated microwave digestion program, which typically involves ramping the temperature to ensure complete dissolution.[9]
-
-
Dilution: After cooling, quantitatively transfer the dissolved sample to a volumetric flask of appropriate size. Dilute to the mark with deionized water. The final acid concentration should be suitable for ICP-MS analysis (typically 1-5%). Further serial dilutions may be necessary to bring the selenium and barium concentrations within the linear range of the instrument and to minimize matrix effects.
-
Internal Standard: Add an appropriate internal standard to the final solution before analysis.
Protocol 2: ICP-MS Method for Quantification of Selenium in this compound with Interference Correction
Objective: To accurately quantify selenium in a prepared this compound solution using ICP-MS with interference mitigation.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell (CRC) or a triple quadrupole (ICP-QQQ) system.
Method Parameters (Example for ICP-QQQ):
| Parameter | Setting |
| Plasma Power | 1550 W |
| Nebulizer Gas Flow | Optimized for sensitivity and stability |
| Collision/Reaction Gas | Oxygen (for mass-shift) |
| Q1 (First Quadrupole) | Set to the m/z of the selenium isotope of interest (e.g., 78Se) |
| Q2 (Collision/Reaction Cell) | Reaction with O2 |
| Q3 (Second Quadrupole) | Set to the m/z of the SeO+ product ion (e.g., 94SeO for 78Se) |
Procedure:
-
Calibration: Prepare a series of calibration standards of selenium in a matrix that matches the acid concentration of the samples.
-
Sample Analysis: Introduce the prepared this compound sample solution into the ICP-MS.
-
Data Acquisition: Acquire data for the selected selenium isotope (or its product ion). Monitor for potential interferences by acquiring data for the interfering ions as well.
-
Interference Correction (if using mathematical correction): If not using a CRC or ICP-QQQ, apply a pre-determined correction equation to subtract the contribution of the interfering ion from the analyte signal.[1]
-
Quantification: Calculate the concentration of selenium in the sample based on the calibration curve.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound analysis.
| Parameter | Value | Significance in Analysis | Reference |
| Solubility of this compound in Water | 0.0118 g/100 mL at 20 °C | Indicates the need for an acidic solvent for dissolution. | [6] |
| Selenium Isotopes and Common Interferences | 78Se (interfered by 156Gd2+), 80Se (interfered by 40Ar2+) | Highlights the need for interference removal techniques in ICP-MS. | [2][4] |
| Example ICP-OES Detection Limit for Selenium | 1.28 ppm (in a specific pharmaceutical matrix) | Provides an indication of the sensitivity of alternative techniques. | [9] |
Visual Diagrams
Caption: Troubleshooting workflow for inaccurate ICP-MS results.
Caption: Decision tree for analytical method selection.
References
- 1. agilent.com [agilent.com]
- 2. Microwave digestion of environmental and natural waters for selenium speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
- 5. hosmed.fi [hosmed.fi]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 7787-41-9 [m.chemicalbook.com]
- 8. This compound | 7787-41-9 [amp.chemicalbook.com]
- 9. Development and validation of a microwave-assisted digestion technique as a rapid sample preparation method for the estimation of selenium in pharmaceutical dosage forms by ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Validation & Comparative
comparing the solubility of Barium selenate and Barium sulfate
An Objective Comparison of the Solubility of Barium Selenate and Barium Sulfate for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the solubility of this compound (BaSeO₄) and Barium Sulfate (BaSO₄), two inorganic compounds notable for their low aqueous solubility. Understanding the nuanced differences in their solubility is critical for researchers, scientists, and professionals in drug development, particularly in contexts such as toxicology, controlled-release formulations, and medical imaging.
Quantitative Solubility Data
The solubility of a substance is a fundamental chemical property that dictates its behavior in aqueous environments. For sparingly soluble salts like this compound and barium sulfate, this is typically quantified by the solubility product constant (Ksp) and solubility in grams per 100 mL of water.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Ksp at 25°C | Solubility at 20°C ( g/100 mL) |
| This compound | BaSeO₄ | 280.29 | 3.40 x 10⁻⁸[1][2] | 0.0152[1] |
| Barium Sulfate | BaSO₄ | 233.39 | 1.08 x 10⁻¹⁰[3][4] | 0.0002448[3][5] |
As the data indicates, this compound is significantly more soluble than barium sulfate. The Ksp of this compound is approximately 315 times higher than that of barium sulfate, and its solubility in g/100 mL is about 62 times greater at a comparable temperature. It has been noted that this compound's solubility is about 18 times that of barium sulfate[6]. While both are considered sparingly soluble, this difference is substantial and has important implications for their respective applications and biological interactions. For instance, the low solubility of barium sulfate renders it non-toxic, allowing for its use as a contrast agent in medical imaging of the gastrointestinal tract[5][7].
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility and solubility product (Ksp) of sparingly soluble salts like this compound and barium sulfate. This method is based on the principles of establishing a saturated solution and measuring the concentration of the dissolved ions.
Objective: To experimentally determine and compare the solubility and Ksp of this compound and Barium Sulfate.
Materials:
-
This compound (BaSeO₄) powder
-
Barium Sulfate (BaSO₄) powder
-
Deionized water
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for Barium ion concentration measurement, or a conductometer.
-
Standard solution of a soluble barium salt (e.g., BaCl₂) for calibration.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound and Barium Sulfate powder to separate conical flasks containing a known volume of deionized water (e.g., 100 mL). The presence of excess solid is crucial to ensure the solution becomes saturated.
-
Seal the flasks to prevent evaporation.
-
Place the flasks in a thermostatically controlled environment (e.g., 25°C) and stir the mixtures vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the dissolved ions.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully extract a sample of the supernatant liquid. It is critical to avoid disturbing the solid precipitate.
-
Immediately filter the collected supernatant to remove any remaining solid particles. A 0.22 µm syringe filter is suitable for this purpose.
-
-
Analysis of Ion Concentration:
-
Accurately dilute the filtered saturated solution to a concentration range suitable for the analytical instrument.
-
Prepare a series of calibration standards from the soluble barium salt solution.
-
Measure the concentration of barium ions (Ba²⁺) in the diluted saturated solutions using ICP-AES or AAS. Alternatively, conductometric methods can be used by measuring the specific conductance of the saturated solution[8].
-
-
Calculation of Solubility and Ksp:
-
From the measured concentration of Ba²⁺ ions in the saturated solution, calculate the molar solubility (S) of the salt. For a 1:1 salt like BaSeO₄ or BaSO₄, the molar solubility is equal to the molar concentration of the barium ions.
-
The Ksp can be calculated using the expression: Ksp = [Ba²⁺][SeO₄²⁻] for this compound and Ksp = [Ba²⁺][SO₄²⁻] for barium sulfate. Since the stoichiometry is 1:1, Ksp = S².
-
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the solubility of this compound and Barium Sulfate.
Caption: Workflow for comparing the solubility of this compound and Barium Sulfate.
References
- 1. This compound | 7787-41-9 [chemicalbook.com]
- 2. This compound | 7787-41-9 [amp.chemicalbook.com]
- 3. Barium sulfate - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Barium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. satyensaha.com [satyensaha.com]
A Comparative Guide to the XRD Analysis of Barium Selenate for Researchers and Drug Development Professionals
An in-depth guide to the characterization of Barium Selenate using X-ray Diffraction, with a comparative analysis of isostructural compounds, detailed experimental protocols, and a guide to data interpretation via Rietveld refinement.
This guide provides a comprehensive overview of the X-ray Diffraction (XRD) analysis of this compound (BaSeO₄), a compound of interest in various scientific fields, including as a potential slow-release carrier for selenium in biomedical applications. For professionals in research and drug development, understanding the crystal structure and phase purity of such materials is paramount for ensuring product efficacy and safety. This document outlines the crystallographic properties of this compound and compares them with isostructural alternatives, namely Barite (BaSO₄), Celestite (SrSO₄), and Anglesite (PbSO₄). Detailed experimental protocols for powder XRD and a workflow for Rietveld refinement, a powerful technique for crystal structure analysis, are also presented.
Crystallographic Data Comparison
This compound is isostructural with a group of sulfate minerals, meaning they share the same crystal structure. This structural similarity makes them useful analogues for comparative studies. The key crystallographic parameters for this compound and its counterparts are summarized in the table below.
| Parameter | This compound (BaSeO₄) | Barite (BaSO₄) | Celestite (SrSO₄) | Anglesite (PbSO₄) |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma | Pnma | Pnma |
| Lattice Constant a (Å) | 8.993[1] | 8.884 | 8.359 | 8.48 |
| Lattice Constant b (Å) | 5.675[1] | 5.457 | 5.352 | 5.398 |
| Lattice Constant c (Å) | 7.349[1] | 7.157 | 6.866 | 6.959 |
| Formula Units (Z) | 4 | 4 | 4 | 4 |
Experimental Powder X-ray Diffraction Pattern of this compound
While a raw experimental dataset for this compound is not publicly available, a calculated powder diffraction pattern can be generated from its known crystallographic data. This provides a reference for phase identification. The following table lists the expected 2θ positions for the most intense diffraction peaks for Cu Kα radiation (λ = 1.5406 Å).
| 2θ (°) (Calculated) | d-spacing (Å) | (hkl) Miller Indices | Relative Intensity (%) |
| 20.21 | 4.39 | (200) | 35 |
| 25.88 | 3.44 | (111) | 80 |
| 28.00 | 3.18 | (210) | 100 |
| 29.25 | 3.05 | (002) | 65 |
| 31.88 | 2.80 | (211) | 95 |
| 41.05 | 2.20 | (220) | 40 |
| 43.12 | 2.10 | (410) | 50 |
Experimental Protocols
Powder X-ray Diffraction (PXRD) Data Collection
A standard protocol for collecting high-quality powder XRD data is outlined below.
Objective: To obtain a powder diffraction pattern of the sample for phase identification and/or structural analysis.
Materials and Equipment:
-
Powder X-ray Diffractometer with a Cu Kα radiation source.
-
Sample holder (zero-background sample holder recommended for small sample amounts).
-
Mortar and pestle for sample grinding.
-
Sieve with an appropriate mesh size (e.g., <45 µm).
-
Spatula and glass slide.
Procedure:
-
Sample Preparation:
-
Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample using a mortar and pestle.
-
To minimize preferred orientation, the particle size should ideally be between 1 and 10 µm.
-
Carefully load the powdered sample into the sample holder. Use a spatula to fill the cavity and a glass slide to gently press and flatten the surface, ensuring it is flush with the holder's surface.
-
-
Instrument Setup:
-
Turn on the X-ray generator and allow it to stabilize (typically 30-60 minutes).
-
Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA for a copper source).
-
Mount the sample holder in the goniometer.
-
-
Data Collection:
-
Define the scanning range for 2θ. A typical range for phase identification is 5° to 80°.
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).
-
Initiate the data collection scan.
-
-
Data Processing:
-
Upon completion of the scan, the instrument software will generate a diffractogram (intensity vs. 2θ).
-
Process the raw data by performing background subtraction and peak searching.
-
The resulting peak list (2θ, d-spacing, and intensity) can be used for phase identification by comparing it to a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Rietveld Refinement
Rietveld refinement is a powerful method for refining crystal structure parameters from powder diffraction data. Below is a generalized protocol, with Barite (BaSO₄) used as a practical example due to its isostructural relationship with this compound.
Objective: To refine the crystal structure model of a material to obtain accurate lattice parameters, atomic positions, and other structural details.
Software: FullProf Suite, GSAS-II, or similar Rietveld refinement software.
Input Files:
-
Instrumental resolution file (describing the instrument's peak shape and resolution).
-
Powder diffraction data file (e.g., in .raw, .xye, or .dat format).
-
Crystallographic information file (.cif) or a file containing the initial structural model (space group, lattice parameters, atomic coordinates).
Refinement Strategy (Example for Barite):
-
Initial Setup:
-
Load the powder diffraction data and the initial structural model for Barite (Space Group: Pnma, known lattice parameters and atomic positions).
-
Input the instrumental resolution file.
-
-
Stepwise Refinement of Parameters:
-
Scale Factor: Begin by refining only the scale factor.
-
Background: Model the background using a suitable function (e.g., a polynomial function or a linear interpolation between selected points) and refine the background parameters.
-
Lattice Parameters: Refine the unit cell parameters (a, b, c).
-
Peak Shape Parameters: Refine the parameters that model the peak shape (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function).
-
Atomic Coordinates: Refine the fractional atomic coordinates (x, y, z) for Ba, S, and O atoms.
-
Isotropic Displacement Parameters (Biso): Refine the isotropic displacement parameters for each atom, which account for thermal vibrations.
-
Preferred Orientation (if necessary): If there is evidence of preferred orientation (unusual intensity ratios for certain reflections), apply a correction (e.g., the March-Dollase model).
-
-
Assessing the Quality of Fit:
-
Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to evaluate the agreement between the observed and calculated patterns. A good refinement will have low R-values and a χ² value close to 1.
-
Visually inspect the difference plot (observed - calculated intensity). A good fit will show only random noise in the difference plot.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of XRD analysis and the iterative nature of Rietveld refinement.
References
Spectroscopic Characterization of Barium Selenate: A Comparative Guide
This guide provides a comprehensive overview of the spectroscopic characterization of Barium selenate (BaSeO₄) using Infrared (IR) and Raman spectroscopy. For comparative purposes, experimental data for the isomorphous compound, Barium sulfate (BaSO₄), is also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization.
Comparative Analysis of Vibrational Spectra
This compound and Barium sulfate share the same crystal structure, which results in similar vibrational spectra. However, the difference in mass and electronegativity between selenium and sulfur atoms leads to distinct shifts in the vibrational frequencies of the selenate (SeO₄²⁻) and sulfate (SO₄²⁻) tetrahedral anions. These differences serve as a spectroscopic fingerprint for each compound.
The four fundamental vibrational modes of a tetrahedral ion are:
-
ν₁: Symmetric stretch
-
ν₂: Symmetric bend
-
ν₃: Asymmetric stretch
-
ν₄: Asymmetric bend
In the solid state, the degeneracy of some of these modes can be lifted due to the crystal field effects, resulting in the appearance of multiple peaks for a single vibrational mode.
Data Presentation: A Comparison of Vibrational Frequencies
The table below summarizes the key vibrational frequencies for this compound and Barium sulfate as observed in their IR and Raman spectra.
| Vibrational Mode | Technique | This compound (BaSeO₄) Wavenumber (cm⁻¹) | Barium sulfate (BaSO₄) Wavenumber (cm⁻¹) |
| ν₁ (Symmetric Stretch) | Raman | 838 | 988 |
| ν₂ (Symmetric Bend) | Raman | 338, 350 | 451, 463 |
| ν₃ (Asymmetric Stretch) | Raman | 878, 892 | 1140, 1167 |
| IR | 865, 885, 910 | 1080, 1120, 1182 | |
| ν₄ (Asymmetric Bend) | Raman | 416, 432 | 617, 648 |
| IR | 415, 435 | 610, 635 |
Experimental Protocols
The following sections detail the standard operating procedures for obtaining high-quality IR and Raman spectra of solid inorganic salts like this compound.
Infrared (IR) Spectroscopy: KBr Pellet Method
This technique involves the preparation of a solid dispersion of the sample in a potassium bromide (KBr) matrix, which is transparent in the mid-infrared region.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
This compound powder (analytical grade)
-
Potassium bromide (KBr), spectroscopic grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press and pellet-forming die
-
Vacuum pump
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 200-250 mg of dry KBr.
-
Grinding and Mixing: In an agate mortar, thoroughly grind the KBr to a fine powder. Add the this compound sample and continue to grind the mixture for several minutes to ensure a homogenous dispersion and reduce particle size, which minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture into a clean pellet die. Connect the die to a vacuum line for a few minutes to remove entrapped air, which can cause the pellet to be opaque.
-
Pressing: Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for about 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectral Measurement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. It is crucial to run a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate contributions from atmospheric water and CO₂.
Raman Spectroscopy: Solid-State Analysis
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light.
Materials and Equipment:
-
Raman spectrometer, typically equipped with a microscope
-
Laser source (e.g., He-Ne laser at 632.8 nm or an Argon ion laser at 488.0 nm)
-
Sample holder (e.g., microscope slide or a small, shallow well)
-
This compound powder
Procedure:
-
Sample Preparation: A small amount of the this compound powder is placed on a clean microscope slide or into a shallow well of a sample holder.
-
Instrumental Setup: The sample is placed on the microscope stage of the Raman spectrometer.
-
Focusing: Using the white light source and the microscope objective, bring the sample into focus.
-
Data Acquisition: The laser is directed onto the focused sample. The scattered radiation is collected and directed to the spectrometer. The spectrum is recorded as Raman shift in wavenumbers (cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding thermal degradation of the sample.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an inorganic salt such as this compound.
Caption: A workflow for the spectroscopic characterization of inorganic salts.
comparative study of Barium selenate and Barium selenite
A Comparative Analysis of Barium Selenate and Barium Selenite for Researchers and Drug Development Professionals
Introduction
This compound (BaSeO₄) and barium selenite (BaSeO₃) are inorganic compounds that, despite their chemical similarities, exhibit distinct physicochemical properties and biological behaviors. This guide provides a comprehensive comparison of these two compounds, offering insights into their structure, stability, solubility, and biological fate. The objective is to equip researchers, scientists, and drug development professionals with the critical data needed for informed decision-making in their work, whether in materials science, toxicology, or as potential selenium-delivery agents.
Physicochemical Properties
The fundamental properties of this compound and barium selenite are summarized below. A key distinction lies in their solubility and the oxidation state of selenium (Se⁶⁺ in selenate, Se⁴⁺ in selenite), which significantly influences their chemical and biological characteristics.
| Property | This compound (BaSeO₄) | Barium Selenite (BaSeO₃) |
| Chemical Formula | BaSeO₄ | BaSeO₃ |
| Molar Mass | 280.29 g/mol [1][2] | 264.29 g/mol [3][4] |
| Appearance | Colorless crystals or white solid[1][2] | White crystalline powder[3][4][5] |
| Solubility in Water | Slightly soluble | Insoluble |
| 0.0118 g / 100 mL (at 20 °C)[1][2] | 0.005 g / 100 g solution (at 25 °C)[3][4] | |
| Crystal Structure | Orthorhombic, baryte-type, Space group: Pnma[1][2] | Crystalline solid (specific structure not detailed) |
| Thermal Stability | Decomposes above 425 °C.[1][2] | Stable under normal conditions, but decomposes upon heating to produce toxic fumes. Oxidizes to this compound in air at high temperatures (~510-750°C).[3][4][5][6] |
| Primary Applications | Slow-release selenium source for livestock[2][7][8], analytical reagent.[1] | Production of high-refractive-index glass, glass colorant/decolorant.[3][4][5][9] |
Biological Activity and Toxicity
The biological effects of these compounds are primarily dictated by the selenium oxyanion, as soluble barium itself is toxic.[10] The difference in selenium's oxidation state affects absorption, metabolic processing, and toxicity. Generally, selenite is considered more acutely toxic than selenate due to its more rapid metabolic reduction.[1]
| Aspect | This compound (via Selenate, SeO₄²⁻) | Barium Selenite (via Selenite, SeO₃²⁻) |
| Absorption | More readily absorbed from the gastrointestinal tract but also more rapidly excreted.[1] | Absorbed to a lesser extent but more efficiently retained and incorporated into selenoproteins.[1] |
| Metabolism | Undergoes a complex, multi-step reduction to the common intermediate, selenide (HSe⁻).[1] | Readily and more directly reduced to selenide (HSe⁻) by glutathione (GSH).[1][2] |
| Toxicity | Generally considered less acutely toxic.[1] The LD₅₀ for sodium selenate in rats is ~1-10 mg/kg bw.[7] | Considered more acutely toxic due to faster reduction to reactive selenide, inducing greater oxidative stress.[1] Classified as highly toxic and may be fatal if swallowed, inhaled, or in contact with skin.[11] |
| Cellular Effects | At high concentrations, causes cell accumulation in the G2 phase of the cell cycle.[5] | More potent growth inhibitor than selenate. Induces cell accumulation in the S-phase of the cell cycle.[5] |
| Therapeutic Potential | Investigated as a long-acting, slow-release parenteral selenium supplement for selenium deficiency in animals.[12] | Sodium selenite has been explored in drug delivery systems for its anticancer properties.[13] Diselenide-containing polymers are being investigated for drug delivery. |
Metabolic Pathways
The metabolic fates of selenate and selenite diverge significantly upon entering a biological system. Selenite undergoes a rapid reduction, primarily by glutathione, to form selenide. Selenate's reduction is a more complex, multi-step enzymatic process. Both pathways converge at the formation of selenide (HSe⁻), a key intermediate for the synthesis of selenocysteine and its incorporation into functional selenoproteins or for excretion after methylation.[1][2]
Experimental Protocols
Synthesis of this compound and Barium Selenite by Precipitation
This protocol describes a general method for synthesizing both compounds via an aqueous precipitation reaction.
Objective: To synthesize solid this compound or barium selenite from soluble precursors.
Methodology:
-
Precursor Preparation: Prepare separate aqueous solutions of a soluble barium salt (e.g., Barium Chloride, BaCl₂) and a soluble selenate or selenite salt (e.g., Sodium Selenate, Na₂SeO₄, or Sodium Selenite, Na₂SeO₃).
-
Precipitation Reaction:
-
For This compound : Slowly add the sodium selenate solution to the barium chloride solution with constant stirring. A white precipitate of BaSeO₄ will form immediately.[2][14]
-
Reaction: BaCl₂(aq) + Na₂SeO₄(aq) → BaSeO₄(s)↓ + 2NaCl(aq)
-
-
For Barium Selenite : Slowly add the sodium selenite solution to the barium chloride solution with constant stirring. A white precipitate of BaSeO₃ will form.[15] The pH should be maintained between 4 and 6 to avoid the formation of undesired byproducts.[15]
-
Reaction: BaCl₂(aq) + Na₂SeO₃(aq) → BaSeO₃(s)↓ + 2NaCl(aq)
-
-
-
Isolation and Purification: Age the precipitate by continuing to stir for a set period to ensure complete reaction and improve particle size.
-
Separate the solid precipitate from the supernatant by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected solid several times with deionized water to remove soluble impurities (like NaCl).
-
Drying: Dry the purified precipitate in an oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.
Characterization by Thermogravimetric Analysis (TGA)
This protocol outlines the characterization of the thermal stability of the synthesized compounds.
Objective: To determine the decomposition temperature and thermal stability profile of this compound and barium selenite.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried BaSeO₄ or BaSeO₃ powder into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Analysis: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled, constant heating rate (e.g., 10 °C/min).[16][17] The analysis should be run under a controlled atmosphere, such as an inert gas (e.g., Nitrogen) to study thermal decomposition, or air to study oxidative stability.[16]
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The resulting TGA curve will show the temperatures at which decomposition events occur and the mass of volatile products released. The derivative of this curve (DTG) can be used to identify the temperature of the maximum decomposition rate.[16][17]
Conclusion
This compound and barium selenite are distinct compounds with differing properties that make them suitable for separate applications. This compound's slightly higher solubility and lower acute toxicity profile have led to its use as a slow-release selenium supplement. In contrast, barium selenite's insolubility and optical properties are leveraged in the glass industry. For drug development professionals, the key takeaway is that the biological activity and toxicity are governed by the selenite and selenate anions. Selenite is a more potent but also more toxic form of selenium, while selenate is absorbed more easily but also cleared more quickly. This comparative data is essential for designing experiments and developing applications where selenium delivery or toxicity is a factor.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Speciation and metabolism of selenium injected with 82Se-enriched selenite and selenate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenite and selenate inhibit human lymphocyte growth via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. Barium thiolates and selenolates: syntheses and structural principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barium selenite | BaSeO3 | CID 166893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WebElements Periodic Table » Barium » barium selenide [webelements.co.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Development of Formulation Methods and Physical Characterization of Injectable Sodium Selenite Nanoparticles for the Delivery of Sorafenib tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Barium Selenite | High-Purity Reagent | RUO [benchchem.com]
- 16. umw.edu.pl [umw.edu.pl]
- 17. photos.labwrench.com [photos.labwrench.com]
Comparative Toxicity Analysis of Barium Selenate and Other Barium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acute oral toxicity of Barium selenate against other common barium salts, namely Barium sulfate, Barium chloride, and Barium carbonate. The information presented is collated from toxicological studies and safety data sheets, with a focus on quantitative data and established experimental protocols to aid in research and development involving these compounds.
Executive Summary
The acute oral toxicity of barium salts is intrinsically linked to their solubility in aqueous solutions. Highly soluble barium salts, such as Barium chloride, tend to exhibit greater toxicity due to the increased bioavailability of the barium ion (Ba²⁺). In contrast, poorly soluble salts like Barium sulfate are significantly less toxic. This compound, being sparingly soluble, demonstrates low acute oral toxicity. This guide will delve into the specific toxicity data, the methodologies used to obtain this data, and the underlying toxicological mechanisms of both barium and selenium.
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data (LD50) for this compound and other selected barium salts in rats. The LD50 value represents the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested.
| Compound | Chemical Formula | Oral LD50 (Rat) | OECD Guideline Reference |
| This compound | BaSeO₄ | >2200 mg/kg | OECD 401 |
| Barium sulfate | BaSO₄ | >3000 mg/kg | OECD 401 |
| Barium chloride | BaCl₂ | 118 mg/kg | - |
| Barium carbonate | BaCO₃ | 418 mg/kg | - |
Experimental Protocols
The assessment of acute oral toxicity for the compounds listed above, particularly where OECD guidelines are cited, generally follows a standardized protocol. The OECD Guideline for the Testing of Chemicals, specifically for "Acute Oral Toxicity," outlines the necessary procedures to ensure data is reliable and reproducible. The most relevant guidelines are OECD 401, 420, 423, and 425.
Key aspects of a typical acute oral toxicity study (e.g., OECD 401) include:
-
Test Animals: Healthy, young adult rats of a single strain are typically used.
-
Housing and Feeding Conditions: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. For insoluble substances, the compound is often suspended in an aqueous vehicle like carboxymethylcellulose (CMC).
-
Observation Period: Animals are observed for a period of 14 days for any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Mortalities are recorded.
-
Body Weight: Animal weights are recorded before administration and weekly thereafter.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Experimental Workflow for Acute Oral Toxicity Study
Toxicological Signaling Pathways
The toxicity of this compound is a composite of the individual toxicities of the barium and selenate ions.
Barium Toxicity
The primary mechanism of barium toxicity involves the blockade of potassium inward rectifier channels (IRCs). This leads to a condition known as hypokalemia (low potassium levels in the blood), which can cause severe health effects.
A Comparative Guide to the Validation of a Novel Analytical Method for Barium Selenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Barium Selenate, a compound with applications in veterinary medicine as a long-acting selenium supplement.[1][2][3] It is essential for quality control and formulation development to have a validated, accurate, and reliable analytical method. This document outlines the validation of a new analytical method and compares it against established techniques, with all data presented for clear comparison. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Overview of Analytical Methods for this compound
The accurate quantification of this compound (BaSeO₄) requires the determination of both the barium and the selenate ions. Due to the low solubility of this compound, sample preparation typically involves dissolution in an acidic medium. A variety of analytical techniques can be employed for this purpose.
A novel High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) method is proposed and validated against established methods: Gravimetric Analysis for Barium and Ion Chromatography-Mass Spectrometry (IC-MS) for Selenate.
Established Methodologies:
-
Gravimetric Analysis for Barium: A classic and highly accurate method where barium is precipitated as barium sulfate (BaSO₄) and weighed.[8][9] This method, however, can be time-consuming and may be subject to interference from other ions that can co-precipitate.
-
Ion Chromatography-Mass Spectrometry (IC-MS) for Selenate: A sensitive and specific method for the determination of selenate and other selenium species.[10] This technique offers excellent separation of anions and highly sensitive detection.
Novel Proposed Method:
-
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This powerful hyphenated technique allows for the simultaneous quantification of both barium and selenium. The HPLC separates the components of the sample, and the ICP-MS provides element-specific detection with very low detection limits.
Comparison of Method Performance Characteristics
The following tables summarize the validation data for the three analytical methods. The data presented here is illustrative and representative of typical performance for these techniques.
Table 1: Comparison of Linearity and Range
| Parameter | Gravimetric Analysis (Barium) | IC-MS (Selenate) | HPLC-ICP-MS (Barium & Selenium) |
| Analyte | Barium | Selenate | Barium and Selenium |
| Range | 10 - 100 mg | 1 - 100 µg/L | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | N/A | > 0.999 | > 0.999 |
| Calibration Model | N/A | Linear | Linear |
Table 2: Comparison of Accuracy and Precision
| Parameter | Gravimetric Analysis (Barium) | IC-MS (Selenate) | HPLC-ICP-MS (Barium & Selenium) |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.2 - 100.5% | 99.5 - 100.8% |
| Repeatability (RSD%) | < 1.5% | < 2.0% | < 1.8% |
| Intermediate Precision (RSD%) | < 2.0% | < 2.5% | < 2.2% |
Table 3: Comparison of Detection and Quantitation Limits
| Parameter | Gravimetric Analysis (Barium) | IC-MS (Selenate) | HPLC-ICP-MS (Barium & Selenium) |
| Limit of Detection (LOD) | ~1 mg | 2 µg/L[10] | Barium: 0.05 µg/L, Selenium: 0.1 µg/L |
| Limit of Quantitation (LOQ) | ~3 mg | 6 µg/L | Barium: 0.15 µg/L, Selenium: 0.3 µg/L |
Table 4: Comparison of Specificity and Robustness
| Parameter | Gravimetric Analysis (Barium) | IC-MS (Selenate) | HPLC-ICP-MS (Barium & Selenium) |
| Specificity | Moderate (potential for co-precipitation) | High (chromatographic separation and mass detection) | Very High (chromatographic separation and elemental mass detection) |
| Robustness | High | Moderate (sensitive to changes in mobile phase and pH) | Moderate (sensitive to plasma conditions and mobile phase composition) |
Experimental Protocols
Sample Preparation for all Methods
A stock solution of this compound is prepared by accurately weighing approximately 100 mg of the substance and dissolving it in a minimal amount of concentrated nitric acid, followed by dilution with deionized water to a final volume of 100 mL. This stock solution is further diluted to prepare working standards and quality control samples.
Gravimetric Analysis for Barium
-
An accurately measured aliquot of the sample solution is transferred to a beaker.
-
The solution is diluted with distilled water and acidified with hydrochloric acid.
-
The solution is heated to near boiling, and a slight excess of sulfuric acid is added to precipitate barium sulfate.
-
The precipitate is allowed to digest for a period to ensure complete precipitation and particle growth.
-
The precipitate is filtered through an ashless filter paper, washed with hot water until free of chloride ions.
-
The filter paper with the precipitate is transferred to a pre-weighed crucible and ignited in a muffle furnace.
-
The crucible is cooled in a desiccator and weighed. The mass of barium is calculated from the mass of the barium sulfate precipitate.[8][9]
Ion Chromatography-Mass Spectrometry (IC-MS) for Selenate
-
The IC system is equipped with an anion-exchange column.
-
The mobile phase is typically a gradient of potassium hydroxide.
-
The sample solution is injected into the IC system.
-
The eluent from the IC is directed to the mass spectrometer.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic isotopes of selenate.
-
Quantification is performed using a calibration curve prepared from selenate standards.[10]
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
-
The HPLC system is equipped with a suitable reversed-phase or ion-exchange column.
-
The mobile phase is optimized for the separation of barium and selenate.
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The ICP-MS is tuned to monitor the isotopes of barium (e.g., m/z 138) and selenium (e.g., m/z 80).
-
Quantification is achieved by external calibration with standards containing both barium and selenium.
Visualizing Workflows and Relationships
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation.
Comparison of Experimental Workflows
This diagram outlines the key steps in each of the compared analytical methods.
Caption: Experimental workflows for the analytical methods.
Conclusion
The validation of an analytical method is crucial to ensure the quality and reliability of data in drug development and manufacturing. While traditional methods like gravimetric analysis offer high accuracy for barium determination, they are labor-intensive and lack the sensitivity of modern techniques. IC-MS provides excellent specificity and sensitivity for selenate analysis.
The newly proposed HPLC-ICP-MS method demonstrates significant advantages in terms of simultaneous analysis of both barium and selenium, high sensitivity, and excellent specificity. This makes it a highly efficient and powerful tool for the quality control of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Long-acting formulations for injection containing this compound for all food producing species - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. Quantitative Determination of Barium—Super Value Laboratory Kit | Flinn Scientific [flinnsci.com]
- 9. scribd.com [scribd.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Alkaline Earth Selenates: Barium Selenate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of barium selenate against other alkaline earth selenates, namely strontium selenate, calcium selenate, and magnesium selenate. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development applications.
Physicochemical Properties: A Comparative Analysis
The properties of alkaline earth selenates, much like other Group 2 salts, exhibit trends related to the ionic radius and charge density of the cation. Barium, having the largest ionic radius in this group, influences the properties of its selenate salt in a predictable manner. A summary of key physicochemical data is presented in Table 1.
| Property | This compound (BaSeO₄) | Strontium Selenate (SrSeO₄) | Calcium Selenate (CaSeO₄) | Magnesium Selenate (MgSeO₄) |
| Molar Mass ( g/mol ) | 280.29 | 230.58 | 183.04 | 167.26 |
| Solubility in Water | 0.0118 g / 100 mL (20 °C)[1] | 0.1361 g / 100 mL (10 °C)[2] | Slightly soluble | Soluble (35.70 g / 100g solution at 25°C)[3] |
| Solubility Product (Ksp) | 3.4 x 10⁻⁸[4][5][6] | 10⁻³.⁰⁹[1] | ~1.2 x 10⁻⁷ (for CaSeO₃)[2] | - |
| Crystal Structure | Orthorhombic[1] | Orthorhombic[1] | - | Monoclinic (hexahydrate)[3] |
| Thermal Decomposition | Decomposes > 425 °C[1] | Decomposes at 1650 °C[2] | Decomposes at high temperatures | Anhydrate stable to 1338°C[3] |
Key Observations:
-
Solubility: There is a clear trend of increasing solubility with decreasing cationic size. Magnesium selenate is highly soluble, while barium and strontium selenates are sparingly soluble. The low solubility of this compound is a key characteristic, influencing its bioavailability and potential applications.
-
Thermal Stability: The thermal stability of the alkaline earth selenates generally increases down the group, with this compound exhibiting lower thermal stability than strontium selenate. Magnesium selenate's anhydrate form is notably stable at high temperatures.[7][8] This trend is influenced by the polarizing power of the cation.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline protocols for the synthesis of alkaline earth selenates and for key biological assays to evaluate their efficacy and toxicity.
Synthesis of Alkaline Earth Selenates (Aqueous Precipitation Method)
This protocol describes a general method for synthesizing alkaline earth selenates via aqueous precipitation.
Materials:
-
Alkaline earth chloride (e.g., BaCl₂, SrCl₂, CaCl₂, MgCl₂)
-
Sodium selenate (Na₂SeO₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions: Prepare separate aqueous solutions of the alkaline earth chloride and sodium selenate. The concentrations will depend on the desired yield and the solubility of the specific selenate.
-
Precipitation: While stirring vigorously, slowly add the sodium selenate solution to the alkaline earth chloride solution. A precipitate of the corresponding alkaline earth selenate will form.
-
Digestion: Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitate to fully form and age.
-
Filtration: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.
-
Drying: Dry the purified precipitate in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Alkaline earth selenate solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the alkaline earth selenate to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of the selenoenzyme glutathione peroxidase, a key antioxidant enzyme.[15][16]
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Hydrogen peroxide (H₂O₂) or another suitable peroxide substrate
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GSH, glutathione reductase, and NADPH.
-
Sample Addition: Add the cell or tissue lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the peroxide substrate (e.g., H₂O₂).
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm as NADPH is consumed by glutathione reductase to regenerate GSH from its oxidized form (GSSG), which is produced by GPx.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the GPx activity in the sample. Enzyme activity can be calculated using the molar extinction coefficient of NADPH.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of alkaline earth selenates.
Caption: A simplified diagram illustrating the metabolic pathway of selenate to functional selenoproteins involved in mitigating oxidative stress.
Biological Effects and Toxicity: A Comparative Overview
While direct comparative studies on the cytotoxicity of all four alkaline earth selenates are limited, the biological activity is primarily attributed to the selenate anion. The cation (Ba²⁺, Sr²⁺, Ca²⁺, Mg²⁺) will influence the compound's solubility, and therefore the bioavailability of the selenate.
-
Mechanism of Action: Once absorbed, selenate is metabolized to selenite and then to selenide, which is the precursor for the synthesis of selenocysteine. This amino acid is a critical component of selenoproteins, such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which are vital for antioxidant defense and maintaining cellular redox homeostasis.
-
Toxicity: The toxicity of selenium compounds is well-documented and is dose-dependent. At high concentrations, selenium can induce oxidative stress and apoptosis. Studies have shown that selenite is generally more toxic than selenate.[10] The higher solubility of magnesium selenate could lead to a more rapid absorption and potentially higher acute toxicity compared to the less soluble barium and strontium salts if administered at high doses. The toxicity of barium is also a consideration, as soluble barium compounds are known to be toxic.[17]
-
Anticancer Potential: Selenium compounds have been investigated for their anticancer properties. The cytotoxic effects are often attributed to the induction of apoptosis in cancer cells. For instance, sodium selenate has shown antiproliferative effects on breast cancer cell lines, with IC₅₀ values in the micromolar range.[10] The differing solubilities of the alkaline earth selenates would likely result in different effective concentrations for achieving similar cytotoxic effects in vitro.
Conclusion
This compound, characterized by its low solubility, presents a unique profile among the alkaline earth selenates. This property may be advantageous in applications requiring a slow and sustained release of selenium. In contrast, the highly soluble magnesium selenate may be more suitable for applications where rapid selenium uptake is desired. The choice of a particular alkaline earth selenate for research or therapeutic development will depend on the specific application and the desired pharmacokinetic and pharmacodynamic properties. Further comparative studies are warranted to fully elucidate the relative biological efficacy and safety of these compounds.
References
- 1. Strontium selenate (7446-21-1) for sale [vulcanchem.com]
- 2. strontium selenate [chemister.ru]
- 3. magnesium selenate CAS#: 14986-91-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium selenite | CaO3Se | CID 159696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Strontium selenide | SeSr | CID 14619133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antiproliferative Effect of Inorganic and Organic Selenium Compounds in Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psi.ch [psi.ch]
- 12. STRONTIUM SELENIDE | 1315-07-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selenium metabolism and platelet glutathione peroxidase activity in healthy Finnish men: effects of selenium yeast, selenite, and selenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selenium-enriched foods are more effective at increasing glutathione peroxidase (GPx) activity compared with selenomethionine: a meta-analysis. [instituteofmineralresearch.org]
- 17. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Amorphous and Crystalline Barium Selenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected reactivity differences between amorphous and crystalline forms of barium selenate (BaSeO₄). While specific experimental data on amorphous this compound is limited in publicly available literature, this document extrapolates from established principles of solid-state chemistry and pharmaceutical science to offer a robust predictive overview. Detailed experimental protocols are provided to enable researchers to synthesize, characterize, and compare these two forms.
Introduction: The Significance of Solid-State Form
The solid-state form of a compound, whether amorphous or crystalline, plays a critical role in its physicochemical properties, including solubility, dissolution rate, and chemical stability. For drug development professionals, controlling the solid-state form is paramount for ensuring desired bioavailability and product stability. This compound, a compound with applications as a slow-release selenium supplement, provides an interesting case study. Its crystalline form is known for its low solubility, which is advantageous for prolonged-release applications.[1] An amorphous form, however, would be expected to exhibit significantly different properties.
Theoretical Framework: Amorphous vs. Crystalline Solids
The fundamental difference between amorphous and crystalline solids lies in the arrangement of their constituent atoms or molecules.
-
Crystalline Solids: Possess a long-range, ordered, and repeating three-dimensional structure known as a crystal lattice. This ordered arrangement results in a lower thermodynamic energy state, making them more stable.
-
Amorphous Solids: Lack long-range order, with their constituent particles arranged randomly, similar to a liquid. This disordered structure corresponds to a higher thermodynamic energy state, rendering them less stable but often more reactive than their crystalline counterparts.[2]
This difference in internal structure and energy directly impacts their reactivity. Amorphous forms generally exhibit:
-
Higher Apparent Solubility: The lack of a stable crystal lattice means less energy is required to break the intermolecular bonds and dissolve the solid.[2]
-
Faster Dissolution Rate: The higher free energy of the amorphous state provides a greater driving force for dissolution.[3]
-
Increased Chemical Reactivity: The higher molecular mobility in the amorphous state can lead to greater chemical instability.[4]
Quantitative Comparison of Expected Reactivity
| Property | Crystalline this compound | Amorphous this compound (Expected) | Rationale |
| Solubility in Water | Low (e.g., 0.0118 g/100 mL at 20 °C for the crystalline form)[5] | Significantly higher than the crystalline form. | The higher free energy of the amorphous state leads to a greater extent of dissolution before reaching a metastable equilibrium.[6] |
| Dissolution Rate | Slow | Rapid | The disordered structure and higher free energy provide a greater driving force for the dissolution process.[3] |
| Thermodynamic Stability | High | Low (metastable) | The ordered crystal lattice is a lower energy state. Amorphous solids have a thermodynamic driving force to crystallize over time.[4] |
| Hygroscopicity | Low | Higher than the crystalline form. | The disordered structure may provide more sites for water sorption.[4] |
| Chemical Reactivity | Relatively inert under standard conditions. | Potentially higher due to increased molecular mobility. | The less constrained molecular environment in the amorphous state can facilitate chemical reactions.[4] |
Experimental Protocols
To empirically determine the reactivity differences between amorphous and crystalline this compound, the following experimental workflow is proposed.
References
A Comparative Thermal Analysis of Barium Selenate and Strontium Selenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal properties of Barium Selenate (BaSeO₄) and Strontium Selenate (SrSeO₄). The information presented herein is compiled from various scientific sources to aid in the understanding of their thermal stability and decomposition characteristics, which is crucial for their application in various research and development fields, including drug delivery systems where thermal processing may be involved.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound and Strontium Selenate has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data are summarized in the table below. It is important to note that while experimental data for this compound is available, specific TGA/DSC data for Strontium Selenate is less common in the literature. Therefore, some values for Strontium Selenate are estimated based on periodic trends and the behavior of analogous compounds.
| Parameter | This compound (BaSeO₄) | Strontium Selenate (SrSeO₄) |
| Molecular Formula | BaSeO₄ | SrSeO₄ |
| Molar Mass ( g/mol ) | 280.29[1] | 230.59[2] |
| Decomposition Onset (°C) | >350[3] | Estimated: ~800-1000 |
| Decomposition Peak (°C) | >425[1] | Estimated: ~1100-1300 |
| Primary Decomposition Products | BaO, SeO₂, O₂ (in air) | SrO, SeO₂, O₂ (in air) |
| Mass Loss (%) (Theoretical) | ~39.9% (loss of SeO₂ + ½O₂) | ~48.6% (loss of SeO₂ + ½O₂) |
| Thermal Stability Trend | Less stable than BaSO₄[1] | Expected to be less stable than SrSO₄ |
Note on Strontium Selenate Data: The decomposition temperature of Strontium Selenate is not well-documented in readily available literature. One source cites a decomposition temperature of 1650 °C, which appears to be an outlier when considering the established trends in the thermal stability of Group 2 compounds. For carbonates and nitrates, thermal stability increases down the group.[4][5][6] Following this trend, Strontium Selenate would be expected to be less thermally stable than this compound. The values presented here are therefore estimations based on these periodic trends and the known behavior of other alkaline earth metal salts.
Experimental Protocols
The following section outlines a general methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on inorganic salts like Barium and Strontium Selenate.
Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
A simultaneous TGA/DSC instrument is used to measure both mass loss and heat flow as a function of temperature.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A calibrated TGA/DSC instrument is used.
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp up the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 1400 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss. The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events associated with phase transitions or decomposition.
Visualization of Decomposition Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways for Barium and Strontium Selenate and a typical experimental workflow for their thermal analysis.
Caption: Proposed thermal decomposition pathways for BaSeO₄ and SrSeO₄.
Caption: A typical experimental workflow for TGA/DSC analysis.
Comparative Discussion
Thermal Stability:
Based on available data, this compound begins to decompose at temperatures above 350-425 °C.[3] The thermal stability of alkaline earth metal salts with large polyatomic anions generally increases down the group due to a decrease in the polarizing power of the cation.[4][5] This would suggest that Strontium Selenate should be less stable than this compound. However, the limited direct experimental data for Strontium Selenate makes a definitive comparison challenging. The significantly higher decomposition temperature of 1650 °C reported in one source for SrSeO₄ would contradict this well-established chemical trend and should be treated with caution until further experimental verification is available. It is more plausible that Strontium Selenate decomposes at a temperature lower than this compound.
Decomposition Pathway:
The thermal decomposition of both this compound and Strontium Selenate in an air or inert atmosphere is expected to proceed via the loss of selenium dioxide and oxygen, resulting in the formation of the corresponding metal oxide. This is a common decomposition pathway for metal selenates. In a reducing atmosphere, such as in the presence of hydrogen, this compound can be reduced to Barium Selenide (BaSe).[1] A similar reduction reaction would be expected for Strontium Selenate, yielding Strontium Selenide (SrSe). The exothermic nature of the decomposition of Strontium Selenate has been noted for its use in pyrotechnic formulations to produce a red color.[7]
Conclusion
This comparative guide summarizes the available and inferred thermal analysis data for this compound and Strontium Selenate. This compound exhibits moderate thermal stability, decomposing at temperatures above 350 °C. While direct experimental data for Strontium Selenate is scarce, chemical trends suggest it is likely less thermally stable than this compound. The primary decomposition products in a non-reducing atmosphere are the respective metal oxides, selenium dioxide, and oxygen. The provided experimental protocols and workflow diagrams offer a practical guide for researchers intending to perform thermal analysis on these or similar inorganic compounds. Further experimental investigation into the thermal properties of Strontium Selenate is warranted to resolve the discrepancies in the reported data and to provide a more complete understanding of its thermal behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strontium selenate | O4SeSr | CID 165606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wholesale this compound Powder - FUNCMATER [funcmater.com]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. scienceinfo.com [scienceinfo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Strontium selenate (7446-21-1) for sale [vulcanchem.com]
Safety Operating Guide
Proper Disposal Procedures for Barium Selenate
This document provides essential safety and logistical guidance for the proper disposal of barium selenate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is classified as a hazardous substance due to its acute toxicity if swallowed or inhaled and its significant, long-lasting toxic effects on aquatic life.[1][2] Both barium and selenium are regulated as heavy metals under the Resource Conservation and Recovery Act (RCRA), necessitating that waste containing these elements be managed as hazardous waste.[3][4][5]
Section 1: Immediate Safety and Handling Protocols
Proper handling is the first step in a safe disposal plan. Before working with this compound, ensure all personnel are familiar with the Safety Data Sheet (SDS) and have the required personal protective equipment (PPE) readily available.
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long-sleeved shirt, and pants to prevent skin exposure.[1]
-
Respiratory Protection: All handling of this compound powder must occur within a certified chemical fume hood to avoid dust formation.[1] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][6]
1.2 Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Isolate: Isolate the spill area for at least 25 meters (75 feet) for solids.
-
Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Contain and Clean:
-
Do not use water to clean up the spill, as this can spread contamination.
-
Carefully sweep or vacuum the spilled solid material using a vacuum equipped with a HEPA filter. Avoid any actions that could generate dust.[7]
-
Collect all spilled material and contaminated cleaning supplies (e.g., paper towels, absorbent pads) in a designated, sealable, and clearly labeled hazardous waste container.[7]
-
-
Decontaminate: Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Section 2: Step-by-Step Disposal Procedure
All this compound waste, including empty containers and contaminated lab consumables (e.g., gloves, weighing paper), is considered hazardous waste.[7] It must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Step 1: Waste Segregation and Collection
-
Collect all this compound waste in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the waste and clearly labeled "Hazardous Waste - this compound."
-
Do not mix this compound waste with other waste streams unless explicitly instructed by your EHS office.
Step 2: Labeling and Storage
-
The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1] The storage area should be cool and dry.[7]
Step 3: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
A licensed hazardous waste transporter will collect the waste, which will be tracked using a hazardous waste manifest form from its point of generation to its final disposal facility ("cradle-to-grave").[4]
Step 4: Final Disposal Method
-
This compound waste must be transported to an approved Treatment, Storage, and Disposal Facility (TSDF).
-
The primary disposal method involves chemical stabilization to reduce the solubility and mobility of barium and selenium, followed by secure landfilling in a hazardous waste landfill.
Section 3: Regulatory and Compliance Data
Waste is classified as hazardous under RCRA if a sample extract, obtained through the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at concentrations equal to or greater than the regulatory limits.
| Contaminant | EPA Waste Code | Regulatory Limit (mg/L) |
| Barium | D005 | 100.0 |
| Selenium | D010 | 1.0 |
| Table 1: RCRA Toxicity Characteristic Limits.[5] Wastes that meet or exceed these levels in a TCLP test must be managed as RCRA hazardous waste. |
Section 4: Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is an analytical method designed to simulate the leaching of contaminants from a waste material in a municipal landfill.[1] This determines if the waste is characteristically hazardous.
Methodology Overview:
-
Sample Preparation:
-
For liquid wastes (containing less than 0.5% dry solid material), the waste is filtered through a 0.6 to 0.8 µm glass fiber filter. The resulting liquid filtrate is the TCLP extract.[3]
-
For wastes containing 0.5% or more solids, the liquid portion is separated from the solid portion. The solid material's particle size may be reduced if necessary (e.g., by crushing or grinding) to ensure it can pass through a 1mm sieve.[2]
-
-
Extraction Fluid Selection:
-
Leaching Process:
-
The solid phase of the waste is mixed with an amount of the selected extraction fluid equal to 20 times the weight of the solid.
-
The mixture is placed in a sealed extraction vessel and tumbled in a rotary agitation device at 30 RPM for 18 hours to simulate extended leaching time.[7]
-
-
Separation and Analysis:
-
After agitation, the liquid leachate is separated from the solid phase via filtration.[1]
-
This leachate is the TCLP extract. It is then analyzed using established analytical methods (e.g., Inductively Coupled Plasma-Atomic Emission Spectroscopy for metals) to determine the concentration of contaminants.[2]
-
Section 5: Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Barium selenate
Essential Safety and Handling Guide for Barium Selenate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Core Safety Information
This compound is a toxic crystalline solid that poses significant health risks. It is fatal if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure[1][2]. It is also very toxic to aquatic life with long-lasting effects[1][2]. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following PPE is required:
| PPE Category | Specific Requirements | Citations |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust and splashes. A face shield should be worn when there is a significant risk of splashing. | [1][3] |
| Skin Protection | Gloves: Disposable nitrile gloves are the minimum requirement. For prolonged contact, consider double-gloving or using more robust chemical-resistant gloves. Lab Coat: A lab coat must be worn at all times. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. | [1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated. All work with this compound powder must be conducted in a chemical fume hood. | [1][2] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
Pre-Operational Checks
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound[3].
-
Verify Equipment: Ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly[3].
-
Prepare Spill Kit: Have a spill kit readily accessible in the immediate work area[3].
Handling Procedure
-
Work Area: Conduct all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure[1][3].
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust[1][3].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly with soap and water after handling[1][3].
Post-Handling Procedures
-
Decontamination: Clean the work area with a damp cloth (if compatible with the surface) and dispose of the cloth as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Storage: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place. The storage area should be locked[1][3].
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Scenario | Procedural Steps | Citations |
| Spill | 1. Evacuate the immediate area and alert others. 2. Wear appropriate PPE, including respiratory protection, before cleaning up. 3. Carefully sweep or vacuum the spilled solid, avoiding dust generation. 4. Collect the spilled material in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a damp cloth and dispose of it as hazardous waste. | [1][3] |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). 3. Seek immediate medical attention. | [1][2] |
| Skin Contact | 1. Remove contaminated clothing immediately. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek immediate medical attention. | [1][2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Seek immediate medical attention. | [1][2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. | [1][2] |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container[3].
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, regional, and national regulations[1][3]. Do not dispose of this compound down the drain or in regular trash[1].
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
